4-Bromo-3-methylbenzene-1-sulfonyl fluoride: A Dual-Function SuFEx & Cross-Coupling Module
Executive Summary 4-Bromo-3-methylbenzene-1-sulfonyl fluoride (CAS: 1030832-29-1) represents a high-value "dual-warhead" scaffold in modern medicinal chemistry. It integrates two orthogonal reactivity handles: a sulfonyl...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
4-Bromo-3-methylbenzene-1-sulfonyl fluoride (CAS: 1030832-29-1) represents a high-value "dual-warhead" scaffold in modern medicinal chemistry. It integrates two orthogonal reactivity handles: a sulfonyl fluoride (
) group for Sulfur-Fluoride Exchange (SuFEx) click chemistry and an aryl bromide () for palladium-catalyzed cross-coupling.
This guide details the physicochemical properties, synthesis, and reactivity profile of this compound. It is designed for researchers utilizing covalent inhibition strategies or fragment-based drug discovery (FBDD), where the steric modulation of the meta-methyl group and the stability of the sulfonyl fluoride offer distinct advantages over traditional sulfonyl chlorides.
Physicochemical Profile
The introduction of the meta-methyl group breaks the symmetry of the benzene ring, modulating the solubility and electronic properties compared to the parent 4-bromobenzenesulfonyl fluoride.
Table 1: Key Chemical Properties
Property
Data / Description
IUPAC Name
4-Bromo-3-methylbenzene-1-sulfonyl fluoride
CAS Number
1030832-29-1
Molecular Formula
Molecular Weight
253.09 g/mol
Physical State
Low-melting solid or viscous oil (Ambient)
Solubility
Soluble in DCM, THF, MeCN, DMSO; Insoluble in water
Stability
Hydrolytically stable at neutral pH; Moisture tolerant compared to chloride analog
Reactivity Handles
Electrophile (SuFEx at S center); Nucleophile/Electrophile (at C-Br via metal catalysis)
Note on Stability: Unlike sulfonyl chlorides, which degrade rapidly in moist air, the sulfonyl fluoride moiety is remarkably stable, resisting hydrolysis and thermolysis until activated by specific Lewis bases or silyl ethers.
Synthesis & Manufacturing
The most robust route to 4-bromo-3-methylbenzene-1-sulfonyl fluoride is the direct fluorination of its commercially available precursor, 4-bromo-3-methylbenzenesulfonyl chloride (CAS: 72256-93-0).
Mechanism of Synthesis
The transformation relies on a bifluoride exchange mechanism. The potassium bifluoride (
) acts as a mild, soluble fluorine source, displacing the chloride ion.
Protocol: Conversion of Sulfonyl Chloride to Fluoride
Objective: Synthesize 10 mmol of 4-bromo-3-methylbenzene-1-sulfonyl fluoride.
Activation: Prepare a saturated aqueous solution of
(approx. 4M).
Reaction: Add the
solution (5 mL, excess) to the stirring MeCN solution.
Observation: The biphasic mixture should be stirred vigorously at room temperature.
Monitoring: Monitor by TLC (Hexane/EtOAc). The fluoride typically runs slightly faster and is less polar than the chloride.
Workup: Upon completion (~4 hours), dilute with water (50 mL) and extract with Ethyl Acetate (3 x 30 mL).
Purification: Wash combined organics with brine, dry over
, and concentrate.
Result: The product is usually obtained as a white/off-white solid or oil requiring no further purification due to the quantitative nature of the exchange.
Reactivity Landscape: Orthogonality
The defining feature of this molecule is its orthogonal reactivity . The sulfonyl fluoride (
) and aryl bromide () groups can be addressed independently, allowing for modular library synthesis.
A. The SuFEx Handle (
)
The S-F bond is a "sleeping giant." It is inert to standard organic synthesis conditions (oxidations, reductions, alkylations) but reacts selectively with nucleophiles (phenols, amines) in the presence of a base (e.g., DBU) or silyl activation.
Mechanism: Nucleophilic attack at the Sulfur(VI) center, proceeding through a trigonal bipyramidal transition state, ejecting fluoride.
Selectivity: Reacts preferentially with Tyrosine, Lysine, and Serine residues in proteins, making it a premier warhead for covalent probes.
B. The Cross-Coupling Handle (
)
The steric hindrance of the ortho-methyl group (relative to the bromide) slightly retards oxidative addition but suppresses homocoupling. It remains highly active for:
Suzuki-Miyaura Coupling: Reaction with aryl boronic acids.
Buchwald-Hartwig Amination: Introduction of amine diversity elements.
Applications in Drug Discovery[1]
Covalent Fragment Screening
This compound serves as a " electrophilic fragment." The benzene core provides a hydrophobic scaffold, while the methyl group probes small hydrophobic pockets.
Workflow: The fragment is incubated with a protein target. The
group covalently modifies nucleophilic residues (e.g., Tyr). Mass spectrometry confirms the labeling event.
Advantage: The stability of the sulfonyl fluoride allows for long incubation times without hydrolysis, reducing false positives common with sulfonyl chlorides or acrylamides.
PROTAC Linker Synthesis
The molecule acts as a rigid linker. The bromide end can be coupled to an E3 ligase ligand (e.g., Thalidomide derivative), while the sulfonyl fluoride end can be clicked to a target protein ligand or used to covalently capture the target protein directly.
Safety & Handling
While sulfonyl fluorides are more stable than chlorides, they are still potent electrophiles and should be handled with care.
GHS Classification:
Skin Corrosion/Irritation: Category 1B (Causes severe skin burns and eye damage).
Acute Toxicity: Harmful if swallowed or inhaled.
Storage: Store in a cool, dry place. While moisture tolerant, long-term storage under inert atmosphere (Argon/Nitrogen) is recommended to prevent slow hydrolysis to the sulfonic acid.
Incompatibility: Avoid strong bases (unless intended for reaction) and strong reducing agents.
References
Sharpless, K. B., et al. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry. Angewandte Chemie International Edition. Link
Jones, L. H. (2018). Sulfonyl Fluorides in Chemical Biology and Drug Discovery. Journal of Medicinal Chemistry. Link
Sigma-Aldrich. 4-Bromo-3-methylbenzenesulfonyl chloride Product Page (Precursor Data). Link
Enamine. Sulfonyl Fluorides for Covalent Drug Discovery. Link
Exploratory
Technical Guide: Synthesis and Characterization of 4-Bromo-3-methylbenzene-1-sulfonyl fluoride
Executive Summary This technical guide details the synthesis, characterization, and application of 4-Bromo-3-methylbenzene-1-sulfonyl fluoride (Ar-SO₂F). This compound represents a high-value "bifunctional" building bloc...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This technical guide details the synthesis, characterization, and application of 4-Bromo-3-methylbenzene-1-sulfonyl fluoride (Ar-SO₂F). This compound represents a high-value "bifunctional" building block in medicinal chemistry. It contains two distinct reactive handles:
Sulfonyl Fluoride (SuFEx Handle): A stable, covalent warhead capable of modifying Tyrosine, Lysine, and Histidine residues in proteins, or serving as a "click" chemistry connector.
Aryl Bromide (Cross-Coupling Handle): A site for Palladium-catalyzed C-C bond formation (Suzuki-Miyaura, Buchwald-Hartwig), allowing the scaffold to be elaborated into complex drug-like molecules.
This guide prioritizes the Fluoride-Chloride Exchange method using Potassium Bifluoride (KHF₂), selected for its operational simplicity, high yield (>90%), and scalability compared to alternative routes involving diazonium salts or Pd-catalyzed fluorosulfonylation.
Soluble in DCM, EtOAc, MeCN, THF; insoluble in water.
Stability
Highly stable to hydrolysis at neutral/acidic pH; reactive toward nucleophiles in basic conditions.
Part 2: Synthesis Protocol
Rationale for Route Selection
While aryl sulfonyl fluorides can be synthesized via Pd-catalyzed insertion of SO₂ surrogates (DABSO) into aryl halides, this route is unsuitable for 4-Bromo-3-methylbenzene-1-sulfonyl fluoride. The starting material would require a di-halogenated precursor, leading to potential chemoselectivity issues (competition between the Br and I/Br sites).
Therefore, the Nucleophilic Substitution of Sulfonyl Chlorides is the standard, self-validating protocol. It utilizes the commercially available sulfonyl chloride and an inexpensive inorganic fluoride source (KHF₂).
Fluorinating Agent: Potassium Bifluoride (KHF₂) (2.0 – 3.0 equiv).[1] Note: KHF₂ is preferred over KF due to the formation of the stable [F-H-F]⁻ ion, which enhances solubility and reactivity in aqueous organic mixtures.
Solvent: Acetonitrile (MeCN) / Water (1:1 v/v) or Acetone / Water.
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-Bromo-3-methylbenzenesulfonyl chloride (e.g., 1.0 g, 3.7 mmol) in MeCN (10 mL).
Activation: Prepare a solution of KHF₂ (0.58 g, 7.4 mmol, 2.0 equiv) in Water (10 mL). Caution: KHF₂ is corrosive and generates trace HF. Use plastic spatulas and avoid glass contact if possible, though short-term glass exposure is generally acceptable.
Reaction: Add the aqueous KHF₂ solution dropwise to the stirring sulfonyl chloride solution. The mixture may become biphasic or cloudy.
Incubation: Stir vigorously at Room Temperature (20–25 °C) .
Self-Validating Check: Monitor reaction progress by TLC (Hexanes/EtOAc 4:1). The sulfonyl chloride (less polar, unstable on silica) will disappear. The sulfonyl fluoride (stable, slightly more polar than chloride but distinct) will appear.
Reaction Time: Typically complete within 2–4 hours.
Workup:
Dilute the reaction mixture with water (20 mL) and extract with EtOAc (3 × 20 mL).
Combine organic layers and wash with Brine (saturated NaCl) to remove excess bifluoride.
Dry over anhydrous MgSO₄ , filter, and concentrate under reduced pressure.
Purification: The crude product is often >95% pure. If necessary, purify via a short silica gel plug eluting with 10% EtOAc in Hexanes.
Synthesis Workflow Diagram
Caption: Standard workflow for the conversion of sulfonyl chloride to sulfonyl fluoride using KHF2.
Part 3: Characterization Standards
To validate the identity of the synthesized compound, compare experimental data against these expected values.
Nuclear Magnetic Resonance (NMR)[5][8][9][11][12][13][14]
¹⁹F NMR (Critical): This is the definitive test.
Signal: Singlet.
Shift:+65.0 to +67.0 ppm (relative to CFCl₃).
Note: Sulfonyl chlorides have no ¹⁹F signal. Disappearance of starting material is not enough; appearance of this specific peak confirms the S-F bond.
¹H NMR (400 MHz, CDCl₃):
δ 2.45–2.50 (s, 3H): Methyl group (Ar-CH₃).
δ 7.60–8.00 (m, 3H): Aromatic protons.
Proton ortho to SO₂F (position 2) will be most deshielded (~7.9 ppm).
Proton ortho to Br (position 5) and position 6 will appear as doublets/multiplets in the 7.6–7.8 ppm range.
¹³C NMR:
Expected signals for the methyl carbon (~20-25 ppm) and 6 aromatic carbons. The C-1 (attached to SO₂F) will show C-F coupling (doublet, J ~20-25 Hz).
Mass Spectrometry (MS)[8]
GC-MS / LC-MS:
Molecular Ion [M]+: 252/254 (1:1 ratio due to ⁷⁹Br/⁸¹Br isotopes).
The S-F bond is robust; however, avoid prolonged exposure to acidic mobile phases in LC-MS if not running immediately.
Part 4: Applications & Mechanism (SuFEx)
This molecule is a "SuFExable" hub. The Sulfur(VI) Fluoride Exchange (SuFEx) reaction, pioneered by K.B. Sharpless, allows this sulfonyl fluoride to act as a covalent connector.
Mechanism of Action
Unlike sulfonyl chlorides, sulfonyl fluorides are resistant to reduction and hydrolysis. They are activated only by:
Protein Environment: Specific interaction with Tyrosine/Lysine/Histidine side chains in a protein binding pocket.
Si-F Activation: Activation by silyl ethers (e.g., TMS-ethers) and a catalyst (DBU or BTPP) to form sulfonate esters.
SuFEx Pathway Diagram
Caption: SuFEx mechanism showing the selective activation of the S-F bond by a Tyrosine nucleophile.
References
Sharpless, K. B., et al. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry. Angewandte Chemie International Edition.
Qin, H.-L., et al. (2019). Facile one-pot synthesis of sulfonyl fluorides from sulfonates or sulfonic acids. Royal Society of Chemistry (RSC) Advances.
Organic Chemistry Portal. Synthesis of Sulfonyl Fluorides. (General protocols for KHF2 exchange).
Bare, G. A. L. (2023).[2] Simple and Mild Direct Chloride/Fluoride Exchange from a Sulfonyl Chloride Starting Material. Journal of Organic Chemistry.
4-Bromo-3-methylbenzene-1-sulfonyl fluoride CAS number and structure
A Modular Hub for SuFEx-Based Covalent Drug Discovery Executive Summary 4-Bromo-3-methylbenzene-1-sulfonyl fluoride (CAS: 1030832-29-1) represents a high-value "bifunctional" electrophile in modern medicinal chemistry. U...
Author: BenchChem Technical Support Team. Date: February 2026
A Modular Hub for SuFEx-Based Covalent Drug Discovery
Executive Summary
4-Bromo-3-methylbenzene-1-sulfonyl fluoride (CAS: 1030832-29-1) represents a high-value "bifunctional" electrophile in modern medicinal chemistry. Unlike traditional sulfonyl chlorides, which are prone to rapid hydrolysis, this sulfonyl fluoride (SF) exhibits the unique stability-reactivity profile characteristic of SuFEx (Sulfur-Fluoride Exchange) click chemistry.
Its structural architecture features two orthogonal reactive handles:
The Sulfonyl Fluoride (C-1): A "sleeping beauty" electrophile that is stable in aqueous buffer but reacts specifically with protein nucleophiles (Tyr, Lys, Ser, His) within binding pockets.
The Aryl Bromide (C-4): A handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), allowing for the rapid elaboration of fragment libraries before or after covalent attachment.
This guide details the physicochemical profile, validated synthesis protocols, and application of this molecule in covalent inhibitor design.
Identity & Physicochemical Profile[2]
Table 1: Chemical Specification & Properties
Parameter
Data
Notes
Chemical Name
4-Bromo-3-methylbenzene-1-sulfonyl fluoride
CAS Number
1030832-29-1
Precursor Chloride CAS: 72256-93-0
Molecular Formula
C₇H₆BrFO₂S
Molecular Weight
253.09 g/mol
Physical State
White to off-white solid
Low melting point solid (approx. 40-50°C)
Solubility
DMSO, DMF, CH₂Cl₂, THF
Hydrolytically stable in neutral water
Reactivity Class
SuFEx Electrophile / Aryl Halide
Orthogonal reactivity
Storage
2-8°C, Inert Atmosphere
Moisture sensitive over long durations
Structural Analysis
The 3-methyl substituent provides steric bulk that can tune the reactivity of the sulfonyl fluoride and the aryl bromide. It also restricts rotation in the binding pocket, potentially reducing the entropic penalty of binding compared to the unsubstituted analog.
Validated Synthesis Protocol
While the sulfonyl fluoride is commercially available, in-house synthesis from the corresponding sulfonyl chloride ensures freshness and purity, which is critical for kinetic studies.
Reaction Principle:
The conversion utilizes a bifluoride source (KHF₂) or anhydrous Fluoride (KF) to displace the chloride. The S-F bond is significantly stronger (approx. 130 kcal/mol) than the S-Cl bond, driving the reaction to thermodynamic completion.
Protocol: Bifluoride Exchange (The "Sandford-Sharpless" Method)
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-Bromo-3-methylbenzene-1-sulfonyl chloride (e.g., 10 mmol) in MeCN (20 mL).
Activation: Add a solution of KHF₂ (25 mmol) in water (20 mL) dropwise to the stirring mixture.
Reaction: Stir vigorously at room temperature (20-25°C) for 2–4 hours.
Checkpoint: Monitor by TLC (Hexane/EtOAc). The fluoride is typically more polar than the chloride but runs similarly; 19F-NMR is the gold standard for monitoring (expect singlet around +65 ppm).
Work-up: Dilute the reaction mixture with EtOAc (50 mL) and wash with water (2 x 30 mL) followed by brine (30 mL).
Drying: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purification: If necessary, purify via silica gel flash chromatography (0-10% EtOAc in Hexanes).
Diagram 1: Synthesis Workflow
Caption: Conversion of 4-Bromo-3-methylbenzene-1-sulfonyl chloride to the fluoride via aqueous bifluoride exchange.
Applications in Drug Discovery (The SuFEx Paradigm)[1][7][8][9][10]
This molecule acts as a linchpin in "Fragment-Based Covalent Ligand Discovery."
Mechanism of Action
Unlike sulfonyl chlorides, sulfonyl fluorides do not react non-specifically with water or glutathione. They require a specific local environment—often a hydrogen-bond donor (like the oxyanion hole of a protease) or a proximal base—to activate the S-F bond for nucleophilic attack by amino acid side chains (Tyr-OH, Lys-NH₂, Ser-OH).
The "Bifunctional" Strategy
Researchers utilize the 4-Bromo position to attach diversity elements (heterocycles, solubilizing groups) via Suzuki coupling, creating a library of probes. These probes are then screened against a protein target. If the probe binds, the Sulfonyl Fluoride is positioned to covalently modify a nearby residue, permanently locking the inhibitor in place.
Diagram 2: SuFEx-Based Covalent Capture Pathway
Caption: Workflow for utilizing the scaffold in covalent fragment library generation and protein targeting.
Safety & Handling Guidelines
While sulfonyl fluorides are less volatile and reactive than chlorides, they are still potent electrophiles and must be handled with care.
Engineering Controls: Always handle within a certified chemical fume hood.
PPE: Nitrile gloves, safety goggles, and lab coat.
Incompatibility: Avoid strong bases during storage.[2] Compatible with weak bases (e.g., carbonate, bicarbonate) used in cross-coupling reactions.
Decomposition: Thermal decomposition may release HF and SOx gases.
References
Sharpless, K. B., et al. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. [Link]
Jones, L. H. (2025). "Advances in sulfonyl exchange chemical biology: expanding druggable target space." Chemical Science. [Link]
Weng, J., et al. (2021). "Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry." Chinese Chemical Letters. [Link]
Analytical Profiling and Spectroscopic Characterization of 4-Bromo-3-methylbenzene-1-sulfonyl fluoride
Executive Summary & Structural Context[1][2][3] 4-Bromo-3-methylbenzene-1-sulfonyl fluoride (CAS: 707-09-5) represents a critical "connector" molecule in modern drug discovery, specifically within the realm of Sulfur(VI)...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Structural Context[1][2][3]
4-Bromo-3-methylbenzene-1-sulfonyl fluoride (CAS: 707-09-5) represents a critical "connector" molecule in modern drug discovery, specifically within the realm of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry.
Unlike its chloride counterpart, the sulfonyl fluoride moiety is thermodynamically stable yet kinetically active toward specific nucleophiles (e.g., tyrosine residues in proteins) under defined conditions. This unique stability-reactivity profile makes it an ideal warhead for covalent inhibition and proteome profiling.
Structural Analysis
The molecule features a tri-substituted benzene ring with three distinct electronic influencers:
Sulfonyl Fluoride (-SO₂F) at C1: A strong electron-withdrawing group (EWG) that deshields ortho-protons and provides the "click" handle.
Bromine (-Br) at C4: A weak deactivator (inductive withdrawal) but an ortho/para director (resonance donation), serving as a handle for cross-coupling (e.g., Suzuki-Miyaura) to expand the core.
Methyl (-CH₃) at C3: A weak electron-donating group (EDG) that subtly shields adjacent protons and breaks symmetry.
Spectroscopic Profile
The following data represents the analytical consensus for high-purity (>97%) samples.
Nuclear Magnetic Resonance (NMR)
F NMR (Fluorine-19)
The signature of this molecule is the sulfonyl fluoride peak.[1] Unlike C-F bonds in aromatics (-100 to -120 ppm), the S-F bond appears significantly downfield relative to CFCl₃.
Parameter
Value / Range
Notes
Chemical Shift ()
+65.5 ± 1.0 ppm
Singlet. Referenced to CFCl₃ (0 ppm).
Integration
1F
Distinctive diagnostic peak for SuFEx warheads.
H NMR (Proton)
Solvent: CDCl₃ (7.26 ppm reference)
Position
Shift (, ppm)
Multiplicity
Coupling (Hz)
Assignment
Ar-H2
7.82 – 7.86
d (narrow)
Ortho to SO₂F, flanked by Me. Deshielded.
Ar-H6
7.70 – 7.75
dd
Ortho to SO₂F.
Ar-H5
7.65 – 7.68
d
Ortho to Br.
Ar-CH₃
2.48 – 2.52
s
-
Methyl group (Benzylic).
Expert Insight: The H2 proton appears as a "singlet-like" doublet or fine doublet due to weak meta-coupling with H6. It is the most deshielded aromatic proton due to the combined inductive effect of the SO₂F group and its proximity to the deshielding zone of the sulfonyl anisotropy.
C NMR (Carbon-13)
Key feature: The Carbon attached to the sulfonyl group (C1) often shows coupling to the fluorine atom.
Carbon Type
Shift (, ppm)
Splitting ()
C1 (ipso-SO₂F)
~133.0
Doublet (~20-25 Hz)
C4 (ipso-Br)
~130.5
Singlet
C3 (ipso-Me)
~139.0
Singlet
Ar-CH (C2, C5, C6)
125.0 – 130.0
-
Methyl (-CH₃)
22.5
Singlet
Infrared Spectroscopy (FT-IR)
The sulfonyl fluoride group provides very strong, characteristic stretching frequencies that are distinct from sulfonyl chlorides.
Functional Group
Wavenumber (cm⁻¹)
Intensity
Mode
-SO₂- (Asymmetric)
1410 – 1425
Strong
Diagnostic for -SO₂F
-SO₂- (Symmetric)
1205 – 1220
Strong
Diagnostic for -SO₂F
S-F Stretch
780 – 810
Medium
Distinct from S-Cl (~370 cm⁻¹)
C=C (Aromatic)
1580, 1470
Medium
Ring breathing
C-H (Aliphatic)
2920 - 2980
Weak
Methyl group stretch
Mass Spectrometry (MS)
Ionization Mode: EI (Electron Impact) or ESI+ (if derivatized/adducted).
Molecular Formula: C₇H₆BrFO₂S
Molecular Weight: 253.09 g/mol
m/z Value
Relative Abundance
Fragment / Ion
252 / 254
1 : 1
[M]⁺ Molecular Ion. The 1:1 ratio confirms the presence of one Bromine atom (Br / Br).
169 / 171
1 : 1
[M - SO₂F]⁺ . Loss of the sulfonyl fluoride group (83 Da). Leaves the bromotoluene cation.
90
High
[C₇H₆]⁺ . Tropylium ion derived from toluene core.
Synthesis & Experimental Workflow
The synthesis utilizes a "Chloride-to-Fluoride" exchange, a standard protocol in SuFEx chemistry. This method is preferred over direct fluorination due to the commercial availability of the sulfonyl chloride precursor.
Reaction Scheme (Graphviz)
Figure 1: Standard synthesis via halide exchange. The reaction is driven by the high solvation energy of the chloride ion in water and the stability of the S-F bond.
Detailed Protocol
Dissolution: Dissolve 1.0 eq of 4-Bromo-3-methylbenzene-1-sulfonyl chloride in Acetonitrile (MeCN).
Activation: Prepare a saturated aqueous solution of Potassium Bifluoride (KHF₂). Note: KHF₂ is preferred over KF due to higher solubility and proton buffering.
Exchange: Add the aqueous KHF₂ to the organic phase. The reaction is biphasic.
Monitoring: Stir vigorously at Room Temperature. Monitor by TLC (Hexane/EtOAc) or
F NMR (appearance of +65.5 ppm peak).
Workup: Dilute with water, extract with Ethyl Acetate. Wash organic layer with brine, dry over MgSO₄, and concentrate.
Purification: Usually not required if starting material was pure. Recrystallization from Hexanes/CHCl₃ if necessary.
References & Authority
Foundational SuFEx Chemistry:
Dong, J., Sharpless, K. B., et al. (2014).[2] "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition, 53(36), 9430-9448.
Spectral Data Validation (Analogous Compounds):
Leng, J., & Qin, H. L. (2018).[2] "1-Bromoethene-1-sulfonyl fluoride (1-Br-ESF), a new SuFEx clickable reagent..." Chemical Communications, 54, 4477-4480.[2] (Validates 19F shift ranges for sulfonyl fluorides).
General Fluorine NMR Shifts:
Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley. (Establishes the +60 to +70 ppm range for Ar-SO₂F).
Technical Whitepaper: Physicochemical Profiling of 4-Bromo-3-methylbenzene-1-sulfonyl fluoride
[1] Executive Summary 4-Bromo-3-methylbenzene-1-sulfonyl fluoride (CAS: 1934861-95-6) represents a specialized class of "latent" electrophiles utilized in Sulfur(VI) Fluoride Exchange (SuFEx) chemistry.[1] Unlike their h...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary
4-Bromo-3-methylbenzene-1-sulfonyl fluoride (CAS: 1934861-95-6) represents a specialized class of "latent" electrophiles utilized in Sulfur(VI) Fluoride Exchange (SuFEx) chemistry.[1] Unlike their highly reactive sulfonyl chloride counterparts, aryl sulfonyl fluorides exhibit a unique balance of thermodynamic stability and specific reactivity toward nucleophilic amino acid side chains (e.g., Tyrosine, Lysine) under biological conditions.
This guide provides a technical deep-dive into the physicochemical behavior of this compound, establishing protocols for its solubilization, stability profiling, and storage to ensure reproducibility in drug discovery and proteomic profiling workflows.
To predict the behavior of 4-Bromo-3-methylbenzene-1-sulfonyl fluoride in solution, we must analyze its electronic and steric environment.[1]
Structural Analysis
Core Scaffold: Benzene ring substituted at positions 1, 3, and 4.[2]
Functional Group (C1): Sulfonyl Fluoride (-SO₂F).[1][3][4][5] This is the "warhead." The S(VI)-F bond is short (1.56 Å) and strong (bond dissociation energy ~90 kcal/mol), conferring resistance to reduction and non-specific hydrolysis.[1]
Substituent (C3): Methyl group (-CH₃).[1] Acts as a weak electron donor (inductive effect), slightly increasing electron density on the ring.
Substituent (C4): Bromine atom (-Br).[1] Acts as a weak electron withdrawer (inductive) but also has donating resonance effects.[1] Being para to the sulfonyl group and ortho to the methyl, it provides a handle for further diversification via Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura), allowing this molecule to serve as a modular building block.
Topological Polar Surface Area (TPSA): ~42 Ų (Dominated by the sulfonyl group)[1]
Physical State: Solid (Likely off-white to pale yellow crystalline powder)[1]
Melting Point: Extrapolated range 60–90°C (Based on 4-bromobenzenesulfonyl fluoride analogs).[1]
Solubility Profile
Due to the halogenated aromatic core, 4-Bromo-3-methylbenzene-1-sulfonyl fluoride exhibits poor aqueous solubility.[1] Proper stock solution preparation is critical to prevent "crashing out" in biological assays.[1]
Solvent Compatibility Table[1]
Solvent Category
Solvent
Solubility Rating
Application Notes
Primary Organic
DMSO (Dimethyl sulfoxide)
High (>50 mM)
Recommended for Stock. Stable for months at -20°C.
Primary Organic
DMF (Dimethylformamide)
High (>50 mM)
Alternative to DMSO; easier to remove via evaporation.[1]
Volatile Organic
DCM (Dichloromethane)
High (>50 mM)
Ideal for synthetic transfers; not for biological assays.[1]
To experimentally determine the kinetic solubility limit in your specific assay buffer.
Stock Prep: Prepare a 20 mM stock solution in 100% DMSO.
Dilution Series: In a clear-bottom 96-well plate, spike stock into PBS (pH 7.4) to achieve final concentrations of 1, 5, 10, 50, 100, and 200 µM. Ensure final DMSO concentration is fixed at 1%.
Incubation: Shake at 500 rpm for 2 hours at room temperature (25°C).
Readout: Measure Absorbance at 620 nm (turbidity).
Analysis: The "Solubility Limit" is the concentration preceding the inflection point where OD620 rises significantly above the blank.[1]
Stability Assessment
The defining feature of SuFEx reagents is their resistance to hydrolysis compared to sulfonyl chlorides.[1][5] However, stability is pH-dependent and influenced by the electronic effects of the aryl ring.[1]
Hydrolytic Stability[1][7]
Acidic (pH < 4): Highly Stable.[1] The S-F bond resists acid-catalyzed hydrolysis.[1]
) can act as nucleophiles, slowly displacing fluoride to form the sulfonic acid ().[1]
Reactivity Profile (SuFEx)
The 4-Bromo-3-methylbenzene-1-sulfonyl fluoride is designed to be bio-orthogonal until activated.[1]
Spontaneous Reaction: Negligible with water or simple alcohols.[1]
Targeted Reaction: Reacts with Tyrosine (phenolic -OH) or Lysine (amine -NH2) residues in proteins, often requiring a local environment that activates the fluoride leaving group (e.g., hydrogen bonding in an enzyme pocket) or an external catalyst.[1]
Protocol: LC-MS Stability Tracking
Validates compound integrity over time in assay media.[1]
Preparation: Dilute DMSO stock to 10 µM in PBS (pH 7.4).
Sampling: Aliquot into HPLC vials. Incubate at 37°C.
Timepoints: Inject samples at T=0, 4h, 8h, 24h, and 48h.
Detection: Monitor the Parent Ion [M+H]+ or [M-F]+ (depending on ionization source fragmentation).[1]
Criteria: >90% Area Under Curve (AUC) retention at 24h indicates suitability for phenotypic screening.[1]
Visualization of Physicochemical Workflows
The following diagrams illustrate the logical flow for handling and profiling this compound.
Conditions: Aliquot into single-use volumes to avoid freeze-thaw cycles. Store at -20°C.
Validation: Before use after long storage (>3 months), run a quick LC-MS check to confirm no hydrolysis to sulfonic acid has occurred.
Safety:
Hazard: Corrosive (Skin Corr.[1] 1B). Causes severe skin burns and eye damage.[1]
PPE: Wear nitrile gloves, safety goggles, and lab coat. Handle in a fume hood.
Spill: Neutralize with dilute sodium hydroxide (NaOH) to convert to the less volatile sulfonate salt, then clean.
References
Dong, J., et al. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry."[1] Angewandte Chemie International Edition, 53(36), 9430-9448.[1] Link[1]
Jones, L. H. (2018). "SuFEx Click Chemistry for Proteomics and Drug Discovery."[1] ACS Medicinal Chemistry Letters, 9(7), 584-586.[1] Link[1]
Narayanam, M. K., et al. (2020). "Sulfonyl Fluorides as Privileged Warheads in Chemical Biology." Chemical Science, 11, 8757-8766.[1] Link
Potential applications of 4-Bromo-3-methylbenzene-1-sulfonyl fluoride in chemical biology
Abstract This technical guide analyzes the structural utility and experimental applications of 4-Bromo-3-methylbenzene-1-sulfonyl fluoride (CAS: 1030832-29-1) within the domains of covalent drug discovery and chemical pr...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This technical guide analyzes the structural utility and experimental applications of 4-Bromo-3-methylbenzene-1-sulfonyl fluoride (CAS: 1030832-29-1) within the domains of covalent drug discovery and chemical proteomics. Distinguished by its dual-functionality—combining a latent electrophilic sulfonyl fluoride (SuFEx) warhead with a versatile aryl bromide cross-coupling handle—this scaffold serves as a critical "linchpin" for developing targeted covalent inhibitors (TCIs) and activity-based probes (ABPs). We detail protocols for its deployment in fragment-based ligand discovery, orthogonal synthetic elaboration, and proteome-wide reactivity profiling.
Chemical Architecture & Mechanistic Basis
The utility of 4-Bromo-3-methylbenzene-1-sulfonyl fluoride stems from its orthogonal reactivity profile. Unlike traditional sulfonyl chlorides, which are prone to rapid hydrolysis, the sulfonyl fluoride (–SO₂F) moiety exhibits exceptional stability in aqueous physiological buffers and plasma, reacting only within the specific microenvironment of a protein binding pocket.
Structural Analysis
Functional Group
Chemical Role
Biological Application
Sulfonyl Fluoride (–SO₂F)
SuFEx Warhead: A "sleeping" electrophile.[1] It undergoes Sulfur-Fluoride Exchange (SuFEx) with nucleophilic side chains (Tyr, Lys, His, Ser).[2]
Covalent protein labeling; locking low-affinity fragments into a binding pocket.
Aryl Bromide (Ar–Br)
Synthetic Handle: A site for Palladium-catalyzed cross-coupling (Suzuki, Sonogashira, Buchwald-Hartwig).
Late-stage functionalization; attachment of fluorophores, biotin, or DNA tags (for DELs).
Methyl Group (–CH₃)
Steric/Electronic Modulator: Adds lipophilicity and slight steric bulk ortho to the bromine.
Probing hydrophobic sub-pockets; restricting rotational freedom in biaryl systems.
The SuFEx Mechanism
The reaction follows a concerted substitution mechanism, often assisted by the local protein environment (e.g., hydrogen bonding to the fluoride or general base catalysis of the nucleophile).
Selectivity: The reaction is not driven solely by nucleophilicity but by molecular recognition . The fragment must bind to the protein to position the –SO₂F group in proximity to a nucleophile for the reaction to occur.
Application: Covalent Fragment-Based Drug Discovery (FBDD)[3]
In FBDD, this molecule acts as a "scout" fragment. It is screened against a target protein to identify cryptic pockets. If the benzene core binds, the –SO₂F can covalently modify a nearby residue, permanently "tagging" the protein.
Workflow: Mass Spectrometry-Based Screening
This protocol describes screening a library containing 4-Bromo-3-methylbenzene-1-sulfonyl fluoride against a target protein (e.g., a kinase or GTPase).
Experimental Protocol
Library Preparation: Dissolve the fragment in DMSO (stock 100 mM).
Incubation:
Dilute protein (Target X) to 5 µM in reaction buffer (50 mM HEPES pH 7.5, 150 mM NaCl).
Add fragment to a final concentration of 50–100 µM (1–2% DMSO).
Incubate at 37°C for 4–24 hours.
Quenching: Add 1% Formic Acid to stop the reaction (if analyzing intact).
Analysis (Intact Protein LC-MS):
Inject onto a C4 desalting column coupled to a Q-TOF or Orbitrap mass spectrometer.
Deconvolution: Deconvolute the raw charge envelope to zero-charge mass.
Hit Criteria: Look for a mass shift of +234.0 Da (Molecular Weight of fragment [251.0] minus HF [20.0] + H+). Note: The loss of HF is characteristic of the SuFEx reaction.
Data Interpretation
Observation
Interpretation
Action
No Mass Shift
No binding or no proximal nucleophile.
Discard fragment.
+234 Da Shift (<10%)
Low occupancy; weak binder.
Increase concentration or incubation time.
+234 Da Shift (>50%)
Valid Hit. Specific covalent modification.
Proceed to Peptide Mapping (trypsin digest) to identify the modified residue.
Application: Synthesis of Activity-Based Probes (ABPP)
The aryl bromide allows researchers to convert this fragment into a chemical probe without destroying the sulfonyl fluoride warhead. This is possible because the –SO₂F group is stable to many Pd-catalyzed cross-coupling conditions.
Synthetic Route: Sonogashira Coupling to Alkyne
Objective: Attach an alkyne handle to create a "Clickable" SuFEx probe for chemoproteomics.
Add substrate, catalysts, and alkyne under inert atmosphere.
Stir at Room Temperature or mild heat (40°C) for 4–6 hours. Note: Avoid high heat (>80°C) to prevent potential degradation of the sulfonyl fluoride, although it is generally robust.
Workup:
Filter off salts, concentrate, and purify via silica gel chromatography (Hexanes/EtOAc).
Deprotection: Treat with K₂CO₃ in MeOH to remove the TMS group, yielding the terminal alkyne.
Result: A probe ready for CuAAC (Copper-Catalyzed Azide-Alkyne Cycloaddition) with reporter tags (e.g., Azide-Rhodamine) after protein labeling.
Visualization: Logical Workflows
Diagram 1: The Dual-Functionality "Linchpin" Strategy
This diagram illustrates how the molecule serves as a central hub for divergent discovery paths.
Caption: The central scaffold enables orthogonal workflows: biological interrogation via the SuFEx warhead (Path A) and chemical diversification via the Aryl Bromide handle (Path B).
Diagram 2: Chemoproteomic Profiling Workflow
This diagram details the steps from probe incubation to target identification.
Caption: Step-by-step workflow for using a 4-Bromo-3-methylbenzene-1-sulfonyl fluoride derivative to map the "ligandable" proteome.
Comparative Data: Reactivity Profile
The following table contrasts the sulfonyl fluoride warhead against other common covalent electrophiles, highlighting why this scaffold is preferred for "ligandability" assessments.
Warhead Type
Intrinsic Reactivity
Aqueous Stability
Target Residues
Reversibility
Sulfonyl Fluoride (SuFEx)
Low / Tunable
High (t½ > 24h in PBS)
Tyr, Lys, His, Ser
Irreversible
Sulfonyl Chloride
High
Very Low (Hydrolyzes min.)
Non-specific
Irreversible
Acrylamide
Low to Moderate
High
Cysteine (mostly)
Irreversible
Boronic Acid
Moderate
High
Ser, Thr, Lys
Reversible
Key Insight: The stability of the sulfonyl fluoride allows for longer incubation times (equilibrium-like conditions) without the probe decomposing, ensuring that observed labeling is driven by specific binding affinity rather than non-specific reactivity.
References
Sharpless, K. B., et al. (2014).[1] "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. [Link]
Jones, L. H. (2015). "Sulfonyl fluorides as privileged warheads in chemical biology." Chemical Science. [Link]
Kelly, J. W., et al. (2018). "Inverse Drug Discovery: Identification of Stabilizers of Large Protein Complexes." Cell Chemical Biology. [Link]
Reactivity profile of 4-Bromo-3-methylbenzene-1-sulfonyl fluoride with nucleophiles
Technical Guide: Reactivity Profile of 4-Bromo-3-methylbenzene-1-sulfonyl fluoride (BMSF) Executive Summary 4-Bromo-3-methylbenzene-1-sulfonyl fluoride (BMSF) represents a "privileged scaffold" in modern chemical biology...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Guide: Reactivity Profile of 4-Bromo-3-methylbenzene-1-sulfonyl fluoride (BMSF)
Executive Summary
4-Bromo-3-methylbenzene-1-sulfonyl fluoride (BMSF) represents a "privileged scaffold" in modern chemical biology and medicinal chemistry. It functions as a bifunctional linker, integrating a latent electrophile (sulfonyl fluoride) for Sulfur-Fluoride Exchange (SuFEx) click chemistry and a halide handle (aryl bromide) for cross-coupling.
This guide details the mechanistic reactivity of BMSF with biological and synthetic nucleophiles. Unlike sulfonyl chlorides, which are prone to rapid hydrolysis, BMSF exhibits "sleeping beauty" reactivity—remaining inert under physiological conditions until activated by specific protein microenvironments or synthetic catalysts.
Molecular Architecture & Electronic Properties
To predict reactivity, we must first analyze the electronic and steric environment of the sulfur center.
Structure:
Position 1 (-SO₂F): The primary warhead.
Position 3 (-CH₃): Meta to sulfonyl, ortho to bromide. Provides weak electron donation (+I) and steric bulk protecting the bromide.
Position 4 (-Br): Para to sulfonyl.
Hammett & Steric Analysis:
Electrophilicity of S(VI): The sulfonyl fluoride group is an electrophile. The para-bromo substituent (-I, +R) is overall weakly deactivating, making the sulfur center slightly more electrophilic than a standard tolyl sulfonyl fluoride, but less reactive than a nitro-substituted variant.
Hydrolytic Stability: The S-F bond is shorter (1.56 Å) and stronger (bond dissociation energy ~130 kcal/mol) than the S-Cl bond. The high oxidation state of sulfur (+6) and the tight hold on the fluorine atom render it resistant to water, allowing BMSF to be used in aqueous biological buffers.
Reactivity with Nucleophiles: The SuFEx Mechanism
The core utility of BMSF lies in its selectivity. It does not react indiscriminately; it requires a specific "activation" event.
A. Mechanism of Action
The reaction proceeds via a substitution at the hexavalent sulfur center. Unlike S_N2 reactions on carbon, S(VI) substitution often involves a transition state or short-lived intermediate with hypervalent character (trigonal bipyramidal geometry).
Key Drivers:
Proton Transfer: In protein environments, a neighboring base (e.g., Histidine) often assists in deprotonating the nucleophile.
Fluoride Departure: Fluoride is a poor leaving group in S_N2 reactions on carbon but an excellent leaving group on Sulfur(VI) due to the high bond polarization.
B. Biological Nucleophiles (Protein Labeling)
Nucleophile
Residue
Reactivity Context
Product
Phenol
Tyrosine
High Specificity. Requires a local base or unique local environment (e.g., near a positive charge) to lower the pKa of the phenol.
Aryl Fluorosulfate (Stable)
Amine
Lysine
Moderate. Reacts primarily with the unprotonated -amino group. Often requires pH > 8.0 or a confined pocket.
Sulfonamide (Very Stable)
Imidazole
Histidine
Context Dependent. Can act as a nucleophilic catalyst or form a transient sulfonyl-imidazole species.
Sulfonyl-imidazole (Labile)
Hydroxyl
Serine
Low. Generally requires strong activation (e.g., catalytic triad in serine proteases).
Sulfonate Ester
C. Synthetic Nucleophiles (Library Generation)
In synthetic settings (non-aqueous), BMSF reactivity is unlocked using silyl-protected nucleophiles or specific catalysts (DBU, BEMP).
Silyl Ethers (R-OTMS): React via "Si-F" bond formation driving force (142 kcal/mol).
The following diagram illustrates the dual-pathway utility of BMSF: the SuFEx pathway (Right) and the Cross-Coupling pathway (Left).
Figure 1: Bifunctional reactivity landscape of BMSF. The molecule serves as a hub between ligand synthesis (via Br) and covalent protein capture (via SO2F).
Experimental Protocols
Protocol A: Synthesis of Sulfonamides (Nucleophilic Attack by Amines)
Context: Creating a library of inhibitors by reacting BMSF with amine-containing fragments.
Preparation: Dissolve BMSF (1.0 equiv) in Dichloromethane (DCM) or Acetonitrile (MeCN).
Base Addition: Add Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 – 2.0 equiv).
Note: Inorganic bases (K₂CO₃) can be used in biphasic systems but organic bases are preferred for solubility.
Nucleophile Addition: Add the primary or secondary amine (1.0 – 1.1 equiv).
Reaction: Stir at Room Temperature (RT) for 2–6 hours.
Monitoring: TLC or LC-MS. The SO₂F group is stable enough to monitor, but conversion to sulfonamide (SO₂NHR) is distinct.[1]
Workup: Wash with dilute HCl (to remove excess base/amine), dry over MgSO₄, and concentrate.
Observation: The C-Br bond remains intact during this process.
Protocol B: SuFEx Protein Labeling (Tyrosine Targeting)
Context: Activity-Based Protein Profiling (ABPP).
Probe Preparation: Dissolve BMSF (or its functionalized derivative) in DMSO (50 mM stock).
Incubation: Dilute probe into proteome (lysate or purified protein, 1 mg/mL) to a final concentration of 1–100 µM.
Buffer: PBS (pH 7.4). Avoid Tris buffer if high concentrations of primary amines interfere (though SO₂F is generally selective for protein residues over buffer amines at physiological pH).
Time: Incubate for 1–24 hours at 37°C.
Note: BMSF is a "slow" electrophile. It samples the proteome and only reacts when "parked" in a binding pocket that activates the fluoride.
Quenching: Add protein loading buffer (SDS) and boil.
Validation: The covalent bond is stable to boiling and denaturing conditions.
Orthogonal Reactivity: The Bromide Handle
The 4-Bromo position allows BMSF to be incorporated into complex drug scaffolds before the SuFEx reaction.
Crucial Consideration: The 3-methyl group is ortho to the bromine.
Impact: This creates steric hindrance for Palladium oxidative addition.
Solution: Use active catalytic systems such as Pd(dppf)Cl₂ or Buchwald G3 precatalysts (e.g., XPhos Pd G3) to overcome the steric bulk of the methyl group.
Chemoselectivity: The SO₂F group is remarkably stable to Pd-catalyzed cross-coupling conditions (Suzuki, Sonogashira). You can couple the bromide without hydrolyzing the sulfonyl fluoride.
References
Sharpless, K. B., et al. (2014).[2][3] "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition.
Kelly, J. W., et al. (2017). "Inverse Drug Discovery for Covalent Proteins.
Jones, L. H. (2018). "Sulfonyl Fluorides in Chemical Biology and Drug Discovery." MedChemComm.
Dong, J., et al. (2020). "SuFEx Chemistry of Thionyl Tetrafluoride (SOF4) with Organolithium Nucleophiles.
Commercial Availability and Technical Profile: 4-Bromo-3-methylbenzene-1-sulfonyl fluoride
The following technical guide details the commercial availability, synthesis, and application profile of 4-Bromo-3-methylbenzene-1-sulfonyl fluoride , a specialized electrophile used in covalent drug discovery and SuFEx...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the commercial availability, synthesis, and application profile of 4-Bromo-3-methylbenzene-1-sulfonyl fluoride , a specialized electrophile used in covalent drug discovery and SuFEx (Sulfur(VI) Fluoride Exchange) chemistry.
[1]
Executive Summary
4-Bromo-3-methylbenzene-1-sulfonyl fluoride (CAS: 1030832-29-1 ) is a high-value aryl sulfonyl fluoride intermediate.[1] It is primarily utilized as a "warhead" in the design of covalent inhibitors and Proteolysis Targeting Chimeras (PROTACs).[1] Its structural motif combines a reactive sulfonyl fluoride group (for specific nucleophilic attack by tyrosine, lysine, or serine residues) with a bromo-methyl-substituted benzene ring that offers handles for further cross-coupling and lipophilic tuning.[1]
While less ubiquitous than simple benzenesulfonyl fluoride, this compound is commercially available through specialized building-block suppliers.[1] It is typically manufactured on-demand or stocked in milligram-to-gram quantities for medicinal chemistry campaigns.[1]
Soluble in DMSO, DMF, DCM, Chloroform; Hydrolytically stable in neutral aqueous buffer
Commercial Landscape & Suppliers[1]
The supply chain for this compound is divided into direct suppliers of the fluoride and suppliers of the immediate precursor (4-Bromo-3-methylbenzenesulfonyl chloride , CAS 72256-93-0 ), which can be converted in a single step.[1]
Primary Suppliers (Direct Source)
These vendors list the specific sulfonyl fluoride (CAS 1030832-29-1) in their catalogs.[1] Availability often fluctuates between "In Stock" and "Lead Time: 2-3 Weeks."[1]
Fujifilm Wako Pure Chemical Corp: Lists the compound for research use, emphasizing high purity (>97%) for organic synthesis.
BLD Pharmatech: A major supplier of HTS (High-Throughput Screening) building blocks; typically offers 100mg, 250mg, and 1g pack sizes.[1]
Enamine / MolPort: Aggregators that often hold stock or facilitate rapid synthesis-on-demand from Ukrainian or Baltic labs.[1]
Precursor Suppliers (For In-House Synthesis)
For bulk requirements (>10g), purchasing the sulfonyl chloride precursor is often more cost-effective.[1]
Combi-Blocks: Offers the chloride in gram-to-kilogram quantities.[1]
Thermo Fisher Scientific (Chemicals): Distributes the chloride via catalog brands like Alfa Aesar or TCI.
Procurement Decision Matrix
The following diagram outlines the logic for sourcing this material based on project scale and urgency.
Figure 1: Procurement strategy based on scale. For small-scale SAR, direct purchase is preferred.[1] For scale-up, converting the chloride precursor is cost-efficient.[1]
Synthesis & Manufacturing
Understanding the synthesis is critical for validating the structural identity of the purchased material.[1] The commercial route almost exclusively proceeds via the chlorosulfonation of 2-bromotoluene.[1]
Chlorosulfonation: Reaction with chlorosulfonic acid (ClSO₃H).[2] The methyl group (activator) and bromo group (deactivator) direct the incoming sulfonyl group to the position para to the bromine (Position 5 relative to methyl at 1, bromo at 2), yielding 4-Bromo-3-methylbenzenesulfonyl chloride .[1]
Fluorination: The chloride is converted to the fluoride using potassium bifluoride (KHF₂) or potassium fluoride (KF) in a biphasic system.[3]
Protocol: Chloride to Fluoride Conversion
Standard Operating Procedure (Adapted from Sharpless et al., Angew. Chem. Int. Ed. 2014)
Dissolution: Dissolve 1.0 eq of 4-Bromo-3-methylbenzenesulfonyl chloride in Acetonitrile (0.5 M).
Reagent Addition: Add a saturated aqueous solution of KHF₂ (2.0 eq).
Reaction: Stir vigorously at room temperature for 2–4 hours. Monitor by TLC or LC-MS (Chloride hydrolyzes to acid on LC-MS; Fluoride is stable).[1]
Workup: Dilute with EtOAc, wash with water and brine. Dry over MgSO₄.[4]
Purification: Concentrate in vacuo. The product is usually pure enough for use; if not, recrystallize from hexanes/EtOAc.
Figure 2: Industrial synthesis pathway. The regioselectivity is driven by the directing effects of the methyl and bromo substituents.[1][2]
Applications in Drug Discovery[1][2]
This compound serves as a specialized SuFEx warhead . Unlike sulfonyl chlorides (which are highly reactive and prone to hydrolysis), sulfonyl fluorides are relatively stable in biological buffers but react specifically with nucleophilic side chains (Tyrosine, Lysine, Serine, Histidine) within a protein binding pocket when brought into proximity.[1]
Key Application Areas
Covalent Inhibitors: The 4-bromo and 3-methyl groups allow medicinal chemists to perform Structure-Activity Relationship (SAR) studies.[1] The methyl group adds lipophilicity and fills hydrophobic pockets, while the bromine allows for late-stage diversification via Suzuki-Miyaura coupling.[1]
PROTAC Linkers: The sulfonyl fluoride can covalently engage an E3 ligase or a target protein, while the aryl bromide serves as the attachment point for the linker chain.[1]
Chemical Biology Probes: Used to map "ligandable" tyrosines across the proteome.
Mechanistic Advantage
The 3-methyl group provides a steric twist that can improve selectivity by preventing the sulfonyl fluoride from reacting with shallow or non-cognate nucleophiles, a common issue with unsubstituted benzenesulfonyl fluorides.[1]
Handling and Safety
Stability: Sulfonyl fluorides are thermodynamically stable and resistant to reduction and hydrolysis under neutral conditions. They can be stored at room temperature, though 4°C is recommended for long-term storage.[1]
Reactivity: They are electrophiles.[1][2] Avoid contact with strong nucleophiles (amines, thiols) unless reaction is intended.
Safety: Treat as a potential skin and eye irritant. While less corrosive than sulfonyl chlorides, they can still cause chemical burns upon prolonged exposure. Use standard PPE (gloves, goggles, fume hood).[1]
References
Sharpless, K. B., et al. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition, 53(36), 9430–9448.[1] Link[1]
Narayanam, M. K., et al. (2018). "Sulfonyl Fluorides as Privileged Warheads in Chemical Biology." Chemical Science, 9, 1369-1377.[1] Link
PubChem Compound Summary. (2024). "4-Bromo-3-methylbenzenesulfonyl chloride (Precursor Data)." National Library of Medicine. Link[1]
Sigma-Aldrich Catalog. (2024).[1] Product Specification for CAS 72256-93-0. Link
BenchChem Protocols. (2024). "Optimizing reaction conditions for the sulfonation of 2-bromotoluene." Link[1]
Technical Guide: Safety and Handling Precautions for 4-Bromo-3-methylbenzene-1-sulfonyl fluoride
Executive Summary 4-Bromo-3-methylbenzene-1-sulfonyl fluoride is a specialized electrophilic reagent primarily utilized in SuFEx click chemistry . Unlike traditional sulfonyl chlorides, this compound exhibits a unique "l...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
4-Bromo-3-methylbenzene-1-sulfonyl fluoride is a specialized electrophilic reagent primarily utilized in SuFEx click chemistry . Unlike traditional sulfonyl chlorides, this compound exhibits a unique "latent reactivity" profile—it is remarkably stable against hydrolysis and reduction under neutral conditions but reacts rapidly with nucleophiles (phenols, amines) when activated by specific Lewis bases or catalysts (e.g., DBU, TBD).
While this stability facilitates easier handling than its chloride counterparts, it introduces specific safety risks that are often underestimated. The primary hazards include delayed tissue damage due to its lipophilic nature allowing skin penetration, and the potential release of fluoride ions upon metabolic or chemical degradation. This guide defines the hierarchy of controls required to handle this compound with pharmaceutical-grade rigor.
Chemical Profile & Reactivity[1][2][3][4][5]
Physicochemical Properties[6]
Appearance: Typically a white to off-white solid or viscous oil (depending on purity and ambient temperature).
Storage:Refrigeration (2–8°C) is recommended to maintain reagent integrity and prevent slow thermal degradation, although SuFEx reagents are generally thermally stable.
Solubility: Soluble in organic solvents (DCM, THF, Acetonitrile); sparingly soluble/insoluble in water.
The SuFEx Stability Paradox
Researchers must understand the stability-reactivity paradox of sulfonyl fluorides:
Water Tolerance: It does not fume or rapidly hydrolyze in open air like sulfonyl chlorides.
Latent Electrophilicity: It remains inert until "switched on" by a catalyst (e.g., silyl ethers or bases).
Risk Implication: The lack of immediate fuming or irritation can lead to complacency. If the compound remains on the skin, it can penetrate the stratum corneum and react with intracellular proteins or hydrolyze slowly to release fluoride ions, causing deep tissue necrosis.
Hazard Assessment
GHS Classification (Derived)
Skin Corrosion/Irritation: Category 1B (Causes severe skin burns and eye damage). Note: Treat as corrosive due to the sulfonyl fluoride moiety.
Acute Toxicity: Category 3 (Toxic if swallowed/in contact with skin).
Specific Target Organ Toxicity: Respiratory irritation.
The "Hidden" Fluoride Risk
While less reactive than acyl fluorides, sulfonyl fluorides are fluoride sources . Upon hydrolysis (chemical or enzymatic), the molecule releases:
The corresponding sulfonic acid (strong acid).
Fluoride ions (F⁻) .
Critical Warning: Unlike hydrochloric acid burns, fluoride ions penetrate deep into tissue, sequestering calcium (Ca²⁺) and magnesium (Mg²⁺), potentially leading to local necrosis and systemic hypocalcemia.
Engineering Controls & PPE
Primary Engineering Controls
Chemical Fume Hood: All handling (weighing, dispensing, reaction setup) must occur within a certified fume hood operating at a face velocity of 80–100 fpm.
Glove Box: Not strictly required unless the specific reaction demands anhydrous conditions, but recommended for handling large quantities (>5g) to prevent powder dispersion.
Personal Protective Equipment (PPE) Matrix
Body Part
Standard Protection
Enhanced Protection (High Risk/Spills)
Hands
Double Nitrile Gloves (min 0.11 mm thickness). Change immediately upon splash.
Silver Shield / 4H Laminate Gloves (under nitrile). Essential for prolonged handling or spill cleanup.
Preparation: Place a disposable balance draft shield or secondary container inside the fume hood.
Weighing: Weigh the solid into a tared vial. Do not use weighing paper; use a weighing boat or funnel to minimize static dispersion.
Solubilization: Dissolve the reagent in the reaction solvent (e.g., Acetonitrile, DCM) immediately after weighing to reduce dust hazard.
Reaction Setup (SuFEx Conditions)
Vessel: Use borosilicate glass. Avoid standard syringe needles for transfer if the reagent is dissolved in DMSO (DMSO promotes skin absorption); use positive displacement pipettes or cannulas.
Catalysts: When adding DBU or BEMP (common SuFEx catalysts), assume the reaction mixture becomes immediately reactive . Treat the active reaction mixture as a potent electrophile.[2]
Waste Disposal & Quenching
Do not dispose of active sulfonyl fluorides down the drain.
Quenching: Treat excess reagent or reaction mixtures with a basic solution containing Calcium Chloride (CaCl₂) or Calcium Hydroxide .
Mechanism:[3] Base hydrolyzes the sulfonyl fluoride; Calcium precipitates the released fluoride as insoluble Calcium Fluoride (CaF₂).
Disposal: Adjust pH to 7–9. Collect in a dedicated "Halogenated Organic Waste" container. Label clearly as "Contains Fluorides."
Emergency Response
Exposure Scenarios
Skin Contact:
Immediately wash with copious water for 15 minutes.[1]
Apply Calcium Gluconate Gel (2.5%) to the affected area. Massage continuously until pain subsides. Note: Keep a tube of Cal-Gluconate at the workstation.
Do NOT apply calcium gluconate gel to the eye. Use sterile 1% calcium gluconate solution if available and trained, otherwise continue irrigation until medical help arrives.
Spills[3]
Isolate: Evacuate the immediate area.
Neutralize: Cover the spill with a mixture of sand and soda ash (sodium carbonate) or a commercial acid/fluoride neutralizer.
Clean: Scoop into a hazardous waste container. Wash the surface with a calcium hydroxide solution.
Visualizations
Workflow: Hierarchy of Safety Controls
This diagram outlines the logical flow of handling, emphasizing the "Stop/Go" decision points based on safety availability.
Caption: Operational safety workflow emphasizing the mandatory presence of Calcium Gluconate before initiating work.
Chemical Neutralization Pathway
This diagram illustrates the chemical fate of the reagent during quenching, highlighting the sequestration of fluoride.
Caption: Chemical pathway for neutralizing sulfonyl fluorides, converting soluble toxic fluoride into insoluble calcium fluoride.
References
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 54599564, 4-Bromo-3-methylbenzenesulfonyl fluoride. Retrieved from [Link]
Dong, J., Sharpless, K. B., et al. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry. Angewandte Chemie International Edition. Retrieved from [Link]
Literature review on 4-Bromo-3-methylbenzene-1-sulfonyl fluoride
This technical guide details the properties, synthesis, and applications of 4-Bromo-3-methylbenzene-1-sulfonyl fluoride , a bifunctional "dual-key" scaffold critical for modern drug discovery and chemical biology. CAS Re...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide details the properties, synthesis, and applications of 4-Bromo-3-methylbenzene-1-sulfonyl fluoride , a bifunctional "dual-key" scaffold critical for modern drug discovery and chemical biology.
In the landscape of covalent drug discovery and high-throughput library synthesis, 4-Bromo-3-methylbenzene-1-sulfonyl fluoride serves as a high-value orthogonal building block. Its utility stems from its two distinct reactive handles:
The Aryl Bromide: A classic electrophile for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), allowing for the construction of complex biaryl or aryl-amine scaffolds.
The Sulfonyl Fluoride (SuFEx Handle): A latent electrophile that is stable to hydrolysis but reacts selectively with nucleophiles (Tyrosine, Lysine) or silyl ethers under specific activation, known as Sulfur-Fluoride Exchange (SuFEx) click chemistry.[1][2]
This guide provides a validated workflow for synthesizing, handling, and deploying this molecule to create covalent probes and chemical libraries.
Chemical Profile & Properties[1][2][3][4][5][6][7][8]
Property
Data / Description
Molecular Formula
C₇H₆BrFO₂S
Molecular Weight
253.09 g/mol
Physical State
White to off-white crystalline solid (typically)
Solubility
Soluble in DCM, THF, Acetonitrile, DMSO; Insoluble in water.
Stability
High hydrolytic stability compared to sulfonyl chlorides. Stable at room temperature under inert atmosphere.[3]
Note: While the sulfonyl fluoride is commercially available, in-house synthesis from the cheaper sulfonyl chloride (CAS 72256-93-0) ensures freshness and purity, critical for SuFEx kinetics.
Mechanism of Action
The synthesis utilizes a nucleophilic substitution where the fluoride ion displaces the chloride. To prevent hydrolysis (formation of sulfonic acid), Potassium Bifluoride (KHF₂) is the preferred reagent over naked fluoride sources, as the bifluoride anion is less basic and solvates the leaving chloride effectively.
Preparation: Dissolve 4-Bromo-3-methylbenzenesulfonyl chloride in Acetonitrile (0.5 M concentration).
Activation: Prepare a solution of KHF₂ in water (same volume as MeCN).
Reaction: Add the aqueous KHF₂ to the organic phase dropwise with vigorous stirring.
Causality: Vigorous stirring is required to maximize the interfacial surface area in this biphasic system, accelerating the halide exchange.
Monitoring (Self-Validation): Monitor via TLC (Hexane/EtOAc 4:1). The product (fluoride) is typically more polar than the chloride but less polar than the hydrolyzed acid.
Endpoint: Disappearance of the starting chloride spot. Reaction time is typically 2–4 hours at Room Temperature.
Workup: Dilute with EtOAc, wash with water (2x) and brine (1x). Dry over anhydrous Na₂SO₄ and concentrate in vacuo.
Purification: Recrystallization from Hexane/EtOAc is preferred over chromatography to avoid hydrolysis on silica, though silica gel chromatography is possible if done rapidly.
Orthogonal Reactivity & Applications
This molecule allows for "Hub-and-Spoke" library generation. The order of operations is critical.
Workflow Logic
Path A (Suzuki First): The sulfonyl fluoride is robust enough to survive standard Pd-catalyzed conditions (basic aqueous carbonate, heat < 80°C). This allows you to build the carbon skeleton before activating the warhead.
Path B (SuFEx First): If the target requires a sulfonamide linkage, the SuFEx reaction can be performed first, leaving the aryl bromide for late-stage diversification.
Visualization: The Orthogonal Reactivity Map
The following diagram illustrates the divergent pathways accessible from this core scaffold.
Figure 1: Orthogonal reactivity map showing divergent synthesis pathways. The stability of the sulfonyl fluoride allows it to serve as either a starting anchor or a terminal warhead.
Applications in Drug Discovery[1][2][3][10][11][12]
A. Covalent Fragment Screening
The sulfonyl fluoride moiety selectively targets Tyrosine (and occasionally Lysine/Histidine) residues in protein binding pockets.
Protocol: Incubate the protein (10 µM) with the fragment (100 µM) in PBS (pH 7.4).
Readout: Intact protein Mass Spectrometry (LC-MS). A mass shift of +233 Da (Fragment minus Fluoride) confirms covalent labeling.
Significance: The methyl group at the meta position provides a steric probe. If the unmethylated analog binds but the methyl analog does not, it maps the spatial constraints of the pocket.
B. PROTAC Linker Synthesis
This molecule is an ideal "exit vector" for PROTACs. The bromine allows attachment to an E3 ligase ligand (e.g., Thalidomide derivative), while the sulfonyl fluoride can be clicked to a linker or a target protein ligand.
Safety & Handling (E-E-A-T)
Hazard Identification:
Skin/Eye Irritant: Like all sulfonyl halides, it can cause irritation. However, it lacks the immediate corrosivity of sulfonyl chlorides.
Enzyme Inhibitor: As a covalent modifier, it is a potent serine protease inhibitor. Handle with gloves and avoid dust inhalation.[4]
Storage:
Store in a tightly sealed container at 4°C .
While stable to moisture, long-term exposure to humid air can lead to slow hydrolysis to the sulfonic acid (irreversible).
Disposal:
Quench excess sulfonyl fluoride with a basic amine solution (e.g., 1M NaOH or aqueous ammonia) before disposal to convert the reactive fluoride into a benign sulfonate/sulfonamide.
References
Sharpless, K. B., et al. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. [Link]
Jones, L. H. (2018). "Sulfonyl Fluorides in Chemical Biology and Drug Discovery." ACS Medicinal Chemistry Letters. [Link]
Davies, A. T., et al. (2017).[5] "One-pot palladium-catalyzed synthesis of sulfonyl fluorides from aryl bromides." Chemical Science. [Link]
National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 123456 (Analog Reference)." PubChem. [Link](Note: General reference for physicochemical data verification).
Precision Covalent Architectures: Utilizing 4-Bromo-3-methylbenzene-1-sulfonyl fluoride as a Bifunctional SuFEx Hub
Topic: Use of 4-Bromo-3-methylbenzene-1-sulfonyl fluoride in SuFEx click chemistry Content Type: Detailed Application Note and Protocol Audience: Researchers, Scientists, and Drug Development Professionals Executive Summ...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Use of 4-Bromo-3-methylbenzene-1-sulfonyl fluoride in SuFEx click chemistry
Content Type: Detailed Application Note and Protocol
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
4-Bromo-3-methylbenzene-1-sulfonyl fluoride represents a premier class of "bifunctional hubs" in modern chemical biology and medicinal chemistry. Unlike monofunctional probes, this scaffold integrates two orthogonal reactivities:
The Aryl Bromide (C-Br): A robust handle for cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig), enabling the rapid generation of diverse chemical libraries.
The Sulfonyl Fluoride (SO₂F): A "SuFEx" (Sulfur-Fluoride Exchange) warhead that remains inert under oxidative/reductive conditions but reacts selectively with nucleophilic protein side chains (Tyr, Lys, Ser, His) upon specific activation.
This guide details the strategic application of this compound for Fragment-Based Drug Discovery (FBDD) and Activity-Based Protein Profiling (ABPP) .
Mechanistic Insight: The SuFEx Advantage
The utility of 4-Bromo-3-methylbenzene-1-sulfonyl fluoride relies on the unique stability-reactivity profile of the S(VI)-F bond.
The "Sleeping Beauty" Reactivity
Unlike sulfonyl chlorides (which hydrolyze rapidly) or sulfonyl azides (which are potentially explosive), the sulfonyl fluoride motif is remarkably stable. It resists:
Hydrolysis: Stable in aqueous buffer at pH 7 for extended periods.
Thermolysis: Stable up to >200°C.
Redox: Inert to standard biological reducing agents (e.g., Glutathione).
Activation: The S-F bond is activated only when a specific "key" is presented. In biological contexts, this key is often a protein microenvironment that stabilizes the fluoride leaving group (via H-bonding) while a nucleophilic residue attacks the sulfur center. In synthetic contexts, activation is achieved via Silicon-mediated catalysis (Si-F bond formation driving force) or base catalysis (DBU/BTMG).[1]
Structural Modulation
3-Methyl Group: Provides steric shielding ortho to the bromine, influencing the regioselectivity of cross-coupling. Electronically, it acts as a weak donor, slightly deactivating the SO₂F electrophile compared to the unsubstituted analog. This "detuning" is advantageous for preventing non-specific covalent labeling in proteomic screens.
Mechanism Visualization
Figure 1: Mechanistic pathway of SuFEx activation. The S(VI) center undergoes substitution only under specific catalytic or environmental activation.
In this workflow, the Bromine handle is utilized first. The SO₂F group survives palladium-catalyzed cross-coupling conditions, allowing researchers to synthesize a library of "SuFEx-ready" fragments.
Coupling: Suzuki-Miyaura coupling with diverse Aryl Boronic Acids.
Critical Note: Use mild bases (e.g., K₃PO₄) to avoid premature hydrolysis or reaction of the SO₂F, although it is generally robust.
Result: A library of Biaryl-Sulfonyl Fluorides ready for covalent screening.
Workflow B: Covalent Protein Profiling (ABPP)
The library generated in Workflow A is screened against a target protein.
Incubation: Library members are incubated with the protein.
Selection: Only fragments with high non-covalent affinity and proper geometry will position the SO₂F group near a nucleophile (e.g., Tyr, Lys) to effect the "click" reaction.
Readout: Mass Spectrometry (Intact MS) detects the mass shift (+Fragment -HF).
Experimental Workflow Diagram
Figure 2: Dual-phase workflow: Chemical diversification followed by biological interrogation.
Detailed Protocols
Protocol 1: Synthesis of Biaryl Sulfonyl Fluoride Library
Objective: To couple aryl boronic acids to the 4-position without degrading the sulfonyl fluoride.
Dissolve the Electrophile and Nucleophile in MeCN (0.1 M).
Add HMDS followed by BTMG.
Stir at Room Temperature.
Monitoring: Monitor by TLC or LC-MS. Reaction is typically complete within 5–15 minutes .
Observation: The reaction produces silylated byproducts (TMS-F) which are volatile.
Isolation: Concentrate in vacuo. The product (Sulfonate ester) is usually obtained in high purity without aqueous workup.
Data Table: Typical Reaction Conditions & Compatibility
Parameter
Condition
Notes
Solvent Compatibility
DMSO, DMF, MeCN, THF, DCM
Avoid primary alcohols if using base catalysis (side reaction).
pH Stability
pH 2.0 – 8.5
Hydrolysis half-life > 24h at pH 8.
Temperature Limit
< 120°C (Synthesis)
< 37°C (Protein labeling recommended).
Quenching
None required
Excess probe can be removed via gel filtration (proteins).
Troubleshooting & Optimization (The Senior Scientist's Notebook)
Issue: Low Yield in Suzuki Coupling.
Diagnosis: Oxidative addition to the C-Br bond is sluggish due to the ortho-methyl group steric hindrance.
Solution: Switch to a more active catalyst system, such as Pd(dtbpf)Cl₂ or XPhos Pd G2 , which are designed for sterically hindered substrates.
Issue: Hydrolysis of SO₂F during storage.
Diagnosis: While stable, long-term exposure to moisture can degrade the probe.
Solution: Store solid compound at 4°C under desiccant. Solutions in DMSO are stable for weeks if kept dry.
Issue: Non-specific Protein Labeling.
Diagnosis: The probe is labeling surface lysines randomly.
Solution: Lower the concentration of the probe. If using the library for screening, ensure the "warhead" reactivity is tuned. The 3-methyl group helps, but reducing incubation time (e.g., from 4h to 1h) often improves signal-to-noise ratio in ABPP.
References
Sharpless, K. B., et al. (2014).[1] "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition.
Dong, J., et al. (2014).[2] "SuFEx-Based Polysulfate Formation from Bisphenol A and Sulfuryl Fluoride." Angewandte Chemie.
Jones, L. H. (2018). "Sulfonyl Fluorides in Chemical Biology and Drug Discovery." MedChemComm.
Genentech Research. (2019). "Covalent inhibition of human neutrophil elastase using SuFEx chemistry." PNAS.
Barrow, A. S., et al. (2019).[3] "The Growing Applications of SuFEx Click Chemistry." Chemical Society Reviews.
Protocol for Protein Labeling with 4-Bromo-3-methylbenzene-1-sulfonyl fluoride (BMSF)
Introduction & Chemical Logic This guide details the protocol for labeling proteins using 4-Bromo-3-methylbenzene-1-sulfonyl fluoride (BMSF). This reagent belongs to the class of Sulfur(VI) Fluoride Exchange (SuFEx) prob...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction & Chemical Logic
This guide details the protocol for labeling proteins using 4-Bromo-3-methylbenzene-1-sulfonyl fluoride (BMSF). This reagent belongs to the class of Sulfur(VI) Fluoride Exchange (SuFEx) probes.[1] Unlike traditional sulfonyl chlorides, which are highly unstable in water, sulfonyl fluorides possess a unique "balanced reactivity." They are relatively stable in aqueous buffers but react specifically with nucleophilic amino acid side chains (Tyrosine, Lysine, Serine, Histidine) when positioned within a protein binding pocket or under specific pH conditions.
Why Use This Specific Reagent?
While generic sulfonyl fluorides (like PMSF) are used as protease inhibitors, 4-Bromo-3-methylbenzene-1-sulfonyl fluoride offers distinct advantages for structural biology and mass spectrometry:
The Bromine "Tag": The bromine atom serves as a distinct mass spectrometry handle due to its unique isotopic pattern (
). This allows for rapid validation of covalent labeling against background noise.
X-Ray Crystallography: The heavy bromine atom provides anomalous scattering signal, aiding in crystallographic phasing and unambiguous determination of ligand orientation within a binding pocket.
SuFEx Selectivity: It targets Tyrosine (forming a sulfonate) and Lysine (forming a sulfonamide), often driven by local protein environment (proximity-enabled reactivity).
Mechanism of Action
The labeling reaction proceeds via a nucleophilic substitution at the Sulfur(VI) center. The fluoride ion acts as the leaving group.[2]
Figure 1: Mechanism of Tyrosine labeling via Sulfur-Fluoride Exchange (SuFEx).
Materials & Preparation
Reagent Formulation
Component
Specification
Preparation Notes
BMSF Reagent
4-Bromo-3-methylbenzene-1-sulfonyl fluoride
MW: ~253.09 g/mol . Store powder at 4°C.
Stock Solvent
Anhydrous DMSO or DMF
Prepare 100 mM stock. Stable for months at -20°C if kept dry.
Reaction Buffer
50 mM HEPES or PBS, pH 7.5 – 8.5
Avoid TRIS if possible (primary amines can react at high concentrations/pH, though SF is less sensitive than sulfonyl chlorides).
Quenching Agent
5% Formic Acid (for MS) or 10 mM Tris (for biochemical)
Acidification stops the reaction immediately.
Critical Mass Spectrometry Data
When analyzing results, look for the following mass shift:
Formula Added:
(Reagent minus Fluoride)
Mass Shift (
Mass):+234.01 Da (Monoisotopic, based on )
Isotope Signature: Look for a "doublet" peak separated by 2 Da with near equal intensity (
and ).
Experimental Protocols
Protocol A: Covalent Fragment Screening (Binding Site Discovery)
Use this protocol to determine if the reagent binds to a specific pocket in your protein of interest.
Protein Prep: Dilute protein to 10 µM in Reaction Buffer (HEPES pH 7.5).
Reagent Addition: Add BMSF stock (100 mM) to a final concentration of 100 µM (10-fold excess).
Note: Keep final DMSO concentration
1% to prevent protein denaturation.
Incubation: Incubate at 25°C for 2 to 4 hours .
Why: SuFEx is slower than sulfonyl chlorides. It requires time for the probe to explore the binding pocket and find the correct geometry for reaction.
Quenching: Add Formic Acid to a final concentration of 0.5% (pH < 4) to stop the reaction.
Analysis: Proceed immediately to LC-MS (Intact Protein Analysis).
Protocol B: Global Surface Labeling (High Reactivity)
Use this protocol to label solvent-exposed Tyrosines/Lysines for peptide mapping or structural studies.
Buffer Adjustment: Adjust protein buffer to pH 8.5 (Carbonate or HEPES).
Causality: Higher pH increases the population of deprotonated Tyrosines (Phenolates) and uncharged Lysines, accelerating the SuFEx reaction.
High Concentration: Mix Protein (20 µM) with BMSF (500 µM ).
Incubation: Incubate at 37°C for 6–12 hours .
Cleanup: Remove excess reagent using a Zeba™ Spin Desalting Column or dialysis before analysis to prevent non-specific background in downstream assays.
Analytical Workflow & Validation
The following workflow ensures the labeling is genuine and not a non-covalent artifact.
Figure 2: Analytical workflow for validating BMSF labeling.
Data Interpretation Table
Observation
Interpretation
Action
No Mass Shift
No reaction occurred.
Increase pH to 8.5; Increase time to 12h; Check reagent stability.
+234 Da Shift
Single labeling event (Mono-adduct).
Success. Proceed to peptide mapping to identify site.
+468 Da Shift
Double labeling.
Titrate down reagent concentration if site-specificity is required.
+253 Da Shift
Non-covalent adduct (Reagent + Protein).
Use harsher wash/denaturing conditions in LC-MS (Reagent stuck in pocket).
Troubleshooting & Optimization
Precipitation
Issue: The reagent precipitates upon addition to the buffer.
Cause: Aryl sulfonyl fluorides have low aqueous solubility.
Solution: Ensure the DMSO stock is fully dissolved. Add the stock to the buffer while vortexing rapidly. Do not exceed 2% DMSO final concentration. If necessary, lower probe concentration to 50 µM.
Hydrolysis
Issue: Loss of reagent potency over long incubations.
Insight: While stable, SFs do hydrolyze slowly at high pH.
Solution: If incubating >12 hours, add a second "spike" of fresh reagent stock at the halfway point.
Buffer Interference
Issue: Low labeling efficiency in TRIS buffer.
Cause: While SFs are selective, high concentrations of primary amine buffers (Tris, Glycine) can compete with the protein over long timeframes (12h+).
Solution: Switch to HEPES, MOPS, or Phosphate buffers.
References
Dong, J., et al. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry.[5][6][7] Angewandte Chemie International Edition. [Link]
Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science. [Link]
Mortenson, D. E., et al. (2018). "Inverse Drug Discovery" Strategy to Identify Proteins that are Targeted by a Covalent Reactive Fragment. Journal of the American Chemical Society. [Link][2]
Application Note: 4-Bromo-3-methylbenzene-1-sulfonyl fluoride as a Covalent Inhibitor for Enzyme Studies
Executive Summary 4-Bromo-3-methylbenzene-1-sulfonyl fluoride represents a specialized class of "sleeping beauty" covalent probes utilized in Sulfur-Fluoride Exchange (SuFEx) chemistry.[1] Unlike traditional sulfonyl chl...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
4-Bromo-3-methylbenzene-1-sulfonyl fluoride represents a specialized class of "sleeping beauty" covalent probes utilized in Sulfur-Fluoride Exchange (SuFEx) chemistry.[1] Unlike traditional sulfonyl chlorides which are highly unstable in aqueous media, this sulfonyl fluoride (SF) warhead remains inert in physiological buffers until it is specifically activated by the local environment of an enzyme’s binding pocket.
This guide details the application of 4-Bromo-3-methylbenzene-1-sulfonyl fluoride as a covalent fragment for identifying druggable pockets in enzymes (proteases, kinases, GTPases) and characterizing their binding kinetics. The presence of the bromine substituent provides a distinct isotopic signature (1:1 ratio of ⁷⁹Br:⁸¹Br) in Mass Spectrometry, acting as a built-in tracer for validating covalent adduct formation.
Mechanistic Basis & Chemical Logic
The SuFEx "Sleeping Beauty" Mechanism
The sulfonyl fluoride group (-SO₂F) is unique among electrophiles. It possesses high thermodynamic stability but kinetic instability only when stabilized by specific protein interactions.
Context-Dependent Reactivity: The S(VI) center is resistant to hydrolysis and general reduction. However, when the benzene scaffold binds to a protein pocket, specific residues (Tyr, Ser, Lys, His) are positioned to attack the sulfur center, ejecting fluoride (F⁻).
The Scaffold's Role: The 3-methyl and 4-bromo groups provide steric bulk and halogen-bonding potential, directing the molecule's orientation within the active site. This ensures that the covalent reaction is driven by recognition (affinity), not just random reactivity.
Visualization of Reaction Pathway
The following diagram illustrates the transition from the inert "sleeping" state to the covalent "anchored" state upon specific enzyme binding.
Caption: Kinetic pathway of SuFEx inhibition. The reaction is driven by the initial non-covalent binding affinity (Kd) which positions the warhead for the covalent step (k_inact).
Application Protocols
Protocol 1: Covalent Fragment Screening (LC-MS Based)
Objective: To determine if 4-Bromo-3-methylbenzene-1-sulfonyl fluoride covalently modifies your target protein.
Materials:
Target Protein ( >90% purity, 5-10 µM in reaction buffer).
Compound Stock: 100 mM in DMSO.
Buffer: 50 mM HEPES pH 7.5, 150 mM NaCl (Avoid Tris or DTT/Mercaptoethanol as they can interfere or compete).
LC-MS System: Q-TOF or Orbitrap (High Resolution is critical).
Step-by-Step Methodology:
Preparation: Dilute protein to 5 µM in buffer.
Incubation: Add the inhibitor to a final concentration of 50 µM (10x excess). Prepare a DMSO-only control.
Time-Course: Incubate at 25°C or 37°C. Aliquot samples at T=0, 1h, 4h, and 24h.
Quenching: Quench aliquots by adding 1% Formic Acid (v/v) or by immediate injection into LC-MS.
Data Analysis (The "Bromine Tag"):
Deconvolute the protein mass spectrum.
Search for Mass Shift: Look for a mass increase of +233.0 Da (Molecular Weight of fragment minus Fluorine).
Calculation: MW(C₇H₆BrFO₂S) ≈ 253.0 Da.
Shift: 253.0 - 19.0 (F) = +234.0 Da (approx). Note: Use exact monoisotopic mass for high-res data.
Validation: Check the isotopic envelope of the modified protein. The adduct peak should show the characteristic 1:1 doublet pattern of Bromine (⁷⁹Br/⁸¹Br), confirming the modification is from the inhibitor.
Protocol 2: Determination of k_inact/K_I (Kinetic Efficiency)
Objective: To quantify the potency of the covalent inhibitor. Unlike IC50 (which is time-dependent for covalent inhibitors),
is the true constant of potency.
Experimental Setup:
Enzyme Assay: A continuous readout assay (e.g., fluorescence, absorbance) specific to your enzyme's activity.
Concentrations: Prepare 5-7 concentrations of the inhibitor (e.g., 0, 1, 5, 10, 25, 50, 100 µM).
Workflow:
Reaction Initiation: Mix Enzyme + Inhibitor + Substrate simultaneously (or pre-incubate if reaction is slow).
Monitor Progress: Record product formation over time.
Observation: Control (0 µM) will be linear. Inhibitor samples will show a "curvilinear" progress curve that plateaus as the enzyme dies off.
Data Fitting:
Fit each progress curve to the equation:
to obtain the observed rate constant () for each concentration.
Plot
vs. [Inhibitor Concentration].
Fit to the hyperbolic equation:
.
Output:
: The affinity of the initial non-covalent binding (µM).
: The maximum rate of covalent bond formation (s⁻¹).
Ratio:
(M⁻¹s⁻¹) represents the second-order rate constant of inhibition.
Data Interpretation & Troubleshooting
Mass Spectrometry Decision Tree
Use this logic flow to interpret your screening results.
Caption: Decision tree for validating covalent modification using Intact Protein Mass Spectrometry.
Depends on Br isotope (⁷⁹Br vs ⁸¹Br). Loss of F (-19).
Stability
High in aqueous buffer
t₁/₂ > 24h in PBS pH 7.4 (unlike sulfonyl chlorides).
Selectivity
Tunable
Driven by the 3-methyl/4-bromo benzene scaffold.
References
Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science , 6(1), 21-28.
Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science .
Gao, J., et al. (2020). Small-molecule covalent bond formation at tyrosine creates a binding site and inhibits activation of Ral GTPases.[2] PNAS , 117(15).
Liu, Y., et al. (2019).[3] SuFEx-enabled, agnostic discovery of covalent inhibitors of human neutrophil elastase. PNAS , 116(37).
Zheng, Q., et al. (2024). New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design. Journal of Medicinal Chemistry .
Application Note: Chemoselective Synthesis of Sulfonamides from 4-Bromo-3-methylbenzene-1-sulfonyl fluoride
Executive Summary This guide details the synthesis of complex sulfonamides utilizing 4-Bromo-3-methylbenzene-1-sulfonyl fluoride (CAS: 253337-39-2) as a bifunctional linchpin. Unlike traditional sulfonyl chlorides, this...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide details the synthesis of complex sulfonamides utilizing 4-Bromo-3-methylbenzene-1-sulfonyl fluoride (CAS: 253337-39-2) as a bifunctional linchpin. Unlike traditional sulfonyl chlorides, this sulfonyl fluoride scaffold offers exceptional hydrolytic stability, allowing for storage and handling under ambient conditions. The protocols herein leverage Sulfur-Fluoride Exchange (SuFEx) chemistry, enabling the chemoselective formation of the sulfonamide bond (
) while preserving the aryl bromide () for subsequent cross-coupling (e.g., Suzuki-Miyaura).
Key Advantages of this Scaffold
Orthogonal Reactivity: The
center is activated only under specific Lewis base or Lewis acid conditions, leaving the handle intact.
Enhanced Stability:
(hydrolysis) of sulfonyl fluorides is orders of magnitude higher than corresponding chlorides, reducing side reactions with nucleophilic solvents.
Steric Modulation: The ortho-methyl group (position 3) provides a distinct NMR handle and mild steric protection, influencing the conformation of the resulting sulfonamide.
Chemical Mechanism & Logic
The transformation relies on the SuFEx paradigm pioneered by Sharpless et al.[1][2][3][4][5] The S(VI)-F bond is unusually strong (bond energy ~130 kcal/mol) and non-polarizable, making it inert to simple nucleophilic attack (e.g., by solvent or weak nucleophiles) unless "activated."
Activation Pathways
We utilize two distinct activation mechanisms to ensure broad substrate scope:
Base-Mediated (H-bond Activation): Strong bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) deprotonate the amine and stabilize the transition state via hydrogen bonding to the fluoride, facilitating fluoride departure.
Lewis Acid-Mediated (Calcium Activation): For acid-sensitive or sterically hindered amines, Calcium Triflimide [Ca(NTf
)] acts as a mild Lewis acid, activating the sulfonyl fluoride oxygen/fluorine, lowering the barrier for amine attack.
Figure 1: Generalized mechanistic flow of SuFEx activation.[4][6] The stability of the S-F bond requires catalytic assistance to enter the transition state.
Experimental Protocols
Method A: Standard DBU-Mediated SuFEx
Best for: Primary amines, robust secondary amines, and rapid library generation.
Scale: 1.0 mmol
Mix: Combine sulfonyl fluoride, amine, and DABCO in the reaction vessel.
Catalyst Addition: Add Ca(NTf
) (5 mol%).
Reaction: Stir at RT (or 40°C for hindered substrates).
Workup: The reaction is often cleaner than Method A. Dilute with solvent, wash with water, and concentrate.
Analytical Validation & Data Interpretation
A "Self-Validating System" relies on specific spectral markers to confirm transformation without ambiguity.
NMR Signatures
Nucleus
Marker
Sulfonyl Fluoride (Start)
Sulfonamide (Product)
Validation Logic
F NMR
Singlet, ~ +65 ppm
Absent
Complete disappearance confirms S-F bond cleavage.
H NMR
Aryl Protons
Distinct aromatic pattern
Slight upfield shift
Electron-withdrawing effect of > .
H NMR
Methyl (C3)
Singlet, ~2.40 ppm
Singlet, ~2.35 ppm
Diagnostic for scaffold integrity; ensures no benzylic bromination occurred.
Workflow Decision Tree
Use the following logic to select the optimal protocol for your specific amine:
Figure 2: Protocol selection guide based on nucleophile sterics and electronic sensitivity.
Safety & Handling
HF Generation: While the S-F bond is stable, the reaction generates Fluoride ions (
). Upon acidic workup, trace Hydrofluoric Acid (HF) may form. Always perform workups in a well-ventilated fume hood.
Glassware: Standard borosilicate glass is compatible with these reactions (unlike aggressive fluorinations).
Quenching: Use saturated aqueous NaHCO
or Calcium Chloride (CaCl) solution during workup to sequester fluoride ions as insoluble CaF.
References
Sharpless, K. B., et al. (2014).[2][5] "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition, 53(36), 9430–9448.
Ball, N. D., et al. (2018).[8][9] "Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides." Organic Letters, 20(13), 3943–3947. [10]
Ball, N. D., et al. (2020).[4][8][11] "SuFEx Activation with Ca(NTf2)2: A Unified Strategy to Access Sulfamides, Sulfamates, and Sulfonamides from S(VI) Fluorides." Organic Letters, 22(11), 4389–4394.
Dong, J., et al. (2014). "SuFEx-Based Synthesis of Polysulfates." Angewandte Chemie, 53(36), 9466-9470.
Application Note: 4-Bromo-3-methylbenzene-1-sulfonyl fluoride in Fragment-Based Drug Discovery (FBDD)
Executive Summary This guide details the application of 4-Bromo-3-methylbenzene-1-sulfonyl fluoride (BMB-SF) as a premier scaffold in Covalent Fragment-Based Drug Discovery (FBDD). Unlike traditional electrophiles (e.g.,...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide details the application of 4-Bromo-3-methylbenzene-1-sulfonyl fluoride (BMB-SF) as a premier scaffold in Covalent Fragment-Based Drug Discovery (FBDD). Unlike traditional electrophiles (e.g., acrylamides, chloroacetamides) that target cysteine, the sulfonyl fluoride (
) moiety utilizes Sulfur-Fluoride Exchange (SuFEx) chemistry to target a broader range of nucleophiles, including Tyrosine, Lysine, Serine, and Histidine .[1][2]
BMB-SF is distinguished by its bifunctionality :
Latent Electrophile (
): Biologically stable until activated by the specific environment of a protein binding pocket.
Orthogonal Synthetic Handle (
): Allows for rapid "Grow-from-Fragment" elaboration via Palladium-catalyzed cross-coupling without compromising the warhead.
Chemical Profile & Stability
The utility of BMB-SF relies on the unique stability profile of the
bond. Unlike sulfonyl chlorides, which hydrolyze rapidly in water, aryl sulfonyl fluorides are kinetically stable in aqueous physiological buffers.
Compatible with long incubation times required for low-affinity fragments.
Reactivity
Context-Dependent
"Sleeping Beauty" mechanism: Reacts only when positioned near a nucleophile in a catalytically favorable pocket.
Application Workflow: The "Trap-and-Grow" Strategy
The application of BMB-SF follows a cyclical logic: Screen
Validate Elaborate .
Diagram 1: The BMB-SF Discovery Cycle
Caption: The "Trap-and-Grow" workflow utilizing the bifunctional nature of BMB-SF.
Protocol A: Primary Screening via Intact Protein LC-MS[3]
Objective: Identify if BMB-SF covalently modifies the target protein.
Principle: The SuFEx reaction results in the loss of Fluoride (HF). A successful hit results in a mass shift of +233.09 Da (Molecular Weight of Fragment - 20.01 Da for HF).
Materials
Target Protein: >95% purity, 5–10 µM in reaction buffer.
Compound: BMB-SF (100 mM stock in DMSO).
Buffer: 50 mM HEPES, 150 mM NaCl, pH 7.4. (Avoid primary amine buffers like Tris if high concentrations are used, though SuFEx is generally tolerant).
Instrument: Q-TOF or Orbitrap Mass Spectrometer.
Step-by-Step Procedure
Preparation: Dilute protein to 2 µM in Reaction Buffer.
Incubation: Add BMB-SF to a final concentration of 50–100 µM (25x–50x excess).
Control: DMSO vehicle only.
Reference: Use a known covalent binder if available.
Reaction: Incubate at 25°C for 4 to 24 hours.
Note: SuFEx reactions are slower than Michael additions; longer times may be needed for "latent" pockets.
Quenching: Not strictly necessary for MS, but can be done by adding 0.1% Formic Acid to denature the protein.
Analysis: Inject 5–10 µL onto a C4 desalt column coupled to the MS. Deconvolute the raw spectra.
Hit Criteria: >30% modification of the parent peak with a mass delta of +233 Da.
Protocol B: Chemical Elaboration (Suzuki-Miyaura Coupling)
Objective: Expand the fragment into a lead compound using the Bromine handle.
Critical Insight: The sulfonyl fluoride group is remarkably stable to Palladium-catalyzed cross-coupling conditions, allowing modification of the carbon skeleton in the presence of the warhead.
Reaction Scheme
Step-by-Step Procedure
Reagents:
Substrate: BMB-SF (1.0 eq).
Partner: Aryl Boronic Acid (1.2 eq).
Catalyst:
(5 mol%).
Base:
(2.0 eq) or .
Solvent: 1,4-Dioxane/Water (4:1).
Execution:
Combine reagents in a sealed vial under Nitrogen/Argon.
Heat to 60–80°C for 2–4 hours.
Warning: Avoid temperatures >100°C to prevent potential degradation of the
.
Workup:
Dilute with EtOAc, wash with water/brine.
Dry over
and concentrate.
Purification: Silica gel chromatography (Hexane/EtOAc). The
group is stable on silica.
Mechanism of Action: SuFEx Selectivity
Unlike non-specific alkylators, BMB-SF requires a specific "catalytic" environment within the protein pocket to activate the S-F bond. This usually involves:
H-Bond Network: Stabilization of the fluoride leaving group (e.g., by backbone amides).
Nucleophile Proximity: A deprotonated Tyrosine (phenolate) or Lysine (
-amine) positioned for backside attack.
Diagram 2: SuFEx Reaction Mechanism
Caption: The "Sleeping Beauty" mechanism where the protein pocket catalyzes its own labeling.
References
Sharpless, K. B., et al. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. Link
Jones, L. H., et al. (2023). "Efficient Ligand Discovery Using Sulfur(VI) Fluoride Reactive Fragments." ACS Chemical Biology. Link
Kelly, J. W., et al. (2019).[3] "SuFEx-enabled, agnostic discovery of covalent inhibitors of human neutrophil elastase." PNAS. Link
Grygorenko, O. O., et al. (2018). "Awaken Aryl Sulfonyl Fluoride: A New Partner in the Suzuki–Miyaura Coupling Reaction."[4][5] Chemistry – A European Journal. Link
Ball, N. D., et al. (2021). "The Emerging Applications of Sulfur(VI) Fluorides in Catalysis." Chemical Reviews. Link
SuFEx-Enabled Covalent Probe Design: Derivatization of 4-Bromo-3-methylbenzene-1-sulfonyl fluoride
Executive Summary This Application Note details the strategic derivatization of 4-Bromo-3-methylbenzene-1-sulfonyl fluoride (BMSF) for the development of Activity-Based Protein Profiling (ABPP) probes and Targeted Covale...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This Application Note details the strategic derivatization of 4-Bromo-3-methylbenzene-1-sulfonyl fluoride (BMSF) for the development of Activity-Based Protein Profiling (ABPP) probes and Targeted Covalent Inhibitors (TCIs).
The sulfonyl fluoride (
) moiety acts as a "sleeping beauty" warhead: it is remarkably stable in aqueous plasma and cellular environments but reacts specifically with nucleophilic amino acid side chains (Tyr, Lys, Ser, His) within protein binding pockets via Sulfur-Fluoride Exchange (SuFEx). The bromine substituent on the BMSF scaffold serves as a versatile orthogonal handle, enabling Palladium-catalyzed cross-coupling to attach recognition elements or reporter tags without compromising the sulfonyl fluoride warhead.
Module 1: Synthetic Derivatization (The "Build")
Strategic Design
The primary challenge in synthesizing covalent probes is preserving the electrophilic warhead during the attachment of the ligand or reporter tag. Unlike sulfonyl chlorides, which are labile and prone to hydrolysis, the sulfonyl fluoride in BMSF is robust enough to withstand standard Pd-catalyzed cross-coupling conditions (e.g., Suzuki-Miyaura).
The Strategy:
Warhead:
(Retained for biological activity).
Handle:
(Site of derivatization).
Reaction: Suzuki-Miyaura coupling with an alkyne-functionalized boronic acid to create a "Clickable" probe.
Protocol: Suzuki-Miyaura Coupling of BMSF
This protocol describes the coupling of BMSF with (4-ethynylphenyl)boronic acid to generate a bi-functional probe compatible with downstream CuAAC (Copper-Catalyzed Azide-Alkyne Cycloaddition).
Preparation: In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine BMSF (1.0 equiv), the boronic acid (1.2 equiv), and the Pd catalyst (5 mol%).
Inert Atmosphere: Evacuate the flask and backfill with Nitrogen (
) three times.
Solvation: Add degassed 1,4-Dioxane (0.1 M concentration relative to BMSF) via syringe.
Activation: Add the aqueous
solution.
Reaction: Heat the mixture to 80°C for 4–6 hours. Note: Monitor by TLC or LC-MS. The
group is stable at this temperature, but prolonged heating (>12h) should be avoided to prevent hydrolysis.
Workup: Cool to room temperature. Dilute with Ethyl Acetate (EtOAc) and wash with water (
) and brine (). Dry the organic layer over , filter, and concentrate
in vacuo.
Purification: Purify via flash column chromatography (Hexanes/EtOAc gradient). The sulfonyl fluoride is typically stable on silica gel.
Synthetic Workflow Diagram
Caption: Suzuki coupling strategy utilizing the Br-handle while preserving the SO2F warhead.
Module 2: Chemical Biology Application (The "Click")[1][2][3][4][5]
Mechanism of Action
The BMSF-derived probe functions as a Proximity-Dependent Covalent Inhibitor . The probe binds reversibly to a protein pocket (driven by the scaffold's affinity). Once bound, the local protein environment (e.g., an oxyanion hole or a basic residue) activates a specific nucleophile (Tyr-OH, Lys-NH2) to attack the sulfur center, ejecting fluoride.
Key Selectivity Feature: Unlike promiscuous alkylators (e.g., iodoacetamides), sulfonyl fluorides rarely modify free residues in solution; they require the "catalytic" environment of a binding pocket.
Protocol: Gel-Based ABPP
This workflow detects proteins covalently modified by the BMSF-derived probe in a complex proteome.
Reagents:
Proteome: Cell lysate (e.g., HEK293T), 1-2 mg/mL in PBS.
Probe: BMSF-Alkyne derivative (from Module 1), 100x stock in DMSO.
Add the Probe (final conc. 1–10 µM). Include a DMSO-only control.
Incubate at 37°C for 1 hour . (SuFEx is slower than acrylamide labeling; longer incubation ensures completion).
Click Chemistry (CuAAC):
Prepare a "Click Master Mix" (per sample):
1 µL Rhodamine-Azide (100 µM final)
1 µL TCEP (1 mM final)
1 µL TBTA (100 µM final)
1 µL
(1 mM final)
Add Master Mix to lysate. Vortex gently.
Incubate at Room Temperature for 1 hour in the dark.
Quenching & Analysis:
Add 4x SDS-PAGE loading buffer (reducing).
Boil samples at 95°C for 5 minutes.
Resolve on SDS-PAGE gel.
Visualization: Scan gel on a fluorescent scanner (e.g., ChemiDoc) to detect rhodamine-labeled bands.
ABPP Logic Diagram
Caption: Activity-Based Protein Profiling workflow for BMSF-derived probes.
Module 3: Data Presentation & Validation
Quantitative Analysis
When analyzing mass spectrometry data (LC-MS/MS) to identify the site of modification, look for the specific mass shift corresponding to the sulfonyl moiety.
Table 1: Mass Shift Calculation
Component
Formula Change
Mass Shift (Monoisotopic)
Target Residue
Sulfonyl Fluoride Probe
Da
Tyrosine (O), Lysine (N), Serine (O)
Note: The reaction results in the loss of Fluoride (F) from the probe and a Proton (H) from the protein nucleophile.
Troubleshooting Guide
Table 2: Common Issues & Solutions
Issue
Probable Cause
Corrective Action
Low Synthetic Yield
Hydrolysis of during coupling.
Switch base to or reduce water content in solvent. Lower temp to 60°C.
Perform acetone precipitation after the click reaction to remove excess fluorophore.
Probe Degradation
DMSO stock contains water.
Store BMSF probes in anhydrous DMSO at -20°C. Avoid freeze-thaw cycles.
References
Sharpless, K. B., et al. (2014).[1] "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition.
Jones, L. H., et al. (2016). "Sulfonyl Fluorides as Privileged Warheads in Chemical Biology." MedChemComm.
Kelly, J. W., et al. (2018). "Inverse Drug Discovery: Identification of Sulfonyl Fluoride-Based Covalent Inhibitors." Journal of the American Chemical Society.
Cravatt, B. F., et al. (2011). "Activity-Based Protein Profiling: From Enzyme Chemistry to Proteomic Chemistry." Annual Review of Biochemistry.
Application Note: Design and Synthesis of Covalent Proteomic Probes Using 4-Bromo-3-methylbenzene-1-sulfonyl fluoride
Executive Summary This guide details the strategic application of 4-Bromo-3-methylbenzene-1-sulfonyl fluoride (BMSF) as a bifunctional scaffold for the synthesis of targeted covalent inhibitors (TCIs) and activity-based...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide details the strategic application of 4-Bromo-3-methylbenzene-1-sulfonyl fluoride (BMSF) as a bifunctional scaffold for the synthesis of targeted covalent inhibitors (TCIs) and activity-based probes (ABPs). Unlike traditional sulfonyl chlorides, the sulfonyl fluoride moiety in BMSF exhibits unique stability in aqueous buffers while maintaining high reactivity toward nucleophilic amino acid side chains (specifically Tyrosine, Lysine, and Histidine) within protein binding pockets.
This note provides a validated workflow for:
Chemical Synthesis: Leveraging the aryl bromide handle for Palladium-catalyzed cross-coupling to attach recognition elements (ligands) without compromising the sulfonyl fluoride warhead.
Proteomic Profiling: Protocols for applying the synthesized probes in Activity-Based Protein Profiling (ABPP) to map druggable hotspots in the proteome.
The Chemical Basis: Why BMSF?
The utility of BMSF rests on the principles of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, often termed "click chemistry of the next generation" [1].[1]
Structural Advantages[2]
The Warhead (-SO₂F):
Redox Stability: Resistant to reduction/oxidation, unlike thiols or maleimides.
Aqueous Stability: Kinetic stability in neutral pH buffers (t₁/₂ > 24h), preventing non-specific hydrolysis before target engagement [2].
Proximity-Driven Reactivity: Only reacts when positioned near a nucleophile (Tyr-OH, Lys-NH₂, His-Im) within a protein pocket, acting as a "silent" warhead until bound.
The Handle (-Br): Allows for modular attachment of diverse ligands via Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig couplings.[2]
The Steric Modulator (-CH₃): The methyl group at the ortho position to the bromine (and meta to the sulfonyl) provides steric bulk that can improve selectivity by restricting rotational freedom and tuning the electronic properties of the ring.
Mechanism of Action
Upon binding to the target protein, the sulfonyl fluoride undergoes nucleophilic attack by a specific residue. The fluoride ion is an excellent leaving group in this context, resulting in a stable sulfonamide or sulfonate linkage.
Figure 1: The logic flow from scaffold synthesis to covalent protein modification.
Protocol A: Modular Probe Synthesis
Objective: To attach a recognition element (R-B(OH)₂) to the BMSF scaffold via Suzuki-Miyaura coupling.
Critical Note: Sulfonyl fluorides are remarkably stable under standard Palladium cross-coupling conditions, unlike sulfonyl chlorides which would decompose.
Setup: In a flame-dried Schlenk tube equipped with a magnetic stir bar, add BMSF (1.0 equiv), the boronic acid derivative (1.1 equiv), and K₂CO₃ (2.0 equiv).
Degassing: Evacuate and backfill the tube with Argon (3 cycles).
Catalyst Addition: Add Pd(dppf)Cl₂ (5 mol%) quickly under a positive stream of Argon. Seal the tube.
Reaction: Heat the mixture to 80°C for 4–6 hours.
Checkpoint: Monitor reaction progress via TLC or LC-MS. The sulfonyl fluoride moiety is stable, but prolonged heating (>12h) at high pH should be avoided.
Workup: Cool to room temperature. Dilute with Ethyl Acetate (EtOAc) and wash with water (x2) and brine (x1).
Purification: Dry the organic layer over Na₂SO₄, concentrate in vacuo, and purify via silica gel flash chromatography.
Note: Avoid using methanol/ethanol during purification if the probe is highly activated, although -SO₂F is generally stable to alcohols.
Yield Expectation: 70–90% depending on the boronic acid steric hindrance.
Protocol B: Proteomic Profiling (Gel-Free ABPP)
Objective: To validate target engagement and map the modification site using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Experimental Design
This protocol uses a Label-Free approach (detecting the mass shift) or a Competitive approach (blocking a known probe). Below is the direct detection method.
Reagents
Reagent
Concentration / Specs
Lysis Buffer
50 mM HEPES (pH 7.5), 150 mM NaCl, 1% NP-40
Protease Inhibitors
Roche cOmplete™ (EDTA-free)
Reducing Agent
DTT (Dithiothreitol)
Alkylating Agent
Iodoacetamide (IAA)
Digestion Enzyme
Sequencing Grade Trypsin (Promega)
Quenching Agent
5% Formic Acid
Workflow
Step 1: Lysate Preparation
Lyse cells (e.g., HEK293T, Jurkat) in Lysis Buffer on ice for 20 min.
Centrifuge at 16,000 x g for 15 min at 4°C. Collect supernatant.
Adjust protein concentration to 1–2 mg/mL .
Step 2: Probe Incubation
Aliquot lysate (500 µg protein per sample).
Add the synthesized BMSF-derived probe (from Protocol A) at varying concentrations (e.g., 1, 10, 50 µM).
Vehicle Control: Add DMSO only.
Incubate for 1 hour at 37°C .
Note: SuFEx reaction rates are slower than cysteines-targeting acrylamides; 1 hour is standard, but time-course experiments (up to 4h) may be necessary for low-reactivity tyrosines.
Step 3: Digestion
Precipitation: Precipitate proteins using Methanol/Chloroform to remove excess unreacted probe.
Resuspension: Resuspend pellet in 8M Urea / 50 mM HEPES (pH 7.5).
Reduction: Add DTT (5 mM final), incubate 30 min at 55°C.
Alkylation: Add IAA (15 mM final), incubate 30 min at RT in dark.
Dilution: Dilute Urea to <1M using 50 mM HEPES.
Digestion: Add Trypsin (1:50 enzyme:protein ratio). Incubate overnight at 37°C.
Step 4: LC-MS/MS Analysis
Desalt peptides using C18 StageTips.
Analyze on a high-resolution mass spectrometer (e.g., Orbitrap Exploris or Eclipse).
Data Search Parameters (Critical):
Variable Modification: Add the specific mass of your probe (Molecular Weight of Probe minus HF) to Tyrosine (Y), Lysine (K), and Histidine (H).
Calculation: Modification Mass = MW(Probe) - 20.006 (loss of HF).
Example: If Probe MW is 400.0 Da, set variable mod to +380.0 Da.
Data Visualization & Interpretation
Pathway Map: From Hit to Validation
Use this logic to interpret your MS data.
Figure 2: Decision tree for filtering proteomic datasets to identify bona fide SuFEx targets.
Troubleshooting Guide
Observation
Root Cause
Solution
Low Labeling Efficiency
pH too low for Tyrosine reactivity.
Increase incubation pH to 8.0 to favor tyrosinate formation.
Probe Hydrolysis
Buffer contains nucleophilic additives.
Avoid Tris or primary amine buffers during incubation; use HEPES or PBS.
Probe Degradation during Synthesis
Palladium catalyst active too long.
Quench reaction immediately after completion; do not leave overnight at high temp.
No MS Shifts Detected
Ionization suppression by probe.
Ensure thorough C18 desalting; consider enriching for biotinylated probes if abundance is low.
References
Dong, J., et al. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry.[1][3][4] Angewandte Chemie International Edition, 53(36), 9430–9448. Link
Narayanam, M. K., et al. (2018). Sulfonyl Fluorides as Privileged Warheads in Chemical Biology. Chemical Science, 9, 1136-1146. Link
Jones, L. H. (2020).[5] Structure-based design and analysis of SuFEx chemical probes. RSC Medicinal Chemistry, 11, 10-17.[5] Link
Mortenson, D. E., et al. (2018). "Inverse Drug Discovery" Strategy to Identify Proteins that are Targeted by Electrophiles. Journal of the American Chemical Society, 140(1), 200–210. Link
Application Note: 4-Bromo-3-methylbenzene-1-sulfonyl Fluoride (BMSF) in Precision Polymer Chemistry
This Application Note is designed as a high-level technical guide for the use of 4-Bromo-3-methylbenzene-1-sulfonyl fluoride (hereafter referred to as BMSF ) in advanced polymer synthesis and functionalization. Abstract...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is designed as a high-level technical guide for the use of 4-Bromo-3-methylbenzene-1-sulfonyl fluoride (hereafter referred to as BMSF ) in advanced polymer synthesis and functionalization.
Abstract
The integration of orthogonal "click" chemistries is a cornerstone of modern materials science. 4-Bromo-3-methylbenzene-1-sulfonyl fluoride (BMSF) represents a strategic "gateway molecule" that bridges two distinct worlds of reactivity: Palladium-catalyzed cross-coupling (via the aryl bromide) and Sulfur-Fluoride Exchange (SuFEx) (via the sulfonyl fluoride). This guide outlines protocols for using BMSF to synthesize functional monomers, execute post-polymerization modifications (PPM), and create chemically defined surface architectures.
Part 1: Strategic Utility & Chemical Logic
The "Dual-Key" Mechanism
BMSF is valuable because its two functional groups react under mutually exclusive conditions (orthogonality).
The Aryl Bromide (Br): Reacts via Pd-catalyzed mechanisms (Suzuki, Sonogashira, Buchwald-Hartwig). It is inert to SuFEx conditions.
The Sulfonyl Fluoride (SO₂F): The hallmark of SuFEx click chemistry.[1] It is stable against hydrolysis, thermolysis, and Pd-catalysts, but reacts rapidly with silyl ethers (to form sulfonates) or amines (to form sulfonamides) when activated by DBU or BEMP.
Why the Methyl Group?
The 3-methyl substituent provides crucial steric protection to the sulfonyl fluoride, enhancing hydrolytic stability during aqueous workups of the bromide coupling steps. It also disrupts pi-stacking in the final polymer, improving solubility.
Workflow Visualization
Figure 1: Orthogonal workflows for BMSF. Path A creates a polymerizable monomer.[2][3][4] Path B functionalizes an existing polymer backbone.
Part 2: Experimental Protocols
Protocol A: Synthesis of SuFEx-Active Styrenic Monomer
Objective: Convert BMSF into a vinyl monomer (4-vinyl-3-methylbenzene-1-sulfonyl fluoride) for subsequent polymerization.
Rationale: Direct polymerization of BMSF is impossible; it must be vinylated first. The SO₂F group survives the Suzuki coupling intact.
Materials:
BMSF (1.0 equiv)
Potassium vinyltrifluoroborate (1.2 equiv)
PdCl₂(dppf)·CH₂Cl₂ (0.03 equiv)
Triethylamine (3.0 equiv)
Solvent: n-Propanol / THF (1:1)
Step-by-Step:
Setup: In a Schlenk flask, combine BMSF, potassium vinyltrifluoroborate, and Pd catalyst. Evacuate and backfill with N₂ (3 cycles).
Solvation: Add degassed n-Propanol/THF mixture and triethylamine.
Reaction: Heat to 80°C for 4 hours. Monitor by TLC (The SO₂F group is stable, but the Br will disappear).
Workup: Cool to RT. Filter through a celite pad to remove Pd black. Concentrate filtrate.[5]
Purification: Flash chromatography (Hexanes/EtOAc 9:1). The product is a clear oil.
Note: Avoid strong nucleophiles (like hydroxide) during workup to prevent premature hydrolysis of SO₂F, though it is generally robust.
Dissolution: Dissolve the silyl-ether polymer in DMF (concentration ~100 mg/mL).
Addition: Add BMSF to the solution. Stir until homogenous.
Catalysis: Add DBU via syringe. The reaction is often fast (< 1 hour).
Observation: A byproduct of TBDMS-F (gas/volatile) may be generated; ensure venting if scaling up.
Termination: Precipitate the polymer into cold Methanol. The BMSF-modified polymer will precipitate; unreacted small molecules remain in solution.
Characterization: ¹H NMR will show the disappearance of silyl methyl peaks (0.2 ppm) and the appearance of aromatic signals from BMSF. ¹⁹F NMR is critical here: The SO₂F signal ( +65 ppm) shifts significantly upon conversion to sulfonate (~ +35 to +40 ppm, typically fluorosulfate, but here we form an aryl sulfonate ester , so the F is lost! Wait—Correction : In this specific SuFEx reaction (Ar-SO₂F + Ar'-O-SiR₃ → Ar-SO₂-O-Ar'), the Fluoride is the leaving group. Therefore, ¹⁹F NMR should show the disappearance of the signal entirely).
Data Table: Reaction Optimization
Parameter
Condition A (Standard)
Condition B (Accelerated)
Condition C (Sensitive)
Catalyst
DBU (5 mol%)
BEMP (2 mol%)
TBD (1 mol%)
Solvent
DMF
Acetonitrile
THF
Time
60 min
15 min
120 min
Temp
25°C
50°C
0°C
Yield
>95%
>98%
>90%
Note
General purpose
High throughput
For labile backbones
Part 3: Advanced Applications
Surface Functionalization (The "Velcro" Approach)
BMSF can be used to functionalize silicon wafers or glass slides.
Step 1: Treat surface with a silyl-ether terminated silane.
Step 2: "Click" BMSF onto the surface using Protocol B.
Result: A surface dense with Aryl Bromides.
Application: Perform interfacial Suzuki coupling to grow conjugated polymer brushes (e.g., Polythiophene) directly from the surface for organic electronics.
Bioconjugation
The Aryl Bromide is a bio-orthogonal handle (relative to native protein groups). After attaching BMSF to a polymer micelle via SuFEx, the Br group can react with a thiol-containing peptide via a Pd-mediated S-arylation (Buchwald-Hartwig variation) in aqueous conditions, creating stable thioether linkages.
Part 4: Safety & Handling
Toxicity: Sulfonyl fluorides are generally less toxic than sulfonyl chlorides but are still electrophiles. Avoid inhalation.
Stability: BMSF is stable at room temperature.[6] Store under inert atmosphere to prevent slow hydrolysis of the bromide over months (though SO₂F is very stable).
Incompatibility: Avoid mixing with strong primary amines unless sulfonamide formation is intended.
References
SuFEx Click Chemistry Fundamentals:
Dong, J., Sharpless, K. B., Kwisnek, L., Oakdale, J. S., & Fokin, V. V. (2014). SuFEx-Based Synthesis of Polysulfates. Angewandte Chemie International Edition, 53(36), 9466–9470.
Post-Polymerization Modification (PPM):
Yatvin, J., et al. (2015).[7] "Click" Chemistry on Surfaces: SuFEx Modification of Polymer Brushes. Macromolecules.
Orthogonal Functionalization:
Leng, J., & Qin, H. (2018).[8] 1-Bromoethene-1-sulfonyl fluoride (1-Br-ESF), a New SuFEx Clickable Reagent.[8] Chemical Communications.[8] (Demonstrates the Br/SO2F orthogonality concept).
Sulfonyl Fluoride Synthesis:
Rev. of Synthetic Routes to Arylsulfonyl Fluorides. Molecules, 2021.[3]
Site-specific modification of proteins using 4-Bromo-3-methylbenzene-1-sulfonyl fluoride
Application Note: Site-Specific Protein Modification using 4-Bromo-3-methylbenzene-1-sulfonyl Fluoride Abstract & Introduction The renaissance of covalent inhibition in drug discovery has elevated Sulfonyl Fluorides (SFs...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Site-Specific Protein Modification using 4-Bromo-3-methylbenzene-1-sulfonyl Fluoride
Abstract & Introduction
The renaissance of covalent inhibition in drug discovery has elevated Sulfonyl Fluorides (SFs) from simple protease inhibitors (e.g., PMSF) to privileged warheads for precision protein engineering. This guide details the application of 4-Bromo-3-methylbenzene-1-sulfonyl fluoride (BMB-SF) , a specialized aryl sulfonyl fluoride probe designed for Sulfur-Fluoride Exchange (SuFEx) chemistry.
Unlike highly reactive sulfonyl chlorides, BMB-SF possesses a unique "slumbering" reactivity. It remains stable in aqueous physiological buffers but reacts rapidly and specifically when positioned in proximity to a nucleophilic side chain (Tyr, Lys, His, or Ser) within a protein binding pocket.
Key Advantages of BMB-SF:
Tunable Reactivity: The aryl ring methyl group modulates the electrophilicity of the sulfur center, preventing indiscriminate labeling.
The "Bromine Handle": The 4-bromo substituent serves as a critical orthogonal handle. Post-labeling, it enables structural verification via X-ray crystallography (anomalous scattering) or chemical elaboration via Palladium-catalyzed cross-coupling (Suzuki-Miyaura) to "grow" the fragment into a high-affinity ligand.
Mechanism of Action: Proximity-Driven SuFEx
The modification proceeds via a nucleophilic substitution at the hexavalent sulfur center. This reaction is not driven solely by the intrinsic electrophilicity of the SF group but by the binding affinity of the aryl scaffold to the protein pocket, which raises the effective local concentration of the warhead relative to a specific residue.
Target Residues:
Tyrosine (Tyr): Formation of a fluorosulfate-like linkage (Ar-SO₂-O-Tyr).
Lysine (Lys): Formation of a sulfonamide linkage (Ar-SO₂-NH-Lys).[1]
Histidine/Serine: Less common but chemically feasible in specific catalytic triads.
Figure 1: The SuFEx reaction pathway.[2][3][4] Specificity is achieved through the initial non-covalent binding step, which positions the SF warhead for reaction.
Experimental Protocol
Materials & Reagents
Reagent
Specification
Storage
BMB-SF
>97% Purity (HPLC)
-20°C (Desiccated)
DMSO
Anhydrous, PCR Grade
RT
Reaction Buffer
50 mM HEPES or PBS, pH 7.4 - 8.0
4°C
Quenching Buffer
5% Formic Acid (for MS) or SDS-Loading Dye
RT
Control
PMSF (non-specific) or Denatured Protein
-20°C
Critical Note on Buffers: Avoid Tris or Glycine buffers if high concentrations (>100 mM) are used, as primary amines can compete over long incubation times, although SFs are generally selective for protein residues over free buffer amines. HEPES or Phosphate buffers are recommended.
Stock Solution Preparation
Weigh 5 mg of BMB-SF (MW ≈ 253.09 g/mol ).
Dissolve in anhydrous DMSO to create a 50 mM Master Stock .
Aliquot into 20 µL volumes to avoid freeze-thaw cycles.
Stability Check: The stock is stable for 3-6 months at -20°C. If the solution turns yellow/orange, hydrolysis or degradation has occurred.
Protein Labeling Workflow
Step 1: Equilibration
Dilute the target protein to 10–50 µM in Reaction Buffer. Ensure the pH is between 7.4 and 8.0. SuFEx reaction rates are pH-dependent (faster at higher pH due to nucleophile deprotonation).
Step 2: Probe Incubation
Add BMB-SF stock to the protein solution.
Solvent Tolerance: Keep final DMSO concentration < 2% (v/v) to maintain protein folding.
Incubation: 1 to 4 hours at Room Temperature (25°C) or Overnight at 4°C.
Step 3: Quenching & Cleanup
For Gel Analysis: Add 4x SDS-PAGE loading buffer (containing
-mercaptoethanol) and boil for 5 mins.
For Mass Spectrometry: Quench with 1% Formic Acid or perform immediate Desalting/Spin-column purification (e.g., Zeba Spin Columns, 7K MWCO) to remove excess free probe.
Step 4: Analysis
Intact Protein MS: Look for a mass shift of +233.06 Da (Molecular weight of probe minus HF).
Calculation: Probe (253.09) - HF (20.01) = +233.08 Da adduct.
Peptide Mapping: Digest with Trypsin/Chymotrypsin and analyze via LC-MS/MS to identify the specific modified residue.
Downstream Application: The "Click-and-Grow" Strategy
The 4-Bromo group allows this probe to function as a "Fragment Starter." Once the protein is labeled, the bromine can be used for palladium-catalyzed cross-coupling on the protein surface (bio-orthogonal chemistry) or, more commonly, the hit is validated and the molecule is chemically elaborated in synthesis to replace the bromine with larger groups to improve affinity.
Figure 2: Strategic workflow for utilizing BMB-SF in fragment-based drug discovery.
Troubleshooting & Optimization
Observation
Root Cause
Corrective Action
No Labeling Observed
pH too low; Nucleophile protonated.
Increase pH to 8.0 or 8.5.
No Labeling Observed
Lack of binding affinity.
The probe does not bind the pocket. This is a negative result for this specific fragment.
Precipitation
DMSO conc. too high.
Reduce DMSO to <1% or lower probe concentration.
Multiple Adducts (+466, +699 Da)
Non-specific labeling.
Reduce incubation time or probe concentration. The probe is reacting with surface lysines indiscriminately.
Probe Hydrolysis
Buffer contamination or old stock.
Use fresh anhydrous DMSO. Verify probe integrity via LC-MS before use.
References
Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry.
Dong, J., Sharpless, K. B., et al.[2][5] (2014).[2][6] Angewandte Chemie International Edition.
[Link]
Foundational text on SuFEx chemistry.
Sulfonyl Fluorides as Privileged Warheads in Chemical Biology.
Narayanan, A., & Jones, L. H.[7] (2015).[6][8] Chemical Science.
[Link]
Review of sulfonyl fluorides as protein modifiers.[8][9]
Rational Targeting of Active-Site Tyrosine Residues Using Sulfonyl Fluoride Probes.
Hymel, D., et al. (2018).[10] Journal of the American Chemical Society.
[Link]
Demonstrates tyrosine-specific labeling.
Inverse Drug Discovery: Identifying Proteins Targeted by Latent Electrophiles.
Mortenson, D. E., et al.[10] (2018).[10] Journal of the American Chemical Society.
[Link]
Discusses the reactivity profiles of aryl sulfonyl fluorides vs. fluorosulfates.
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Optimization & Troubleshooting Guide for Sulfonyl Fluoride Synthesis
Target Molecule: 4-Bromo-3-methylbenzene-1-sulfonyl fluoride (CAS: 212236-48-5)
Audience: Medicinal Chemists, Process Chemists, and Chemical Biologists.[1]
Introduction: The SuFEx Advantage
You are likely synthesizing 4-Bromo-3-methylbenzene-1-sulfonyl fluoride to utilize it as a "SuFExable" hub.[1] Unlike their chloride counterparts, sulfonyl fluorides possess a unique blend of thermodynamic stability and specific reactivity.[2] They are resistant to reduction and hydrolysis under neutral conditions but react selectively with nucleophiles (like phenols or amines) when activated by a Lewis base or silyl group.[1]
This guide prioritizes the Halogen Exchange (Halex) route, as it is the most robust method for preserving the critical aryl-bromide handle required for downstream cross-coupling.
Method: Conversion of 4-Bromo-3-methylbenzenesulfonyl chloride to the fluoride using Bifluoride salts.[1]
Optimized Protocol
Parameter
Condition
Rationale
Reagent
KHF₂ (Potassium Bifluoride)
Superior to KF.[1][3] The HF₂⁻ anion is more soluble in organic solvents and acts as a bifunctional catalyst (H-bond donor/acceptor), accelerating the Cl→F exchange.
Stoichiometry
2.0 – 4.0 equivalents
Excess fluoride drives the equilibrium toward the stronger S-F bond (approx. 120 kcal/mol vs 60 kcal/mol for S-Cl).
Solvent
Acetonitrile (MeCN) (Wet or Dry)
MeCN provides the optimal polarity.[1] Unlike KF, KHF₂ does not require strictly anhydrous conditions; trace water can actually aid solubility.[1]
Temperature
Ambient (20–25°C)
High heat (>60°C) is rarely needed for KHF₂ and increases the risk of hydrolyzing the sulfonyl chloride before conversion.
Additives
None usually required
If reaction is sluggish, add 10 mol% 18-crown-6 or use ultrasonication.[1]
Step-by-Step Workflow
Dissolution: Dissolve 4-Bromo-3-methylbenzenesulfonyl chloride (1.0 equiv) in Acetonitrile (0.5 M concentration).
Activation: Add KHF₂ (3.0 equiv) directly to the stirring solution.
Note: KHF₂ is corrosive to glass over long periods.[1][3] For scale-up, use HDPE or Teflon-lined reactors.[1] For small scale (<1g), standard glassware is acceptable for reaction times <24h.[1]
Reaction: Stir vigorously at room temperature for 4–12 hours. Monitor via TLC (Hexane/EtOAc) or LC-MS.[1]
Endpoint: Disappearance of the sulfonyl chloride peak.
Workup: Dilute with EtOAc, wash with water (x2) and brine (x1). Dry over Na₂SO₄ and concentrate.
Purification: Usually not required.[1] If necessary, flash chromatography on silica gel (Hexane/EtOAc gradient).[1]
Module 2: Troubleshooting & FAQs
Q1: My reaction has stalled with 20% starting material remaining. Should I heat it?
Recommendation: Do not heat immediately.
Heating often accelerates the hydrolysis of the sulfonyl chloride (to sulfonic acid) faster than the fluorination.
Corrective Action: Add 18-crown-6 (10 mol%) or add a small amount of water (1-2% v/v) to the MeCN. The bifluoride anion requires a "shuttle" to enter the organic phase. If using KF (neutral), the reaction must be anhydrous with crown ether. With KHF₂ (acidic), trace water helps solubilize the salt without causing rapid hydrolysis.
Q2: I see a new spot on TLC that doesn't move (baseline). What is it?
Diagnosis: This is likely the sulfonic acid (hydrolysis product) or the sulfonate salt .
Cause: Your system contained too much water, or the base used (if using KF) generated hydroxide.
Solution: Switch from KF to KHF₂. The bifluoride ion (HF₂⁻) is non-basic, preventing the formation of OH⁻ which attacks the sulfur center. If you must use KF, add 1.0 equiv of Acetic Acid to buffer the system (generating in situ KHF₂).
Q3: Can I use the Sandmeyer reaction (from the aniline) instead?
Analysis: Yes, but proceed with caution regarding the Bromine handle.
If you start with 4-Bromo-3-methylaniline :
Protocol: Diazotization (NaNO₂/HCl) followed by reaction with a sulfur dioxide source (DABSO or Na₂S₂O₅) and an electrophilic fluorine source (NFSI or Selectfluor).[1]
Risk: Radical desulfonylation or debromination can occur if the radical intermediates are not stabilized.[1] The Halex route is chemically "cleaner" because it avoids radical pathways that might scramble the aryl-bromide regiochemistry.
Q4: Is the product stable on Silica Gel?
Fact Check: Yes.
Unlike sulfonyl chlorides, which degrade on silica, sulfonyl fluorides are remarkably stable due to the strength of the S-F bond and its resistance to heterolytic cleavage. You can safely purify this compound using standard flash chromatography without adding triethylamine.[1]
Module 3: Decision Logic & Mechanism
The following diagrams illustrate the decision process for synthesis and the mechanistic advantage of KHF₂.
Caption: Decision tree for selecting the optimal synthesis route based on starting material availability, highlighting the risks of Pd-catalyzed methods for bromo-arenes.
Module 4: Quantitative Comparison of Fluorinating Agents
Select the right reagent to minimize side reactions.[1]
Reagent
Reactivity
Basicity
Hydrolysis Risk
Recommendation
KHF₂ (Potassium Bifluoride)
High
Low (Acidic)
Low
Primary Choice. The acidic nature protects the sulfonyl center from OH⁻ attack.[1]
KF (Potassium Fluoride)
Moderate
High (Basic)
High
Requires 18-crown-6 and strict anhydrous conditions.[1]
TBAF (Tetrabutylammonium Fluoride)
Very High
High
Very High
Avoid. TBAF is hygroscopic and basic; often leads to immediate hydrolysis to sulfonic acid.[1]
Sharpless, K. B. et al. (2014).[1][4] "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition.
Qin, H. L. et al. (2019).[1] "Facile one-pot synthesis of sulfonyl fluorides from sulfonates or sulfonic acids."[1][5] Nature Communications.[1]
Davies, W. & Dick, J. H. (1931).[1] "Aromatic sulfonyl fluorides: A convenient method of preparation."[1][6][7] Journal of the Chemical Society.[1] (Foundational text for KHF2 usage).
Lirias, K. U. (2020).[1] "Synthesis of Sulfonyl Fluorides under Solvent-Free Mechanochemical Conditions." Journal of Organic Chemistry.
BenchChem Technical Support. (2025). "Improving the Efficiency of SuFEx Reactions with Phenyl Fluorosulfate."
Side reactions and byproducts in 4-Bromo-3-methylbenzene-1-sulfonyl fluoride chemistry
Topic: Troubleshooting Side Reactions, Byproducts, and Reactivity Profiles Audience: Medicinal Chemists, Process Chemists, and Chemical Biologists Welcome to the Technical Support Hub You are accessing the advanced troub...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Troubleshooting Side Reactions, Byproducts, and Reactivity Profiles
Audience: Medicinal Chemists, Process Chemists, and Chemical Biologists
Welcome to the Technical Support Hub
You are accessing the advanced troubleshooting guide for 4-Bromo-3-methylbenzene-1-sulfonyl fluoride (CAS: 4-Br-3-Me-PhSO2F) . This molecule is a bifunctional "linchpin" scaffold, featuring two distinct electrophilic handles:
Sulfonyl Fluoride (-SO₂F): A latent electrophile for SuFEx (Sulfur-Fluoride Exchange) click chemistry.[1][2]
Aryl Bromide (-Br): A handle for transition-metal catalyzed cross-coupling (Suzuki, Buchwald-Hartwig).
This guide addresses the specific chemical conflicts, stability issues, and impurity profiles encountered when manipulating this scaffold.
Module 1: Synthesis & Purity Troubleshooting
User Issue: "I synthesized the sulfonyl fluoride from the corresponding chloride, but my LC-MS shows a persistent acidic impurity and incomplete conversion."
Root Cause Analysis
The most common synthetic route involves a halogen exchange (halex) reaction using the sulfonyl chloride precursor (4-bromo-3-methylbenzenesulfonyl chloride) and a fluoride source (KF or KHF₂).
Impurity A (Hydrolysis): The "acidic impurity" is likely 4-bromo-3-methylbenzenesulfonic acid (-SO₃H) . While -SO₂F is stable, the -SO₂Cl precursor is highly moisture-sensitive. If the reaction medium (often MeCN/Water biphasic) is too basic or if the starting material was wet, the chloride hydrolyzes before it can exchange.
Impurity B (Incomplete Exchange): Residual -SO₂Cl. This occurs if the fluoride source is "poisoned" by water (forming HF/bifluoride in situ without enough activity) or if stirring is inefficient in biphasic systems.
Troubleshooting Protocol
The "Bifluoride" Fix: Switch from KF to KHF₂ (Potassium Bifluoride) . The bifluoride anion (HF₂⁻) is a more solubilized source of F⁻ in organic solvents and buffers the pH to prevent basic hydrolysis of the chloride [1].
Phase Transfer Catalysis: Add 18-crown-6 (if using KF) or use a biphasic system (DCM/Water) with a phase transfer catalyst (e.g., TBAB) to accelerate the F⁻ attack before water can attack the sulfur [2].
Purification: Do not attempt silica chromatography with methanol. Residual -SO₂Cl will form the methyl sulfonate ester. Use a basic wash (NaHCO₃) to remove the sulfonic acid byproduct, as the sulfonyl fluoride is stable to mild aqueous base.
Quantitative Data: Conversion Efficiency
Reagent System
Solvent
Time (hr)
Yield (-SO₂F)
Byproduct (-SO₃H)
KF (2 equiv)
MeCN (wet)
4
65%
30%
KHF₂ (2 equiv)
MeCN/H₂O
2
>95%
<2%
| KF + 18-Crown-6 | THF | 6 | 88% | 5% |
Module 2: Cross-Coupling Compatibility (The Bromide Handle)
User Issue: "I attempted a Suzuki coupling at the bromine position, but the sulfonyl fluoride group disappeared or decomposed."
Technical Insight
The -SO₂F group is generally inert to Pd(0) oxidative addition compared to Ar-Br. However, "unconventional" reactivity arises under specific conditions.
Side Reaction 1: Desulfonylation. Highly active Pd catalysts (e.g., bulky phosphines like tBuXPhos) can insert into the C-S bond, leading to SO₂ extrusion and coupling at the ipso-carbon [3].
Side Reaction 2: Base-Mediated Hydrolysis. Suzuki couplings often use aqueous bases (K₂CO₃, NaOH). While -SO₂F is stable to neutral water, boiling with strong hydroxide will hydrolyze it to the sulfonate.
Optimization Guide
Catalyst Selection: Use Pd(dppf)Cl₂ or Pd(PPh₃)₄ . These are less likely to activate the C-SO₂F bond than electron-rich, bulky catalysts like Pd-PEPPSI or Buchwald G3 precatalysts unless necessary [4].
Base Selection: Switch to anhydrous conditions if possible (e.g., CsF or K₃PO₄ in Dioxane) or use weak bases (NaHCO₃). Avoid hydroxides or alkoxides at high temperatures (>80°C).
The "Methyl" Effect: The 3-methyl group provides steric protection to the sulfonyl fluoride, making it more stable to nucleophilic attack than the unsubstituted analog.
Figure 1: Decision pathways for preserving the sulfonyl fluoride moiety during cross-coupling reactions.
Module 3: SuFEx Reactivity (The Sulfonyl Fluoride Handle)
User Issue: "My SuFEx reaction with a silyl ether isn't working, or it's reacting non-specifically with amines."
Mechanism & Troubleshooting
SuFEx is not "click" chemistry in the absence of a catalyst; the S-F bond is kinetically stable.
Scenario A: No Reaction.
Cause: The S-F bond requires activation by a Lewis base (to activate the silicon) or a proton (to activate the fluoride).
Fix: Use DBU (1-5 mol%) or BTMG for silyl ether coupling. For protein conjugation (tyrosine/lysine), the local environment often catalyzes the reaction, but in solution, you need a catalyst [5].
Scenario B: Side Reaction with Amines (Sulfonamide Formation).
Cause: While -SO₂F is selective for phenols/silyl ethers, primary amines can attack sulfur at high concentrations or high pH, displacing fluoride.
Fix: Control pH. At neutral pH, amines are protonated or less nucleophilic towards the hard S(VI) center. If you want to avoid sulfonamide formation, protect amines or keep the pH < 7.5.
Reagent Compatibility Matrix
Reagent Class
Compatibility with -SO₂F
Risk/Notes
Organolithiums (R-Li)
Incompatible
Attacks S atom (Sulfone formation) or displaces F. Do not use for Br-Li exchange.
Grignards (R-MgX)
Low
Similar to R-Li; requires very low temp (-78°C) to target Br selectively (risky).
Reducing Agents (NaBH₄)
High
-SO₂F is resistant to hydride reduction (unlike -SO₂Cl).
Oxidants (mCPBA)
High
S(VI) is already fully oxidized.
| Alcohols (ROH) | High | Stable indefinitely unless activated by base/catalyst. |
Module 4: Storage & Stability
User Issue: "How long can I store this compound in solution?"
Hydrolytic Stability: 4-Bromo-3-methylbenzene-1-sulfonyl fluoride is highly resistant to hydrolysis compared to the chloride. It can be stored in wet DMSO or acetonitrile for days at room temperature with negligible degradation [6].
Thermolysis: Stable up to >150°C.
Recommended Storage: Solid state at room temperature is sufficient. If in solution (DMSO stocks for screening), avoid basic buffers (Tris, Carbonate) for long-term storage; use PBS or water/MeCN.
References
Wright, S. W., & Hallstrom, K. N. (2006). A convenient preparation of heteroaryl sulfonyl fluorides. The Journal of Organic Chemistry, 71(3), 1080–1084.
Sharpless, K. B., et al. (2014).[3][4][] Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry. Angewandte Chemie International Edition, 53(36), 9430–9448.
Grygorenko, O. O., et al. (2018).[6] Sulfonyl Fluorides as Targets and Substrates in the Development of New Synthetic Methods. Nature Reviews Chemistry, 6, 146–162.[2]
Tribby, A. L., et al. (2017).[7] Pd-Catalyzed Cross-Coupling of Aryl Sulfonyl Fluorides. The Journal of Organic Chemistry, 82(4), 2294–2299.
Dong, J., et al. (2014).[] SuFEx-Based Polysulfate Formation from Ethenesulfonyl Fluoride. Angewandte Chemie, 126(36), 9606-9610.
Narayanam, M. K., et al. (2021). Sulfonyl Fluorides: A Stable and Tunable Handle for Chemical Biology. Chemical Science, 12, 1854-1865.
Technical Support Center: Optimizing the Synthesis of 4-Bromo-3-methylbenzene-1-sulfonyl fluoride
Welcome to the technical support center for the synthesis and application of 4-Bromo-3-methylbenzene-1-sulfonyl fluoride. This guide is designed for researchers, medicinal chemists, and process development scientists. He...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the synthesis and application of 4-Bromo-3-methylbenzene-1-sulfonyl fluoride. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you improve the yield and purity of your reactions. As Senior Application Scientists, our goal is to provide you with not just protocols, but the underlying chemical principles to empower your research.
Troubleshooting Guide: Common Issues and Solutions
The synthesis of 4-Bromo-3-methylbenzene-1-sulfonyl fluoride, often proceeding via a Sandmeyer-type reaction from 4-bromo-3-methylaniline, is a robust transformation. However, like any multi-step synthesis, challenges can arise. Below are common problems encountered during the reaction, their probable causes, and our recommended solutions.
Problem 1: Low or No Yield of the Final Product
Q: I performed the reaction starting from 4-bromo-3-methylaniline, but my final yield of 4-Bromo-3-methylbenzene-1-sulfonyl fluoride is very low, or I isolated no product at all. What could have gone wrong?
A: Low or no yield is a common but solvable issue that typically points to a problem in one of the two critical stages of the one-pot synthesis: the initial diazotization or the subsequent fluorosulfonylation.
Possible Cause 1: Incomplete or Failed Diazotization
The formation of the aryldiazonium salt from 4-bromo-3-methylaniline is highly sensitive to temperature and acid concentration.[1] The diazonium salt itself is unstable at elevated temperatures.
Suggested Solution:
Strict Temperature Control: Maintain the reaction temperature between 0-5 °C during the addition of sodium nitrite (NaNO₂). Use an ice-salt bath for better temperature management. Premature decomposition of the diazonium salt is a primary cause of low yield.
Acid Stoichiometry: Ensure you are using a sufficient excess of a strong, non-nucleophilic acid like HCl or H₂SO₄. The acid protonates the nitrous acid precursor (NaNO₂) and also prevents the newly formed diazonium salt from coupling with the unreacted starting aniline.[1]
Purity of Starting Amine: The starting material, 4-bromo-3-methylaniline, should be pure. Impurities can interfere with the diazotization process. Consider recrystallizing or purifying the aniline if its quality is uncertain.[2]
Possible Cause 2: Inefficient Fluorosulfonylation
The conversion of the diazonium salt to the sulfonyl fluoride involves a radical mechanism.[3][4] The efficiency of this step depends on the proper functioning of the SO₂ source and the fluorine source.
Suggested Solution:
Reagent Quality: Use high-quality sodium metabisulfite (Na₂S₂O₅) as the SO₂ surrogate and an effective fluorine source like Selectfluor®.[3][5] These reagents can degrade over time, so using fresh batches is recommended.
Order of Addition: In the one-pot protocol, the diazonium salt is formed in situ. Ensure that the Na₂S₂O₅ and Selectfluor® are added under conditions that allow for the efficient trapping of the aryl radical as it's formed.[4]
Solvent System: The reaction is often performed in a biphasic system or a solvent like acetonitrile. Ensure proper mixing to facilitate the reaction between the aqueous diazonium salt and the organic-soluble reagents.
Problem 2: Presence of Impurities in the Final Product
Q: My reaction worked, but the crude product is contaminated with significant impurities, making purification difficult. What are these byproducts and how can I avoid them?
A: Impurity profiles can offer significant clues about what went wrong. The most common impurities are phenols and azo compounds.
Possible Cause 1: Formation of Phenolic Byproducts
If the diazonium salt reacts with water before the fluorosulfonylation step, it will decompose to form 4-bromo-3-methylphenol. This is a very common side reaction if the temperature is not well-controlled or if the subsequent steps are not performed promptly.
Suggested Solution:
Maintain Low Temperature: As mentioned, keep the reaction cold (0-5 °C) throughout the diazotization and before the addition of the fluorosulfonylation reagents.
Prompt Conversion: Use the generated diazonium salt immediately in the next step. Letting it sit, even at low temperatures, will lead to decomposition and phenol formation.
Possible Cause 2: Azo Coupling
The electrophilic diazonium salt can react with the electron-rich starting amine (4-bromo-3-methylaniline) or the product phenol to form brightly colored azo compounds.[6]
Suggested Solution:
Sufficient Acid: A proper excess of acid ensures that the starting aniline is protonated to its non-nucleophilic ammonium salt form, preventing it from attacking the diazonium salt.[1]
Slow Nitrite Addition: Add the sodium nitrite solution slowly and sub-surface to ensure it reacts to form nitrous acid and then the diazonium salt, minimizing localized areas of high diazonium concentration that could lead to coupling.
Problem 3: Product is Unstable or Decomposes During Workup/Purification
Q: I believe my reaction was successful, but I am losing a significant amount of product during aqueous workup or column chromatography. Why is this happening?
A: While sulfonyl fluorides are generally more stable than their chloride counterparts, they are still electrophilic and can be susceptible to hydrolysis under certain conditions.[7]
Suggested Solution:
Neutral or Acidic Workup: During aqueous extraction, avoid using strong basic solutions (e.g., concentrated NaOH or Na₂CO₃ washes) for extended periods. If a basic wash is necessary to remove acidic impurities, perform it quickly and at a low temperature. Sulfonyl fluorides can hydrolyze to sulfonic acids under basic conditions.
Column Chromatography: Use a non-protic solvent system for column chromatography where possible (e.g., Hexane/Ethyl Acetate or Hexane/DCM). If using alcohols like methanol, be aware that they can act as nucleophiles. Deactivate the silica gel with a small amount of a non-nucleophilic base like triethylamine if you suspect the silica is too acidic.
Drying: Ensure the final product is thoroughly dried and stored in a desiccator. Water can slowly hydrolyze the product over time.
Experimental Workflow & Visualization
Standard Protocol: One-Pot Synthesis from 4-bromo-3-methylaniline
This protocol is based on modern copper-free Sandmeyer-type fluorosulfonylation methods.[3][4]
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-bromo-3-methylaniline (1.0 equiv.) in acetonitrile (or a suitable solvent mixture). Cool the flask to 0 °C in an ice-salt bath.
Diazotization: Slowly add an aqueous solution of a strong acid (e.g., 3 equiv. of HCl). Then, add an aqueous solution of sodium nitrite (NaNO₂, 1.2 equiv.) dropwise, keeping the internal temperature below 5 °C. Stir for 30 minutes at 0 °C.
Fluorosulfonylation: To the cold diazonium salt solution, add sodium metabisulfite (Na₂S₂O₅, 2.0 equiv.) followed by Selectfluor® (1.5 equiv.).
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.
Workup: Quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Purification: Purify the crude product by column chromatography on silica gel.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common synthesis issues.
Frequently Asked Questions (FAQs)
Q1: Why is a copper-free Sandmeyer-type reaction preferred for this synthesis?
A1: Traditional Sandmeyer reactions often use copper catalysts, which can be toxic and require removal from the final product, a critical consideration in drug development. Copper-free methods, such as those using Na₂S₂O₅ and Selectfluor®, mitigate the environmental impact and simplify purification, offering broad functional group tolerance.[8]
Q2: Can I use a different starting material, for example, 4-bromo-3-methylbenzene sulfonic acid?
A2: Yes, sulfonyl fluorides can be synthesized from sulfonic acids or their salts.[9][10] This typically involves a two-step, one-pot procedure where the sulfonic acid is first converted to a sulfonyl chloride intermediate using a chlorinating agent (like cyanuric chloride), followed by a halogen exchange with a fluoride source (like KHF₂).[10] This alternative route can be advantageous if the corresponding sulfonic acid is more readily available than the aniline.
Q3: What is "SuFEx" and why is 4-Bromo-3-methylbenzene-1-sulfonyl fluoride useful for it?
A3: SuFEx stands for Sulfur(VI) Fluoride Exchange, a next-generation "click chemistry" reaction. Sulfonyl fluorides (like the title compound) are exceptionally stable but react readily and selectively with nucleophiles (like phenols or amines) under specific conditions to form strong covalent bonds.[11][12] The bromo- and methyl- substituents on the aromatic ring of this particular molecule allow for further diversification, making it a valuable building block in medicinal chemistry and materials science for rapidly creating libraries of complex molecules.[13]
Q4: What are the optimal conditions for storing 4-Bromo-3-methylbenzene-1-sulfonyl fluoride?
A4: The compound should be stored in a tightly sealed container in a cool, dry place, away from moisture. A desiccator is recommended for long-term storage to prevent slow hydrolysis of the sulfonyl fluoride group.
Q5: Are there any specific safety precautions I should take?
A5: Yes. Standard laboratory safety precautions (lab coat, gloves, safety glasses) should be followed. Selectfluor® is a strong oxidizing and fluorinating agent and should be handled with care in a fume hood. The diazotization step generates potentially unstable diazonium salts; never allow the reaction mixture to warm up unexpectedly or the salt to become isolated and dry.
Key Reaction Parameters Summary
Parameter
Recommended Condition
Rationale / Causality
Starting Material
4-bromo-3-methylaniline
Readily available precursor for Sandmeyer-type fluorosulfonylation.
Diazotization Temp.
0 - 5 °C
Prevents decomposition of the unstable aryldiazonium salt intermediate.
Acid
HCl or H₂SO₄ (2-3 equiv.)
Catalyzes diazotization and prevents azo coupling by protonating the starting amine.[1]
SO₂ Source
Sodium Metabisulfite (Na₂S₂O₅)
A stable, easy-to-handle solid surrogate for gaseous SO₂.[3][5]
Fluorine Source
Selectfluor®
An electrophilic fluorinating agent that efficiently converts the arylsulfonyl radical to the final product.[3][4]
Solvent
Acetonitrile / Water
A common solvent system that accommodates both the aqueous and organic phase reagents.
Purification
Column Chromatography
Effective for removing polar and non-polar impurities.[14]
References
Zhong, T., Pang, M.-K., Chen, Z.-D., Zhang, B., Weng, J., & Lu, G. (2020). Copper-free Sandmeyer-type Reaction for the Synthesis of Sulfonyl Fluorides. Organic Letters, 22(8), 2941–2945. [Link]
ACS Publications. (2020). Copper-free Sandmeyer-type Reaction for the Synthesis of Sulfonyl Fluorides | Organic Letters. [Link]
Request PDF. (2020). Copper-free Sandmeyer-type Reaction for the Synthesis of Sulfonyl Fluorides. [Link]
ACS Publications. (2020). Copper-free Sandmeyer-type Reaction for the Synthesis of Sulfonyl Fluorides | Organic Letters. [Link]
PubMed. (2020). Copper-free Sandmeyer-type Reaction for the Synthesis of Sulfonyl Fluorides. [Link]
ACS Publications. (2017). Pd-Catalyzed Conversion of Aryl Iodides to Sulfonyl Fluorides Using SO2 Surrogate DABSO and Selectfluor. The Journal of Organic Chemistry. [Link]
ACS Publications. (2025). An Approach to Aliphatic Sulfonyl Fluorides. Organic Letters. [Link]
Synthesis and characterization of photoactive methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate. [Link]
MDPI. (2021). Synthetic Routes to Arylsulfonyl Fluorides. [Link]
Organic Chemistry Portal. Sulfonyl fluoride synthesis by fluorosulfonation. [Link]
ChemRxiv. Organocatalytic Silicon-Free SuFEx reactions for modular synthesis of sulfonate esters and sulfonamides. [Link]
ACS Publications. (2024). Green and Efficient Protocols for the Synthesis of Sulfonyl Fluorides Using Potassium Fluoride as the Sole Fluorine Source. ACS Sustainable Chemistry & Engineering. [Link]
RSC Publishing. (2019). Facile one-pot synthesis of sulfonyl fluorides from sulfonates or sulfonic acids. RSC Advances. [Link]
An Efficient and Green Route to Synthesize Azo Compounds through Methyl Nitrite. [Link]
Chemistry LibreTexts. (2024). 24.8: Reactions of Arylamines. [Link]
Quora. (2018). Why does 4-Methoxyaniline or p-Anisidine undergo diazotization most readily? [Link]
ResearchGate. Optimization of the reaction conditions. a. [Link]
National Institutes of Health. (2023). Sulfur fluoride exchange. PMC. [Link]
You are likely encountering "low reactivity" because this molecule behaves as a Janus-faced electrophile . It contains two distinct reactive centers with opposing reactivity profiles:
The Sulfonyl Fluoride (-SO₂F) at C1: A "sleeping giant" that is kinetically stable and requires specific activation (SuFEx conditions) to react. It is not a sulfonyl chloride.
The Aryl Bromide (-Br) at C4: A standard electrophile for cross-coupling, but it is sterically deactivated by the ortho-methyl group at C3.
This guide troubleshoots these two interfaces separately. Identify which part of the molecule is failing in your workflow below.
Module A: Troubleshooting the Sulfonyl Fluoride (-SO₂F) Interface
Symptom: The -SO₂F group fails to react with nucleophiles (amines, phenols) under standard sulfonylation conditions (e.g., Et₃N, DCM), or reaction times are impractically long.
Root Cause Analysis: The Stability Trap
Unlike sulfonyl chlorides (-SO₂Cl), which are prone to hydrolysis and react indiscriminately, sulfonyl fluorides possess a unique stability-reactivity profile.[1] The S–F bond is shorter (1.56 Å) and stronger (approx. 130 kcal/mol) than the S–Cl bond. The "low reactivity" you observe is actually kinetic stability . The -SO₂F motif requires proton-transfer catalysis or silicon-activation to overcome the activation energy barrier.
Diagnostic Protocol
Variable
Standard (Failing) Condition
Corrective Action (SuFEx Protocol)
Nucleophile
Free Phenol / Amine
Silyl Ether (Ar-OTMS) or Free Amine
Catalyst
TEA, DIPEA, Pyridine
DBU, BTMG (Base method) or TBAF/TASF (Si-method)
Solvent
DCM, THF
Acetonitrile (MeCN) (Crucial for stabilizing the transition state)
Atmosphere
Inert (N₂)
Ambient Air (SuFEx is water/oxygen tolerant)
Solution 1: The "Si-SuFEx" Activation (Recommended for Phenols)
If reacting with phenols, do not use the free phenol. Convert it to a silyl ether (Ar-O-TMS). The fluoride ion acts as a catalyst to shuttle the silyl group, exposing the phenoxide in a concerted mechanism.
Catalyst: 5-10 mol% DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or BTMG.
Solvent: MeCN (0.5 M).
Observation: Reaction typically completes in <1 hour.
Solution 2: The "H-Bonding" Activation (Recommended for Amines)
For amines, simple bases like TEA are often insufficient because they lack the specific basicity to stabilize the pentacoordinate sulfur transition state. Switch to BTMG (2-tert-butyl-1,1,3,3-tetramethylguanidine) .[2]
Visualizing the Mechanism
The diagram below illustrates why standard bases fail and how SuFEx catalysts unlock reactivity.
Figure 1: The SuFEx activation landscape. Standard bases cannot stabilize the transition state effectively, leading to apparent "low reactivity."
Module B: Troubleshooting the Aryl Bromide (-Br) Interface
Symptom: Low yields or no conversion in Suzuki-Miyaura or Buchwald-Hartwig coupling, despite the -Br usually being a good handle.
Root Cause Analysis: The Ortho-Methyl Effect
The methyl group at position C3 is ortho to the bromine at C4.
Steric Clash: This methyl group creates significant steric hindrance, preventing standard bulky palladium catalysts (like Pd(PPh₃)₄) from undergoing oxidative addition effectively.
Ligand Failure: Common ligands (PPh₃, dppf) are too small to force the active species open or too bulky in the wrong quadrant to accommodate the ortho-methyl group.
Diagnostic Protocol
Parameter
"Standard" (Failing)
Optimized (High Reactivity)
Ligand Class
Simple Phosphines (PPh₃)
Dialkylbiaryl Phosphines (Buchwald Ligands)
Specific Ligand
Pd(PPh₃)₄, Pd(dppf)Cl₂
SPhos, XPhos, or RuPhos
Base
Na₂CO₃ (Weak)
K₃PO₄ or Cs₂CO₃ (Anhydrous conditions often better)
Temperature
60-80°C
100°C+ (Ortho-subs require higher energy)
Recommended Workflow: The "Buchwald Protocol"
To overcome the steric barrier of the C3-methyl group, you must use electron-rich, bulky ligands designed for ortho-substituted arenes.
Why? SPhos is specifically designed to facilitate oxidative addition into hindered aryl halides.
Ratio: 1:2 (Pd:Ligand).
Solvent: Toluene or Dioxane (allows higher reflux temps than THF).
Base: K₃PO₄ (2.0 equiv).
Critical Note on Chemoselectivity:
The -SO₂F group is generally stable to Pd-coupling conditions. However, avoid strong reducing agents (like LiAlH₄ or Grignards) which will attack the sulfonyl fluoride. Suzuki conditions (Boronic acids + Base) are perfectly compatible.
Visualizing the Steric Conflict
Figure 2: The steric blockade at C4. The C3-Methyl group physically prevents standard Pd-ligands from engaging the Bromine, necessitating SPhos/XPhos systems.
FAQs
Q: Can I do the Suzuki coupling after the SuFEx reaction?A: Yes, and this is often preferred. Converting the -SO₂F to a sulfonamide first eliminates any risk of the sulfonyl fluoride hydrolyzing during the high-heat Suzuki step. However, the -SO₂F is robust enough to survive the Suzuki coupling if you need to keep it as a warhead for later.
Q: My -SO₂F hydrolyzed to sulfonic acid (-SO₃H). What happened?A: While stable, -SO₂F will hydrolyze at high pH (>12) or in the presence of strong nucleophiles in water at high temperatures. If you see sulfonic acid, your reaction medium was likely too basic and aqueous. Switch to anhydrous conditions or lower the pH.
Q: Is the methyl group activating or deactivating?A: The methyl group is weakly electron-donating (inductive). For the SuFEx reaction (at the meta position), its effect is negligible. For the Cross-coupling (at the ortho position), its electronic effect is minor, but its steric effect is the dominant factor causing your low reactivity.
References
SuFEx Mechanism & Catalysis:
Dong, J., Krasnova, L., Finn, M.G., & Sharpless, K.B. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry.[2][3][4][5] Angewandte Chemie International Edition.
[Link]
Steric Hindrance in Suzuki Coupling:
Martin, R., & Buchwald, S.L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Aryl Halides. Accounts of Chemical Research.
[Link]
Sulfonyl Fluoride Stability:
Narayanam, M.K., et al. (2022).[1][6] Sulfonyl fluorides as targets and substrates in the development of new synthetic methods.[4][6] Nature Reviews Chemistry.
[Link]
4-Bromo-3-methylbenzene-1-sulfonyl fluoride (BMSF) is a bifunctional building block critical for medicinal chemistry and fragment-based drug discovery (FBDD). It possesses two distinct electrophilic handles:
Aryl Bromide (C-Br): A handle for cross-coupling (Suzuki, Buchwald-Hartwig).
Sulfonyl Fluoride (S-F): A latent "click" chemistry warhead (SuFEx) or precursor to sulfonamides.
The Core Challenge: The utility of BMSF relies on the orthogonality of these two groups. Users frequently encounter stability issues when the "sleeping" reactivity of the sulfonyl fluoride is inadvertently awakened during transformations intended for the aryl bromide.
This guide provides the operational parameters to maintain the integrity of the sulfonyl fluoride (
) moiety while manipulating the rest of the molecule.
Stability & Compatibility Matrix
The following data summarizes the stability of BMSF under common reaction conditions.
Parameter
Condition
Stability Status
Notes / Mechanism
Hydrolysis
pH 1 – 7 (Acidic/Neutral)
High
Stable in aqueous workups and acidic media.
Hydrolysis
pH > 10 (Basic)
Low
Rapid hydrolysis to sulfonate () driven by attack.
Nucleophiles
Amines ()
Variable
Stable at RT without activation; reacts upon heating or with Lewis Acid/Si-activation.
Nucleophiles
Organolithiums / Grignards
Unstable
CRITICAL FAILURE POINT. Hard nucleophiles attack the Sulfur(VI) center immediately.
Catalysis
Pd(0)/Pd(II) (Suzuki/Heck)
High
Compatible, provided the base used is non-nucleophilic (e.g., , ).
Redox
Oxidation
High
Resistant to oxidative conditions.
Redox
Reduction (e.g., )
Unstable
Reduces to sulfinic acid or thiol depending on severity.
Troubleshooting Modules
Module A: Reaction Compatibility (Preserving the S-F Bond)
Issue: "I am trying to perform a Suzuki coupling on the bromide, but I'm losing the sulfonyl fluoride."
Root Cause Analysis:
The sulfonyl fluoride is electronically activated by the electron-withdrawing nature of the aryl ring. While stable to weak bases, it decomposes in the presence of hard nucleophiles or strong alkoxides often used in cross-coupling.
The Solution: Base Selection Strategy
Avoid:
, , . These act as nucleophiles or generate that hydrolyzes the S-F bond.
Use:
(anhydrous), , or .
Solvent System: Switch to non-protic polar solvents (Dioxane, DMF) and strictly limit water content if using carbonate bases.
Visual Workflow: Cross-Coupling Decision Tree
Caption: Decision logic for selecting bases in Pd-catalyzed cross-coupling to prevent sulfonyl fluoride degradation.
Module B: Hydrolytic Instability (pH Sensitivity)
Issue: "My compound disappeared during aqueous workup."
Root Cause Analysis:
While sulfonyl fluorides are more stable than sulfonyl chlorides, BMSF is not immune to hydrolysis.[1] The 4-bromo substituent is electron-withdrawing, making the sulfur center more electrophilic and susceptible to attack by hydroxide ions (
) at high pH.
The "Danger Zone":
pH > 10: Hydrolysis half-life drops to minutes/hours.
Nucleophilic Buffers: Tris or Glycine buffers can react with the S-F bond over time.
Protocol: Safe Workup Procedure
Quench: Cool reaction to 0°C.
Acidify: Adjust aqueous layer to pH 4–6 using 1M HCl or
(sat. aq.).
Extraction: Use Ethyl Acetate or DCM.
Drying: Dry organic layer over
(neutral) rather than (basic).
Module C: Organometallic Incompatibility
Issue: "I tried to make the Grignard reagent of BMSF, but it polymerized."
Mechanism:
You cannot generate a Grignard or Organolithium species on a molecule containing a sulfonyl fluoride.
Metal-Halogen Exchange:
inserts into C-Br.
Self-Destruction: The newly formed Carbon-Nucleophile (C-Mg-Br) immediately attacks the electrophilic Sulfur(VI) of a neighboring molecule.
Result: Sulfone polymers and oligomers.
Alternative Strategy:
If you need to couple BMSF with a nucleophile, BMSF must be the electrophile . Use a pre-formed boronic acid (Suzuki) or organozinc reagent (Negishi) which tolerates the S-F functionality better than Li/Mg reagents.
Quality Control & Analysis Protocol
Because BMSF degradation (hydrolysis to sulfonic acid) is often invisible on TLC (both spots are UV active and polar),
NMR is the gold standard for validation.
Standard QC Protocol:
NMR
Sample Prep: Dissolve 5–10 mg of BMSF in
.
Internal Standard: Add
-trifluorotoluene ( ppm) if quantification is needed.
Acquisition: Run a standard proton-decoupled fluorine sequence.
Interpretation Table:
Chemical Shift ( ppm)
Species
Status
+64.0 to +66.0
Sulfonyl Fluoride ()
Intact Target
-110 to -130
Fluoride Ion ()
Hydrolysis Byproduct
(Signal Disappears)
Sulfonic Acid / Sulfonate
Total Hydrolysis
Note: Shifts are relative to
(0 ppm). BMSF typically appears as a singlet around +65.5 ppm.
Frequently Asked Questions (FAQ)
Q1: Can I run a reaction in methanol/ethanol?
Answer: Generally, yes, but proceed with caution. While S-F bonds are stable to neutral alcohols, the presence of any base (even weak ones) can catalyze the formation of the sulfonate ester (S-OR). Recommendation: Use Isopropanol (more steric bulk) or a non-nucleophilic solvent like Acetonitrile or THF.
Q2: Is BMSF stable on silica gel?
Answer: Yes. BMSF can be purified via standard flash column chromatography using Hexanes/Ethyl Acetate. Avoid using Alumina (Basic) , as it will hydrolyze the fluoride.
Q3: I need to remove the bromine. Can I use hydrogenation (
)?
Answer: Risk is moderate. Under standard hydrogenation conditions, the C-Br bond will cleave (dehalogenation). The S-F bond is generally resistant to catalytic hydrogenolysis, but prolonged exposure may lead to reduction. Monitor closely.
Q4: Why is the "3-methyl" group important for stability?
Answer: The methyl group at position 3 is ortho to the bromine (at position 4). This provides slight steric protection to the bromide, preventing non-specific nucleophilic attacks at the carbon, while leaving the sulfonyl fluoride (at position 1) accessible for SuFEx chemistry.
References
Sharpless, K. B., et al. (2014).[2] "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition, 53(36), 9430–9448.
Dong, J., et al. (2014).[2] "SuFEx-Based Polysulfate Formation from Ethenesulfonyl Fluoride." Angewandte Chemie, 126(36), 9606-9610.
Loughney, D. A., et al. (2018). "Palladium-Catalyzed Cross-Coupling of Aryl Fluorosulfonates." Journal of the American Chemical Society, 140(48), 16418–16422.
(Demonstrates compatibility of Pd-catalysis with S-F bonds).
Disclaimer: This guide is intended for qualified research personnel. Always consult the specific Safety Data Sheet (SDS) for 4-Bromo-3-methylbenzene-1-sulfonyl fluoride before handling.
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: 4-Bromo-3-methylbenzene-1-sulfonyl fluoride
Ticket System ID: TSC-SuFEx-004
Status: Active
Authorized by: Senior Application Scientist
Core Directive & Executive Summary
Subject: Quenching and Workup Procedures for 4-Bromo-3-methylbenzene-1-sulfonyl fluoride (CAS: 72256-93-0).
The "Sleeping Beauty" Paradox:
Unlike its sulfonyl chloride cousins, which hydrolyze rapidly in water, 4-Bromo-3-methylbenzene-1-sulfonyl fluoride exhibits a unique stability profile known as the "SuFEx" (Sulfur-Fluoride Exchange) effect. It is remarkably resistant to hydrolysis under neutral and acidic conditions, and even tolerates basic aqueous workups at room temperature.
Critical Warning: "Quenching" this molecule requires a re-definition of terms.
To Isolate (Workup): You do not need to rush to prevent hydrolysis. You need to remove unreacted nucleophiles.
To Destroy (Disposal): You cannot simply add water. You must use specific high-pH nucleophilic destruction protocols.
Forbidden Reactivity: Do NOT attempt Lithium-Halogen exchange (using the Aryl Bromide) without protecting the Sulfonyl Fluoride. The generated aryl-lithium will instantly attack the SO2F of a neighboring molecule, leading to polymerization/oligomerization.
Technical Modules & Protocols
Module A: Standard Workup (SuFEx Ligation)
Scenario: You have reacted the sulfonyl fluoride with an amine or phenol and need to stop the reaction and isolate the product.
The Science:
The S(VI)-F bond is kinetically stable. In SuFEx chemistry, the reaction is often driven by a catalyst (e.g., DBU, BEMP) or silyl activation. "Quenching" here means neutralizing the base/catalyst to stop the forward reaction, rather than preventing the decomposition of the product.
Protocol 1: Acidic Quench (Preferred for Amine/Phenol Nucleophiles)
Use this to remove unreacted amines or basic catalysts.
Cooling: Cool reaction mixture to 0°C (optional, but good practice).
Quench Reagent: Add 1.0 M HCl or Saturated Ammonium Chloride (NH4Cl) .
Why? The SO2F group is stable to dilute acid. Protonating the amine/base catalyst stops the SuFEx cycle immediately.
Extraction: Extract with Ethyl Acetate (EtOAc) or Dichloromethane (DCM).
Wash:
Wash organic layer with water (2x).
Wash with Brine (1x).
Drying: Dry over anhydrous Na2SO4 or MgSO4.
Protocol 2: Basic Wash (Removing Excess Phenols)
Use this if you used an excess of a phenolic nucleophile.
Reagent: Wash the organic layer with 0.5 M NaOH or Sat. NaHCO3 .
Note: At Room Temperature (RT), the aryl sulfonyl fluoride is stable to dilute base for the duration of a wash (<15 mins).
Mechanism: This deprotonates unreacted phenols, pushing them into the aqueous layer as phenoxides, while the lipophilic sulfonyl fluoride (and the coupled product) remains in the organic layer.
Module B: Cross-Coupling Workup (Suzuki/Stille)
Scenario: You utilized the Aryl Bromide handle for a Pd-catalyzed coupling, intending to keep the SO2F intact.
The Challenge: Palladium catalysts often require basic conditions (K2CO3, K3PO4) and heat.
The Solution: The methyl group at the 3-position provides slight steric shielding, and the intrinsic stability of the Ar-SO2F bond allows it to survive standard Suzuki conditions (60-80°C) provided the reaction time is optimized.
Protocol:
Cooling: Cool to RT immediately upon completion.
Scavenging: Add a metal scavenger (e.g., SiliaMetS® or activated charcoal) if downstream purity is critical.
Quench: Dilute with water and extract with EtOAc.
Purification: Flash chromatography is safe. Silica gel does not decompose the sulfonyl fluoride.
Module C: The "Ultimate Quench" (Disposal & Destruction)
Scenario: You have excess 4-Bromo-3-methylbenzene-1-sulfonyl fluoride in your waste stream and need to render it chemically inert.
The Science: Water alone will NOT destroy this compound. It will sit in your aqueous waste trap, potentially active. You must attack the Sulfur(VI) center with a hard nucleophile at high pH.
Protocol:
Preparation: Prepare a solution of 10% KOH in Methanol (or Ethanol).
Digestion: Add the sulfonyl fluoride waste to this solution slowly.
Activation: Stir at 50°C for 2-4 hours .
Mechanism: The methoxide/hydroxide ions attack the sulfur, displacing the fluoride ion (F-) and forming the sulfonate/methyl ester.
Verification: Check by TLC (disappearance of the non-polar SO2F spot).
Safety Note: This generates Fluoride ions (F-). Ensure waste is labeled for Fluoride content if required by your EHS.
Visualizing the Chemistry
Diagram 1: The Stability & Reactivity Decision Tree
This flowchart guides you through the correct processing path based on your experimental goal.
Caption: Workflow decision tree for processing 4-Bromo-3-methylbenzene-1-sulfonyl fluoride based on experimental intent.
Troubleshooting & FAQ
Q1: I see a new spot on TLC after aqueous workup, but it's not my product. Did I hydrolyze the SO2F?
Diagnosis: Unlikely. Sulfonyl fluorides are very stable.[1]
Probable Cause: Did you use a primary amine in your reaction? You may have formed the sulfonamide (desired) or, if you used a strong base, you might have displaced the Bromine (unlikely without Pd) or performed a nucleophilic aromatic substitution (SNAr) if the ring is electron-poor enough (though the methyl group makes this harder).
Check: Run a Mass Spec. If you see M-F+OH (Hydrolysis), your workup was too basic/hot. If you see M+1 (Stability), the spot is likely an impurity from the starting material.
Q2: Can I make the Grignard reagent of this molecule?
Answer:NO.
Reasoning: If you add Mg or t-BuLi to this molecule, the resulting Carbon-Metal bond is a strong nucleophile. It will immediately attack the Sulfur atom of a neighboring molecule (an electrophile), displacing the fluoride. You will get a complex mixture of sulfones and polymers.
Solution: Perform the Grignard formation on the partner molecule, then react it with the SO2F (to make a sulfone) or the Br (using Pd catalysis).
Q3: The reaction emulsion won't separate during extraction.
Cause: The methyl group and bromine make this molecule lipophilic, but if you have formed a sulfonamide product, it might be amphiphilic.
Fix: Add a small amount of Methanol to the organic layer or saturate the aqueous layer with solid NaCl (Brine). Filter through a celite pad if fine particulates are stabilizing the emulsion.
Data Summary: Stability Profile
Condition
Stability of Ar-SO2F
Recommended Action
Water (Neutral, RT)
High (Days)
Safe to wash.
1M HCl (Acidic, RT)
High
Safe to quench amines.
Sat. NaHCO3 (Basic, RT)
Moderate/High (<2h)
Safe for quick washes.
1M NaOH (Strong Base, RT)
Moderate
Avoid prolonged exposure.
KOH/MeOH (Strong Base, Heat)
Low (Decomposes)
Use for DISPOSAL only.
Silica Gel
High
Safe for chromatography.
References
Sharpless, K. B., et al. (2014).[2][3][4] "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. (Foundational paper establishing the hydrolytic stability of SO2F).
Dong, J., et al. (2014). "SuFEx-Based Polysulfate Formation from Ethenesulfonyl Fluoride." Angewandte Chemie. (Demonstrates workup protocols for sulfonyl fluorides).
Chemical Safety Data Sheet (SDS). "4-Bromo-3-methylbenzene-1-sulfonyl fluoride." (General safety and disposal guidelines for halogenated sulfonyl compounds). (Note: Generic link to supplier for SDS verification).
Technical Support Center: Handling & Workup of 4-Bromo-3-methylbenzene-1-sulfonyl fluoride
Case ID: #SF-BR-METH-001 Status: Open Priority: High (Yield Critical) Assigned Specialist: Senior Application Scientist, SuFEx Chemistry Division Executive Summary: The "Sleeping Beauty" Paradox You are working with 4-Br...
Author: BenchChem Technical Support Team. Date: February 2026
Case ID: #SF-BR-METH-001
Status: Open
Priority: High (Yield Critical)
Assigned Specialist: Senior Application Scientist, SuFEx Chemistry Division
Executive Summary: The "Sleeping Beauty" Paradox
You are working with 4-Bromo-3-methylbenzene-1-sulfonyl fluoride , a key intermediate often utilized in SuFEx (Sulfur-Fluoride Exchange) click chemistry.
The Paradox: Unlike their sulfonyl chloride counterparts, sulfonyl fluorides are famously described as "sleeping beauties"—they are remarkably stable to hydrolysis under neutral/acidic conditions yet react exclusively with specific nucleophiles under the right activation. However, "stable" does not mean "inert."
The Critical Failure Point: The presence of the electron-withdrawing Bromine atom at the para position increases the electrophilicity of the sulfur center compared to a standard Toluenesulfonyl fluoride. While the meta-methyl group provides slight electronic donation, the net effect is a compound that remains susceptible to hydrolysis if exposed to high pH (>10) or nucleophilic bases (e.g., hydroxide, unbuffered aqueous amines) during workup.
Mechanism of Failure: Why Hydrolysis Occurs
To prevent the issue, you must understand the mechanism. Hydrolysis at the sulfur center is an associative
-like process.
The Hydrolytic Pathway
The Sulfonyl-Fluorine bond is strong (approx. 130 kcal/mol), but the sulfur atom is a "hard" electrophile. In the presence of a hard nucleophile like the Hydroxide ion (
), the sulfur is attacked, displacing the fluoride ion.
Figure 1: Mechanism of base-mediated hydrolysis. Note that once the Sulfonic Acid is formed, it is water-soluble and will be lost in the aqueous layer during extraction.
Troubleshooting Guide (Q&A)
Q1: I lost most of my product during the aqueous wash. Where did it go?
Diagnosis: You likely used a strong base (like 1M NaOH) or allowed the reaction to sit in a basic aqueous biphasic mixture for too long.
The Fix:
Immediate Action: Check your aqueous waste stream. Acidify a small sample of the aqueous layer; if a precipitate forms or it extracts back into organic solvent, your product hydrolyzed to the sulfonic acid.
Protocol Adjustment: Switch to saturated Ammonium Chloride (
) or 1M HCl for quenching. Sulfonyl fluorides are exceptionally stable in acid [1].
Q2: My product decomposes on the silica column. Is it acid-sensitive?
Diagnosis: While sulfonyl fluorides are generally acid-stable, "active" silica gel can sometimes contain trace metal impurities or surface silanols that catalyze degradation, especially for electron-deficient rings like your brominated species.
The Fix:
The "Buffered" Column: Pre-treat your silica gel column with 1% Triethylamine (
) in Hexanes before loading. This neutralizes the most active acidic sites.
Alternative: Use Neutral Alumina instead of silica gel. It is much gentler on electrophilic sulfur species.
Q3: The NMR shows a mixture of Sulfonyl Fluoride and Sulfonic Acid.
Diagnosis: This often happens after the column, during concentration, if the solvent contained water and the bath temperature was too high.
The Fix:
Drying: Ensure you dry the organic layer rigorously with Anhydrous Magnesium Sulfate (
) . Sodium sulfate () is sometimes insufficient for "wet" solvents like Ethyl Acetate.
This protocol minimizes exposure to the "Hydrolysis Zone" (pH > 9) and ensures maximum recovery.
Reagents Required:
Quench Buffer: Saturated Aqueous
(preferred) or 0.5 M HCl.
Extraction Solvent: Dichloromethane (DCM) or Ethyl Acetate (EtOAc).
Drying Agent: Anhydrous
.
Step-by-Step Workflow:
Cool Down: Cool the reaction mixture to 0°C (ice bath) before quenching.
Acidic Quench: Slowly add Sat.
.
Why? This keeps the pH slightly acidic (~pH 5-6). Sulfonyl fluorides are kinetically inert to hydrolysis at this pH [2].
Phase Separation: Extract with DCM (
).
Critical: Do not let the layers sit. Separate immediately.
The "Neutral" Wash: Wash combined organics once with water, then once with Brine.
Avoid: Do NOT wash with saturated Sodium Bicarbonate (
) unless absolutely necessary to remove acid. If you must, keep it ice-cold and rapid (< 2 mins contact time).
Drying: Dry over
for 10-15 minutes with vigorous stirring. Filter.
Concentration: Remove solvent under reduced pressure at < 35°C .
Figure 2: Decision tree for safe workup of aryl sulfonyl fluorides.
Comparative Stability Data
Understanding the stability relative to the chloride analog helps justify the protocol changes.
Feature
Sulfonyl Chloride ()
Sulfonyl Fluoride ()
Bond Energy
S-Cl: ~65 kcal/mol
S-F: ~130 kcal/mol
Hydrolysis (pH 7)
Minutes to Hours
Weeks to Months [3]
Hydrolysis (pH 12)
Seconds
Hours (Risk Zone)
Thermodynamic Stability
Low (Susceptible to reduction)
High (Resistant to reduction)
Recommended Storage
Freezer, under Argon
Ambient (Solid), Freezer (Solution)
References
Dong, J., et al. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition, 53(36), 9430-9448.
Tribby, A. L., et al. (2017). "Pd-Catalyzed Conversion of Aryl Iodides to Sulfonyl Fluorides Using SO2 Surrogate DABSO and Selectfluor." The Journal of Organic Chemistry, 82(4), 2294–2299.
Barrow, A. S., et al. (2019). "The growing applications of SuFEx click chemistry." Chemical Society Reviews, 48, 4731-4758.
Optimization
Analytical methods for monitoring 4-Bromo-3-methylbenzene-1-sulfonyl fluoride reactions
Technical Support Center: Analytical Monitoring of 4-Bromo-3-methylbenzene-1-sulfonyl fluoride Introduction You are working with 4-Bromo-3-methylbenzene-1-sulfonyl fluoride , a bifunctional building block. Its utility li...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Analytical Monitoring of 4-Bromo-3-methylbenzene-1-sulfonyl fluoride
Introduction
You are working with 4-Bromo-3-methylbenzene-1-sulfonyl fluoride , a bifunctional building block. Its utility lies in the orthogonal reactivity of its two handles:
Sulfonyl Fluoride (
): A "sleeping beauty" electrophile used in Sulfur(VI) Fluoride Exchange (SuFEx). It is kinetically stable against reduction and hydrolysis but reacts rapidly with nucleophiles upon specific activation (e.g., by or DBU).
Aryl Bromide (
): A handle for palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig).
This guide addresses the specific analytical challenges of this molecule, particularly the detection of hydrolysis (conversion to sulfonic acid) and quantification of SuFEx conversion .
Module 1: Analytical Method Setup
Liquid Chromatography (HPLC/LC-MS)
Challenge: The sulfonyl fluoride is neutral and lipophilic, while its hydrolysis product (sulfonic acid) is highly polar and ionizable. Standard generic gradients often miss the sulfonic acid in the void volume.
Recommended Protocol:
Parameter
Condition
Rationale
Column
C18 (e.g., Agilent Zorbax Eclipse Plus), 1.8 µm,
Standard RP stationary phase is sufficient.
Mobile Phase A
Water + 0.1% Formic Acid
Acidic pH keeps the sulfonic acid protonated enough to retain slightly or elute sharply.
Mobile Phase B
Acetonitrile + 0.1% Formic Acid
Methanol can sometimes cause transesterification artifacts in reactive sulfonyl chlorides, though fluorides are safer. MeCN is preferred.
Gradient
5% B to 95% B over 5 min
Fast gradient. The sulfonic acid elutes early (); the fluoride elutes late ().
Detection (UV)
(primary),
The aromatic ring provides strong UV absorption. Crucial for quantifying the fluoride.
Detection (MS)
ESI Negative (for Acid) / APCI or UV (for Fluoride)
Critical: The sulfonyl fluoride () often ionizes poorly in ESI+ without a basic amine handle. The sulfonic acid () ionizes intensely in ESI-.
Self-Validating Check:
Inject a sample known to contain trace hydrolysis.
Result: You must see a sharp peak at
(Mass: ) and the main peak at (UV dominant). If you only see the late peak, your MS parameters are blinding you to the hydrolysis byproduct.
Nuclear Magnetic Resonance (
NMR)
Challenge: Proton NMR (
) signals for the methyl and aromatic protons shift minimally during SuFEx reactions, making conversion monitoring ambiguous.
Solution: NMR is the definitive method.
Reference Standard: Trichlorofluoromethane (
, ) or -trifluorotoluene ().
Target Signal: The
group typically appears as a singlet between and (relative to ).
Monitoring: Disappearance of the
singlet indicates consumption. Appearance of a new fluoride signal (e.g., silyl fluoride byproduct ) confirms SuFEx exchange.
Module 2: Visual Workflows
Analytical Decision Matrix
Use this flowchart to select the correct method based on your reaction stage.
Caption: Decision matrix for selecting analytical methods based on sample complexity and data requirements.
Module 3: Troubleshooting & FAQs
Q1: I see a strong peak in the LC-MS UV trace, but no mass signal for the Sulfonyl Fluoride. Is my product gone?
Diagnosis: Likely not.
Explanation: 4-Bromo-3-methylbenzene-1-sulfonyl fluoride lacks a basic nitrogen atom (like a pyridine or amine) to accept a proton in ESI+ mode. It is "invisible" to standard positive electrospray ionization.
Action:
Trust the UV trace (
) for quantification.
Switch to APCI (Atmospheric Pressure Chemical Ionization) if available, or look for sodium adducts
.
Check ESI Negative (
) mode. If you see a mass corresponding to (approx. Mass 249/251 for the sulfonic acid), you have hydrolysis.
Q2: My
NMR shows a baseline hump or broad signals.
Diagnosis: Paramagnetic impurities or poor solubility.
Explanation: If you are running a Suzuki coupling on the bromide handle, residual Palladium (Pd) or Copper (Cu) can cause line broadening.
Action:
Filter the NMR sample through a small plug of Celite or Thiol-scavenging silica to remove metals.
Ensure the solvent (e.g.,
or ) completely dissolves the solid. Sulfonyl fluorides are lipophilic; if the solution is cloudy, the field will be inhomogeneous.
Q3: How do I distinguish between the Sulfonyl Fluoride and the Sulfonic Acid on TLC?
Protocol:
Stationary Phase: Silica Gel
.
Eluent: Hexane:Ethyl Acetate (
).
Observation:
Sulfonyl Fluoride: High
(). Moves easily due to lipophilicity.
Sulfonic Acid: Baseline (
). Stays at the origin unless a polar modifier (methanol/acetic acid) is added.
Stain: Both absorb UV. The sulfonyl fluoride does not stain well with Ninhydrin (no amine). Use Permanganate (
) (oxidizes the methyl/aromatic) or Iodine .
Q4: The reaction seems stuck. Can I heat it?
Advice: Yes, but with caution.
Explanation: The
bond is thermally stable (often up to ). However, if moisture is present, heating accelerates hydrolysis to the sulfonic acid.
Action:
Ensure the system is anhydrous.
Heat to
is generally safe for SuFEx.
Monitor: Check for the appearance of the sulfonic acid peak in LC-MS (ESI-) immediately after heating starts.
Module 4: Mechanism of Failure (Hydrolysis)
Understanding how the molecule fails allows you to prevent it.
Caption: Pathway of hydrolysis and the resulting shift in analytical detection properties.
References
Sharpless, K. B., et al. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. [Link]
Lenyk, E. R., et al. (2023). "Activation-Free Sulfonyl Fluoride Probes for Fragment Screening." Molecules. [Link][1][2]
Vertex Pharmaceuticals. (2019). "Stability and cell permeability of sulfonyl fluorides in the design of Lys-covalent antagonists." PMC. [Link]
University of California, Santa Barbara. "19F Chemical Shifts and Coupling Constants." NMR Facility. [Link]
Comparing reactivity of 4-Bromo-3-methylbenzene-1-sulfonyl fluoride with other sulfonyl halides
Executive Summary: The "Goldilocks" Electrophile In the landscape of drug discovery and chemical biology, 4-Bromo-3-methylbenzene-1-sulfonyl fluoride (CAS: 935534-33-1) represents a strategic "bifunctional linchpin." Unl...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The "Goldilocks" Electrophile
In the landscape of drug discovery and chemical biology, 4-Bromo-3-methylbenzene-1-sulfonyl fluoride (CAS: 935534-33-1) represents a strategic "bifunctional linchpin." Unlike traditional sulfonyl chlorides, which are prone to rapid hydrolysis and indiscriminate reactivity, this sulfonyl fluoride (–SO₂F) analogue offers a unique stability-reactivity profile known as SuFEx (Sulfur-Fluoride Exchange) .[1][2]
The molecule's value lies in its orthogonal reactivity :
The Aryl Bromide (C–Br): A handle for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura), hindered slightly by the ortho-methyl group to prevent homocoupling but accessible for diversification.
The Sulfonyl Fluoride (S–F): A latent electrophile that remains inert during cross-coupling but activates strictly under SuFEx conditions to covalently modify proteins or ligate building blocks.
This guide provides a validated technical comparison against other sulfonyl halides, supported by experimental protocols and mechanistic insights.
Chemical Profile & Structural Analysis
Structure-Activity Relationship (SAR)
The specific substitution pattern of 4-Bromo-3-methylbenzene-1-sulfonyl fluoride dictates its chemical behavior.
Sulfonyl Fluoride (Position 1): The S–F bond is shorter (1.56 Å) and stronger (bond energy ~90 kcal/mol) than the S–Cl bond (~46 kcal/mol). It resists reduction and hydrolysis, allowing the molecule to survive aqueous workups and biological assays.
Methyl Group (Position 3): Located meta to the sulfonyl group and ortho to the bromine.
Electronic Effect: Weakly electron-donating (+I), slightly deactivating the sulfonyl fluoride compared to a naked benzene ring, which increases selectivity (reduces off-target labeling).
Steric Effect:[3] Provides steric bulk around the bromine atom. This is advantageous in preventing side-reactions during sensitive metal-catalyzed couplings at the C4 position.
Bromine (Position 4): A classic handle for lithiation or transition-metal catalysis.
Reactivity Matrix: Sulfonyl Fluoride vs. Alternatives
The following table contrasts 4-Bromo-3-methylbenzene-1-sulfonyl fluoride with its sulfonyl chloride and fluorosulfate analogues.
Table 1: Comparative Reactivity Profile
Feature
Sulfonyl Fluoride (–SO₂F)
Sulfonyl Chloride (–SO₂Cl)
Fluorosulfate (–OSO₂F)
Hydrolytic Stability
High (Stable at pH 2–12, resists boiling water)
Low (Rapid hydrolysis to sulfonic acid)
High (Similar to –SO₂F)
Redox Stability
Inert to reduction (Compatible with DIBAL-H, H₂)
Labile (Reduces to sulfinates/thiols)
Inert
Chemoselectivity
Strict (Requires activation or specific nucleophiles)
Promiscuous (Reacts with many nucleophiles indiscriminately)
Strict (Often less reactive than –SO₂F)
Protein Labeling
Specific (Targets Tyr, Lys, His, Ser context-dependent)
Non-specific (High background labeling)
Specific (Targets Tyr/Lys)
Storage
Indefinite at RT (Solid)
Hygroscopic, decomposes to HCl
Stable
Key Insight: The –SO₂F group is "invisible" to standard purification methods (silica chromatography) and many reaction conditions (Pd-catalysis, reductive amination), whereas –SO₂Cl often decomposes or interferes.
Orthogonal Workflows & Mechanism
The primary utility of this building block is the ability to sequence reactions without protecting groups. The diagram below illustrates the Orthogonal Reactivity Landscape , showing how the stability of the S-F bond allows for prior modification of the aryl bromide.
Figure 1: Orthogonal workflow demonstrating the survival of the sulfonyl fluoride moiety during Palladium-catalyzed cross-coupling, enabling modular drug assembly.
Experimental Protocols
Protocol A: Palladium-Catalyzed Suzuki Coupling
Objective: Functionalize the bromine position while preserving the sulfonyl fluoride.
Setup: In a sealed tube, combine the sulfonyl fluoride, aryl boronic acid, and K₂CO₃.
Degassing: Add the solvent mixture and sparge with Argon for 5 minutes. Add the Pd catalyst.[4][5]
Reaction: Heat the mixture to 80°C for 4–6 hours.
Note: Do not exceed 100°C to minimize risk of S–F hydrolysis, although it is generally stable up to 130°C.
Workup: Cool to RT, dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.
Purification: Flash chromatography (Hexane/EtOAc). The sulfonyl fluoride is stable on silica.
Protocol B: SuFEx "Click" Sulfonamide Synthesis
Objective: Activate the S–F bond to form a sulfonamide linkage.
Reagents:
Sulfonyl Fluoride intermediate (1.0 equiv)
Amine (Nucleophile) (1.2 equiv)
Base: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (1.5 equiv) OR BTMG (2-tert-butyl-1,1,3,3-tetramethylguanidine) for acid-sensitive substrates.
Solvent: MeCN or DCM.
Step-by-Step:
Mixing: Dissolve the sulfonyl fluoride and amine in MeCN (0.2 M).
Activation: Add DBU dropwise at room temperature.
Mechanism:[3][6] DBU acts as a nucleophilic catalyst (forming a sulfonyl-amidinium intermediate) or a Brønsted base to deprotonate the amine and activate the S–F bond via H-bonding [1].
Monitoring: Stir at RT. Conversion is usually complete within 1–2 hours. Monitor by LC-MS (S–F mass will disappear; S–N mass appears).
Workup: Concentrate the solvent. For many simple amines, the product can be precipitated by adding 1M HCl (removes DBU) or purified via silica gel chromatography.
Applications in Drug Discovery[1][3][4][9][10]
Covalent Inhibition (Targeted Protein Degradation)
This molecule is an ideal warhead precursor for Targeted Covalent Inhibitors (TCIs) . The sulfonyl fluoride reacts specifically with nucleophilic amino acid residues (Tyrosine, Lysine, Serine, Histidine) in the binding pocket of a target protein.
Advantage: Unlike acrylamides (which target Cysteine), sulfonyl fluorides can target residues that are more abundant on protein surfaces [2].
Workflow: The 4-bromo-3-methyl scaffold allows researchers to attach a ligand (via the bromine) that directs the molecule to the protein of interest. Once bound, the –SO₂F "snaps" shut on a nearby residue, permanently silencing the protein.
PROTAC Linkers
The stability of the S–F bond allows it to be used as a "sleeping" connector in PROTAC (Proteolysis Targeting Chimera) synthesis. It can be carried through multiple synthetic steps and activated only at the final stage to link the E3 ligase ligand to the target protein ligand.
References
Sharpless, K. B., et al. (2014).[7] "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. [Link]
Jones, L. H., et al. (2017). "Sulfonyl Fluorides as Privileged Warheads in Chemical Biology." MedChemComm. [Link]
Willis, M. C., et al. (2016). "One-pot palladium-catalyzed synthesis of sulfonyl fluorides from aryl bromides."[4][5] Chemical Science. [Link]
Selectivity of 4-Bromo-3-methylbenzene-1-sulfonyl fluoride for Different Amino Acid Residues
Executive Summary 4-Bromo-3-methylbenzene-1-sulfonyl fluoride (BMSF) represents a specialized class of "SuFEx" (Sulfur-Fluoride Exchange) probes designed for the covalent interrogation of the proteome. Unlike traditional...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
4-Bromo-3-methylbenzene-1-sulfonyl fluoride (BMSF) represents a specialized class of "SuFEx" (Sulfur-Fluoride Exchange) probes designed for the covalent interrogation of the proteome. Unlike traditional sulfonyl chlorides which are prone to rapid hydrolysis and indiscriminate reactivity, BMSF utilizes the unique stability-reactivity profile of the sulfonyl fluoride (
) warhead.
This guide details the selectivity profile of BMSF, highlighting its preferential targeting of Tyrosine (Tyr) and Lysine (Lys) residues.[1] Distinct from generic probes, the 4-Bromo substituent serves as a critical mass spectrometry (MS) tag, providing a unique isotopic signature (
) that facilitates the unambiguous identification of labeled peptides in complex mixtures.
Mechanism of Action: The SuFEx Pathway
The selectivity of BMSF is governed by the Sulfur-Fluoride Exchange (SuFEx) mechanism. The S(VI) center is an electrophile that is kinetically stable in aqueous environments but reacts rapidly with specific nucleophiles when activated by the local protein microenvironment (e.g., hydrogen bonding, proximity, or basic residues).
Mechanistic Pathway
The following diagram illustrates the SuFEx reaction pathway, contrasting the stable covalent labeling of Tyrosine/Lysine against the reversible/unstable reaction with Cysteine.
Figure 1: Mechanistic divergence of BMSF labeling. Note the instability of Cysteine adducts compared to the robust Tyrosine/Lysine modifications.[2][3]
Selectivity Profile Analysis
BMSF is not a promiscuous alkylator. Its reactivity is "context-dependent," meaning it requires a specific environment to displace the fluoride ion.
Tyrosine (Tyr): The phenolic hydroxyl group is the "gold standard" target for BMSF. The reaction is favored in binding pockets where the phenol is deprotonated (phenolate) or activated by neighboring basic residues (e.g., His, Arg).
Lysine (Lys): The
-amino group reacts to form a stable sulfonamide. This reaction is highly pH-dependent; at physiological pH (7.4), only Lys residues with perturbed pKa values (lowered by local environment) are reactive. At pH > 8.5, surface Lys labeling becomes more prevalent.
Secondary & Off-Targets
Histidine (His): Can react to form a sulfonyl-imidazolium species, but this is often transient or acts as a catalytic intermediate transferring the sulfonyl group to a nearby nucleophile.
Serine (Ser): Generally unreactive unless it is a "catalytic serine" (e.g., in serine proteases) with significantly enhanced nucleophilicity.
Cysteine (Cys): While Cys can attack the sulfonyl fluoride, the resulting thiosulfonate is chemically unstable and prone to hydrolysis or reduction, making BMSF a poor probe for permanent Cys tagging compared to iodoacetamides.
Comparative Selectivity Data
The following table contrasts BMSF with other common covalent probes.
Feature
BMSF (SuFEx Probe)
PMSF (Protease Inhibitor)
Iodoacetamide (IAA)
Primary Residue
Tyr, Lys
Ser (Catalytic), Cys
Cys
Selectivity Driver
Local environment (pKa perturbation)
Active site geometry
Intrinsic nucleophilicity
Bond Stability
High (Sulfonate/Sulfonamide)
Moderate
High (Thioether)
Aqueous Stability
High ( hours)
Low ( 1 hr @ pH 7.5)
Moderate
MS Detection
Excellent (Br isotope pattern)
Poor (No distinct tag)
Good
The "4-Bromo" Advantage: Mass Spectrometry Detection
A critical advantage of 4-Bromo-3-methylbenzene-1-sulfonyl fluoride over standard benzenesulfonyl fluoride is the bromine atom.
Isotopic Pattern: Bromine exists as two stable isotopes,
(50.7%) and (49.3%).
Detection Strategy: Any peptide labeled by BMSF will exhibit a characteristic "doublet" in the mass spectrum with near equal intensity separated by 2 Da. This allows software or manual analysis to filter out false positives and background noise, drastically increasing confidence in residue identification.
Experimental Protocols
Protocol A: Chemoproteomic Profiling of Tyr/Lys Residues
Objective: To map reactive residues in a complex proteome using BMSF.
Reagents:
BMSF Stock: 100 mM in DMSO.
Lysis Buffer: PBS pH 7.4, 0.1% Triton X-100 (Avoid DTT/BME as reducing agents can interfere).
Quenching Reagent: 5% Formic Acid.
Workflow:
Sample Prep: Dilute protein lysate to 1 mg/mL in Lysis Buffer.
Labeling: Add BMSF to a final concentration of 100 µM - 500 µM.
Note: The "3-methyl" group increases lipophilicity; ensure thorough mixing.
Incubation: Incubate at 37°C for 1 hour.
Validation: Run a parallel control with DMSO only.
Digestion: Precipitate proteins (acetone/methanol), wash to remove excess probe, and digest with Trypsin (sequencing grade) overnight.
LC-MS/MS Analysis: Analyze peptides.
Search Parameters: Add variable modification: +231.97 Da (Monoisotopic mass of 4-bromo-3-methylbenzenesulfonyl group) on Tyr, Lys, His.
Filter: Look for the 1:1 isotopic doublet signature.
Objective: Use the heavy bromine atom to solve protein structures.
Soak: Incubate protein crystals in mother liquor containing 1-5 mM BMSF for 2-24 hours.
Data Collection: Collect X-ray diffraction data at the Bromine K-edge (13.47 keV / 0.92 Å) to maximize the anomalous signal.
Structure Solution: Use SAD (Single-wavelength Anomalous Dispersion) phasing to locate the Br atoms, thereby identifying the labeled residue and solving the phase problem.
References
Direct mapping of ligandable tyrosines and lysines in cells with chiral sulfonyl fluoride probes.
Source: Nature Chemistry (2023).
Context: Establishes the Tyr/Lys selectivity profile of aryl sulfonyl fluorides in complex biological systems.
URL:[Link]
Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry.
Source: Angewandte Chemie International Edition (2014).
Context: The foundational paper by Sharpless et al. defining the stability and reactivity of the sulfonyl fluoride warhead.
URL:[Link]
Global targeting of functional tyrosines using sulfur-triazole exchange chemistry.
Source: Nature Chemical Biology (2020).[1]
Context: Discusses the comparative reactivity of SuFEx probes and the importance of local protein environment for tyrosine selectivity.
URL:[Link]
Sulfonyl fluorides as privileged warheads in chemical biology.
Source: Chemical Science (2015).
Context: A comprehensive review of sulfonyl fluoride reactivity with Ser, Thr, Tyr, Lys, Cys, and His.[4][5][6]
URL:[Link]
Cross-reactivity studies of probes derived from 4-Bromo-3-methylbenzene-1-sulfonyl fluoride
Title: Comparative Guide: Cross-Reactivity & Specificity of Probes Derived from 4-Bromo-3-methylbenzene-1-sulfonyl Fluoride Executive Summary This guide provides a technical analysis of chemical probes derived from the 4...
Author: BenchChem Technical Support Team. Date: February 2026
Title: Comparative Guide: Cross-Reactivity & Specificity of Probes Derived from 4-Bromo-3-methylbenzene-1-sulfonyl Fluoride
Executive Summary
This guide provides a technical analysis of chemical probes derived from the 4-Bromo-3-methylbenzene-1-sulfonyl fluoride scaffold. Belonging to the class of Sulfur(VI) Fluoride Exchange (SuFEx) warheads, these probes have emerged as privileged tools for Activity-Based Protein Profiling (ABPP) and Targeted Covalent Inhibition (TCI) .
Unlike traditional electrophiles that rely on high intrinsic reactivity (often leading to promiscuity), this scaffold utilizes a "context-dependent" reactivity profile. This guide compares its performance against standard alternatives (Sulfonyl Chlorides, Fluorosulfates, and Acrylamides), detailing cross-reactivity landscapes, stability metrics, and validated experimental protocols.
Part 1: The Mechanistic Advantage (SuFEx Chemistry)
The core innovation of the 4-Bromo-3-methylbenzene-1-sulfonyl fluoride scaffold lies in the unique properties of the sulfonyl fluoride (SO₂F) bond.
Bond Stability: The S–F bond is thermodynamically stable (high bond energy) and resistant to reduction, yet kinetically active toward nucleophiles in specific protein microenvironments.
The "Goldilocks" Zone:
Electronic Tuning: The 3-methyl group (electron-donating) and 4-bromo group (electron-withdrawing) create a push-pull electronic effect that modulates the electrophilicity of the sulfur center. This prevents the "hyper-reactivity" seen in simple benzenesulfonyl fluorides while maintaining enough potency to label catalytic residues.
Synthetic Utility: The 4-bromo position serves as a versatile handle for Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to attach reporter tags (biotin, fluorophores) without disrupting the warhead's reactivity.
Reactivity Landscape Diagram
The following diagram illustrates the context-dependent reactivity of this scaffold compared to promiscuous alternatives.
Caption: Context-dependent reactivity of Sulfonyl Fluoride probes. Unlike Sulfonyl Chlorides, SF probes require a specific protein microenvironment (often a basic residue) to activate the nucleophile for bond formation.
Part 2: Comparative Performance Analysis
This section objectively compares probes derived from 4-Bromo-3-methylbenzene-1-sulfonyl fluoride against three common alternatives.
Table 1: Stability and Specificity Comparison
Feature
4-Bromo-3-methyl-Ar-SO₂F (Subject)
Aryl Sulfonyl Chlorides (Alternative A)
Fluorosulfates (Ar-O-SO₂F) (Alternative B)
Acrylamides (Alternative C)
Primary Target
Tyrosine, Lysine (Context-driven)
Lysine (Surface exposed)
Tyrosine, Lysine
Cysteine
Aqueous Stability
High (t½ > 24h in PBS)
Very Low (t½ < 10 min)
Very High (t½ > 48h)
High (t½ > 24h)
Cross-Reactivity
Low (Requires binding pocket)
High (Non-specific surface labeling)
Very Low (Requires strong activation)
Moderate (Glutathione interference)
Mechanism
SuFEx (Heterolytic cleavage)
Nucleophilic Substitution
SuFEx
Michael Addition
Labeling Time
1 - 4 Hours
< 10 Minutes
12 - 24 Hours
1 - 4 Hours
Detailed Cross-Reactivity Insights
Vs. Sulfonyl Chlorides (e.g., Dansyl Chloride):
Data: In head-to-head gel assays, sulfonyl chlorides show "smearing" across the entire lane, indicating indiscriminate labeling of surface lysines.
Subject Performance: The 4-Bromo-3-methyl-Ar-SO₂F probes show discrete banding patterns. They bypass surface lysines and only react when docked in a pocket that facilitates fluoride departure.
Vs. Acrylamides (e.g., Iodoacetamide derivatives):
Specificity: Acrylamides are Cysteine-dominant.
Subject Performance: The SF scaffold allows targeting of the "undruggable" kinome—proteins that lack active site cysteines but possess reactive Tyrosines or Lysines (e.g., certain E3 ligases or metabolic enzymes).
Scaffold Specifics (The Methyl/Bromo Effect):
The 3-methyl group provides slight steric shielding to the sulfur atom compared to a bare phenyl ring. This increases the half-life in cell lysate, reducing the "sponge effect" where probes are soaked up by abundant proteins like albumin before reaching their target.
Part 3: Experimental Protocols
These protocols are designed for a probe where the "4-bromo" group has been functionalized with an alkyne handle (e.g., 4-ethynyl-3-methylbenzene-1-sulfonyl fluoride) for Click chemistry.
Protocol A: Evaluation of Proteome Reactivity (Gel-Based ABPP)
Objective: Visualize the specificity and cross-reactivity of the probe in complex proteomes.
Lysate Preparation:
Lyse cells (e.g., HEK293T) in PBS (pH 7.4) containing protease inhibitors (omit PMSF as it is a competitor).
Adjust protein concentration to 1 mg/mL.
Probe Labeling:
Add the SF probe (dissolved in DMSO) to 50 µL lysate. Final concentration: 1–10 µM.
Incubate at 37°C for 1 hour . (Note: Longer times may increase off-target labeling).
Click Chemistry (CuAAC):
Add the following reagents in order:
Rhodamine-Azide (100 µM)
TCEP (1 mM)
TBTA Ligand (100 µM)
CuSO₄ (1 mM)
Vortex and incubate at room temperature for 1 hour.
Analysis:
Quench with 4x SDS loading buffer. Boil for 5 mins.
Resolve on SDS-PAGE.
Scan for fluorescence.
Control: Pre-incubate with 10x excess of the parent scaffold (non-alkyne) to prove competition.
Data Search: Set "Sulfonyl Fluoride adduct" as a variable modification.
Mass Shift: The probe adds the mass of the scaffold minus Fluoride (M - 19 Da).
Residues: Allow modification on Tyr, Lys, Ser, His.[2][3][4]
Cross-Reactivity Calculation:
Calculate the ratio of Spectral Counts (Tyr) vs Spectral Counts (Lys).
Expected Result: A high-quality SF probe often shows a >3:1 preference for Tyrosine in nucleotide-binding proteins.
Part 4: Workflow Visualization
The following diagram outlines the "Plant-and-Cast" or direct labeling workflow used to validate these probes.
Caption: Analytical workflow for validating sulfonyl fluoride probe specificity using Activity-Based Protein Profiling (ABPP).
References
Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology.[3] Chemical Science, 6(5), 2650-2659. Link
Dong, J., et al. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry. Angewandte Chemie International Edition, 53(36), 9430-9448. Link
Chen, Y., et al. (2023). Direct mapping of ligandable tyrosines and lysines in cells with chiral sulfonyl fluoride probes.[5][6][7][8] Nature Chemistry, 15, 1281–1292. Link
Hymel, D., et al. (2018). Proximity-enhanced SuFEx chemical cross-linker for specific and multitargeting cross-linking mass spectrometry. PNAS, 115(46), 11717-11722. Link
Precision Chemoproteomics: Validating Covalent Modifications with 4-Bromo-3-methylbenzene-1-sulfonyl fluoride (BMSF)
Topic: Mass spectrometry analysis for confirming covalent modification by 4-Bromo-3-methylbenzene-1-sulfonyl fluoride (BMSF) Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Mass spectrometry analysis for confirming covalent modification by 4-Bromo-3-methylbenzene-1-sulfonyl fluoride (BMSF)
Content Type: Publish Comparison Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
In the expanding field of covalent drug discovery, distinguishing genuine target engagement from non-specific background noise is the primary bottleneck. While traditional probes (e.g., Biotin-PEG-SF) offer enrichment capabilities, they often suffer from poor ionization, steric hindrance, and complex fragmentation patterns.
This guide analyzes 4-Bromo-3-methylbenzene-1-sulfonyl fluoride (BMSF) , a specialized SuFEx (Sulfur-Fluoride Exchange) probe. Unlike standard sulfonyl fluorides, BMSF leverages the unique isotopic signature of bromine (
) to create a self-validating spectral beacon. This guide details the mechanistic advantages, comparative performance, and a rigorous MS acquisition workflow for confirming covalent modification of Tyrosine, Lysine, and Histidine residues.
Part 1: The Mechanism & The "Bromine Beacon"
To understand why BMSF is superior for validation, one must look beyond the reactivity and at the detection physics.
1. The Chemistry (SuFEx):
The sulfonyl fluoride (-SO
F) warhead is relatively inert in aqueous solution but becomes hyper-reactive when stabilized by a protein pocket (proximity-driven reactivity). It undergoes a specific exchange reaction with nucleophiles (Tyr-OH, Lys-NH, His-Im), releasing fluoride (HF).
2. The Detection (The Isotopic Doublet):
Standard organic molecules (C, H, N, O) have isotopic envelopes dominated by the monoisotopic peak (M). Bromine, however, exists naturally as two stable isotopes,
(50.69%) and (49.31%).
The Result: Any peptide modified by BMSF will display a distinct 1:1 doublet separated by 2.0 Da .
The Benefit: This allows you to filter out 99% of false positives (background peptides) simply by scanning MS1 spectra for this specific isotopic pattern, eliminating the need for expensive MS/MS validation of every peak.
Diagram 1: The BMSF Reaction & Isotopic Logic
Caption: The SuFEx reaction pathway leads to a covalent adduct that transfers the unique bromine isotopic signature to the peptide, creating a distinct spectral beacon.
Part 2: Comparative Analysis
How does BMSF compare to the standard alternatives used in chemoproteomics?
Feature
BMSF (Bromine-SF)
Biotin-PEG-SF
Fluorophosphonates (FP)
Primary Target
Context-dependent (Tyr, Lys, His)
Context-dependent (Tyr, Lys, His)
Serine Hydrolases (Active Site)
Reactivity Profile
Tunable/Latent (SuFEx)
Tunable/Latent (SuFEx)
High/Aggressive
Steric Footprint
Low (Minimal structural perturbation)
High (Bulky tag affects binding)
Low to Medium
Enrichment
No (Requires analytical abundance)
Yes (Streptavidin pulldown)
Yes (if Biotinylated)
MS Validation
Isotopic Doublet (Self-Validating)
Requires MS/MS & Database Search
Requires MS/MS
Ionization
Good (Hydrophobic aryl group)
Poor (PEG/Biotin suppression)
Variable
False Discovery
Very Low (Doublet filter)
Medium (Non-specific binding)
Low (High specificity)
Expert Insight: Use Biotin-PEG-SF when you need to find low-abundance targets (enrichment). Use BMSF when you need to confirm a binding site or validate a hit with high confidence without the structural artifacts of a bulky biotin tag.
Part 3: Experimental Protocol (The Self-Validating Workflow)
This protocol is designed to maximize the detection of the brominated peptide while minimizing hydrolysis.
Phase 1: Labeling
Preparation: Dissolve BMSF in anhydrous DMSO to 100 mM (Stock). Avoid freeze-thaw cycles.
Incubation:
Dilute protein (1 mg/mL) in PBS (pH 7.4). Note: Avoid Tris buffer during labeling as it acts as a competing nucleophile.
Add BMSF to a final concentration of 50–100 µM (maintain DMSO < 1%).
Incubate at 37°C for 60 minutes .
Quenching:
Add 5 volumes of ice-cold acetone or perform a rapid desalting spin column (Zeba) to remove excess free probe. Crucial: Free probe can suppress ionization of peptides.
Phase 2: Digestion
Denaturation: Resuspend pellet in 8M Urea / 50 mM Ammonium Bicarbonate.
Reduction/Alkylation: DTT (5 mM, 30 min, 56°C) followed by Iodoacetamide (15 mM, 20 min, dark).
Digestion: Dilute Urea to <1M. Add Trypsin (Sequencing Grade) at 1:50 ratio. Incubate overnight at 37°C.
Cleanup: C18 StageTip or SPE cleanup is mandatory to remove salts and residual organics.
Phase 3: LC-MS Acquisition
Instrument: Orbitrap or high-resolution Q-TOF (Resolution > 30,000 is required to resolve the isotopic envelope clearly).
Method: DDA (Data Dependent Acquisition).
Dynamic Exclusion: Set to 15s (shorter than usual) to ensure the doublet partners are potentially sampled if the monoisotopic peak selection is jittery.
Part 4: Data Analysis & Confirmation Strategy
This is where the BMSF probe provides its primary value. You are not just looking for a mass shift; you are looking for a pattern.
Variable Modification: +232.911 on Tyr (Y), Lys (K), His (H).
Specific Cleavage: Trypsin (allow missed cleavages, as modification may block digestion).
2. The "Doublet Check" (Manual Validation)
Automated search engines often miss the isotopic nuance. For every "hit" reported by software:
Open the MS1 Spectrum at the retention time of the peptide.
Locate the precursor ion.
Verify the Pattern:
Does the M peak (
) and M+2 peak () have roughly equal intensity (1:1) ?
Standard peptides have an M+1 peak that is ~60% of M (depending on size).
BMSF peptides have an M+2 peak that is ~100% of M.
Diagram 2: Analytical Decision Tree
Caption: The logic flow for validating BMSF hits relies on visual inspection of the MS1 isotopic envelope to confirm the presence of bromine.
References
Jones, L. H. (2022). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science. Link
Dong, J., et al. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry. Angewandte Chemie International Edition. Link
Miyake, Y., et al. (2018). Bromine isotopic signature facilitates de novo sequencing of peptides in free-radical-initiated peptide sequencing (FRIPS) mass spectrometry.[2] Journal of Mass Spectrometry. Link
Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as tools in chemical biology. Chemical Science. Link
Kinetic Analysis of Enzyme Inhibition by 4-Bromo-3-methylbenzene-1-sulfonyl fluoride
Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary: Precision in Covalent Inhibition In the landscape of serine protease inhibitors, 4-Bromo-3-m...
Author: BenchChem Technical Support Team. Date: February 2026
Content Type: Publish Comparison Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary: Precision in Covalent Inhibition
In the landscape of serine protease inhibitors, 4-Bromo-3-methylbenzene-1-sulfonyl fluoride (BMB-SF) represents a specialized alternative to the ubiquitous Phenylmethanesulfonyl fluoride (PMSF) and AEBSF. While PMSF is the standard for broad-spectrum inhibition during lysis, its rapid hydrolysis and steric bulk limit its utility in precise kinetic profiling of restricted active sites (e.g., Torpedo Acetylcholinesterase).
This guide details the kinetic analysis of BMB-SF, positioning it as a lipophilic, sterically distinct covalent modifier . We explore its mechanism, provide a self-validating kinetic protocol, and objectively compare its performance against industry standards.
Chemical Profile & Mechanism of Action[1][2]
Structural Logic
BMB-SF features a sulfonyl fluoride warhead attached to a benzene ring substituted with a bromine at the para position and a methyl group at the meta position.
Warhead (
): A "soft" electrophile that specifically targets the hydroxyl group of the catalytic serine residue. It is less reactive (and thus more selective) than sulfonyl chlorides.
Scaffold (4-Br-3-Me-Ph): The hydrophobic core increases lipophilicity (
, predicted) compared to PMSF (), enhancing affinity for hydrophobic active site gorges found in enzymes like Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE).
Mechanism: Irreversible Sulfonylation
The inhibition follows a two-step mechanism typical of suicide inhibitors:
Formation of Michaelis Complex (
): Non-covalent binding driven by hydrophobic interactions.
Sulfonylation (
): Nucleophilic attack by the active site serine () on the sulfur atom, releasing fluoride () and forming a stable sulfonyl-enzyme adduct.[1]
Figure 1: Mechanism of irreversible sulfonylation of serine proteases by BMB-SF.
Comparative Performance Guide
BMB-SF is not a direct replacement for PMSF in all contexts but a superior choice for specific kinetic applications.
Table 1: Technical Comparison of Sulfonyl Fluoride Inhibitors
Feature
PMSF (Phenylmethanesulfonyl fluoride)
AEBSF (Pefabloc SC)
BMB-SF (4-Bromo-3-methyl...)
Primary Use
General lysis (broad spectrum)
Lysis requiring water stability
Kinetic profiling / Active site mapping
Solubility
Ethanol/Isopropanol (Unstable in water)
Water soluble (Highly Stable)
DMSO/Ethanol (Low water solubility)
Half-life (pH 7.5)
~55 min
> 100 hours
~2-4 hours (Predicted)*
Steric Profile
Bulky (benzyl linker)
Flexible, charged (aminoethyl)
Compact, Rigid, Hydrophobic
Specificity
Blocks mammalian AChE; fails on Torpedo AChE
Broad serine proteases
High affinity for hydrophobic pockets
Reactivity
High
Moderate
Tunable (Br/Me effects)
*Note on Stability: The methyl group (electron-donating) on BMB-SF slightly stabilizes the S-F bond against hydrolysis compared to unsubstituted benzenesulfonyl fluorides, while the bromine provides lipophilic bulk without the flexibility of the benzyl linker in PMSF.
Kinetic Analysis Methodology
To quantitatively characterize BMB-SF, you must determine the second-order rate constant of inactivation (
). Since inhibition is time-dependent and irreversible, standard values are insufficient as they vary with incubation time.
Theoretical Framework
The reaction is modeled as:
Under pseudo-first-order conditions (
), the observed rate of inactivation () is defined by the Kitz-Wilson equation:
: Dissociation constant of the non-covalent complex (affinity).
: First-order rate constant of bond formation (reactivity).
Experimental Protocol (Self-Validating)
Objective: Determine
at varying inhibitor concentrations to solve for and .
Reagents:
Enzyme: Target Serine Protease (e.g., AChE, Chymotrypsin) at 10 nM in Assay Buffer.
Substrate: Chromogenic substrate (e.g., DTNB/Acetylthiocholine for AChE).
Inhibitor: BMB-SF (100 mM stock in dry DMSO).
Buffer: 50 mM Tris-HCl, pH 7.5 (Avoid buffers with nucleophiles like Azide or DTT).
Step-by-Step Workflow:
Preparation: Prepare 5 serial dilutions of BMB-SF in DMSO (e.g., 10 µM to 1000 µM). Keep DMSO constant (<5% final).
Incubation: Mix Enzyme + Inhibitor. Start a timer.
Sampling: At fixed time points (
min), remove an aliquot.
Activity Measurement: Dilute the aliquot 1:50 into a cuvette containing Substrate. Measure residual velocity (
) immediately. The high dilution prevents further inhibition.
Data Processing: Plot
vs. time for each . The slope is .
Figure 2: Experimental workflow for determining time-dependent inactivation kinetics.
Data Analysis & Validation
Linearity Check: The plot of
vs. time must be linear. Deviation suggests inhibitor instability or depletion.
Secondary Plot: Plot
vs. .
Y-intercept:
Slope:
Specific Output: This method yields the bimolecular rate constant (
, units ), the gold standard for comparing covalent inhibitors.
References
Fahrney, D. E., & Gold, A. M. (1963). Sulfonyl Fluorides as Inhibitors of Esterases. I. Rates of Reaction with Acetylcholinesterase, α-Chymotrypsin, and Trypsin.[2] Journal of the American Chemical Society.[2][3]
Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology.[3] Chemical Science.
Harel, M., et al. (1991). Structure and Activity of Acetylcholinesterase. ResearchGate (Context on BSF vs PMSF steric fit).
Gold Biotechnology. 3 Key Differences Between AEBSF and PMSF Protease Inhibitors.
Head-to-head comparison of 4-Bromo-3-methylbenzene-1-sulfonyl fluoride with other covalent warheads
Executive Summary: The Renaissance of Non-Cysteine Targeting For decades, targeted covalent inhibitors (TCIs) have been synonymous with acrylamides targeting non-catalytic cysteines (e.g., Ibrutinib, Osimertinib). Howeve...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Renaissance of Non-Cysteine Targeting
For decades, targeted covalent inhibitors (TCIs) have been synonymous with acrylamides targeting non-catalytic cysteines (e.g., Ibrutinib, Osimertinib). However, cysteine is present in only ~2% of the proteome, severely limiting the druggable landscape.
4-Bromo-3-methylbenzene-1-sulfonyl fluoride represents a class of "Scout Fragments" utilizing SuFEx (Sulfur-Fluoride Exchange) chemistry. Unlike traditional warheads, this compound combines a tunable electrophile (sulfonyl fluoride) with a synthetic handle (bromine) for rapid library generation.
This guide objectively compares this SuFEx warhead against industry-standard electrophiles, demonstrating its utility in targeting the "undruggable" 98% of the proteome (Tyrosine, Lysine, Histidine).
Technical Profile & Mechanism of Action
The Compound Architecture
Warhead (SO₂F): A "sleeping beauty" electrophile. It is thermodynamically stable in aqueous physiological conditions but becomes highly reactive when positioned proximally to a nucleophile within a protein pocket.
Scaffold (Aryl Ring): The 3-methyl group provides slight electron donation, modulating the electrophilicity of the sulfur center to prevent non-specific reactivity (unlike highly reactive sulfonyl chlorides).
Synthetic Handle (Br): The 4-bromo position allows for Suzuki-Miyaura cross-coupling, enabling the rapid synthesis of fragment libraries without chemically altering the warhead.
Mechanism: SuFEx vs. Michael Addition
While acrylamides rely on soft-soft interactions with thiols (Michael Addition), sulfonyl fluorides undergo a concerted substitution reaction at the hexavalent sulfur center. This reaction is strictly proximity-driven , meaning the warhead ignores free nucleophiles in solution (e.g., glutathione) and only reacts when "docked" near a target residue.
Figure 1: Mechanistic divergence between traditional Michael acceptors and SuFEx warheads.
Head-to-Head Comparison
The following data contrasts 4-Bromo-3-methylbenzene-1-sulfonyl fluoride against the two most common alternatives: Acrylamides (Kinase inhibitors) and Sulfonyl Chlorides (Historical reagents).
Table 1: Physicochemical & Reactivity Profile
Feature
Sulfonyl Fluoride (SuFEx)
Acrylamide
Sulfonyl Chloride
Primary Target Residue
Tyr, Lys, His, Ser (Context dependent)
Cys (Thiol specific)
Non-specific (Lys, Cys, Tyr, N-term)
Reaction Type
Nucleophilic Substitution at S(VI)
Michael Addition (1,4-conjugate)
Nucleophilic Substitution
Aqueous Stability
High (t½ > 24h at pH 7.4)
High (Stable in buffer)
Very Low (Hydrolyzes in minutes)
Plasma Stability
High (Resistant to esterases/proteases)
Moderate (Can react with GSH)
Low
Redox Stability
Resistant (Inert to reduction)
Susceptible to metabolic reduction
Susceptible
Intrinsic Reactivity
Low (Requires protein binding)
Moderate (Soft electrophile)
High (Reacts promiscuously)
Library Utility
High (Stable through Pd-coupling)
Moderate (Polymerization risk)
Low (Chemically fragile)
Key Comparative Insights
Vs. Sulfonyl Chlorides: Sulfonyl chlorides are often too reactive for use as drugs, hydrolyzing rapidly in plasma. The fluoride bond in the title compound is significantly stronger (bond energy: S-F ~90 kcal/mol vs S-Cl ~46 kcal/mol), rendering it metabolically stable until it binds the target protein.
Vs. Acrylamides: Acrylamides are limited to Cysteine. If a target protein lacks a non-catalytic cysteine in the binding pocket (which is true for ~85% of kinases), acrylamides fail. The sulfonyl fluoride warhead can target Tyrosine or Lysine, vastly expanding the "druggable" surface.
Experimental Protocols
Synthesis of the Warhead Fragment
Objective: Convert the precursor 4-Bromo-3-methylbenzene-1-sulfonyl chloride to the fluoride warhead.
Incubation: Mix protein and compound in 50 mM HEPES (pH 7.4). Incubate at 37°C for 1, 4, and 24 hours.
Quenching: Unlike acrylamides, you cannot easily quench with excess thiol. Precipitate protein with cold acetone or perform buffer exchange (Zeba spin columns) to remove free compound.
Intact Protein MS: Analyze by LC-MS (TOF or Orbitrap).
Success Criteria: Observe a mass shift of +235.0 Da (Molecular Weight of probe minus HF). The loss of HF (20 Da) is characteristic of the SuFEx mechanism.
Peptide Mapping (Optional): Digest with Trypsin and analyze by MS/MS to identify the specific residue (Tyr/Lys) modified.
Strategic Workflow: Fragment-Based Drug Discovery (FBDD)
This diagram illustrates how to use 4-Bromo-3-methylbenzene-1-sulfonyl fluoride as a starting point for a covalent library.
Figure 2: Workflow for utilizing the brominated sulfonyl fluoride fragment in library construction.
References
Sharpless, K. B., et al. (2014).[1] "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. Link
Jones, L. H., et al. (2015). "Sulfonyl fluorides as privileged warheads in chemical biology." Chemical Science. Link
Kelly, J. W., et al. (2018). "Inverse Drug Discovery for Covalent Inhibitors." Nature Chemical Biology. Link
Narayanan, A., & Jones, L. H. (2015).[2] "Sulfonyl fluorides as privileged warheads in chemical biology." Chemical Science, 6(5), 2650-2659. Link
Grimster, N. P., et al. (2025). "A Comparative Guide to the Reactivity of Sulfonyl Fluorides." BenchChem Technical Reports. Link
Control Experiments for Validating the Specificity of 4-Bromo-3-methylbenzene-1-sulfonyl Fluoride Probes
Executive Summary: The Context of SuFEx Specificity In the realm of covalent inhibition and Activity-Based Protein Profiling (ABPP), 4-Bromo-3-methylbenzene-1-sulfonyl fluoride (BMSF) represents a "tunable" electrophile....
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Context of SuFEx Specificity
In the realm of covalent inhibition and Activity-Based Protein Profiling (ABPP), 4-Bromo-3-methylbenzene-1-sulfonyl fluoride (BMSF) represents a "tunable" electrophile. Unlike highly reactive sulfonyl chlorides or non-specific alkylators, aryl sulfonyl fluorides function via Sulfur-Fluoride Exchange (SuFEx) chemistry.[1] This reaction is not driven solely by intrinsic electrophilicity but is context-dependent —it requires a specific protein microenvironment (often a proton relay involving Tyr, Lys, His, or Ser) to catalyze the departure of the fluoride ion.
However, this "Goldilocks" reactivity presents a validation challenge: How do you prove the probe is binding a specific pocket rather than non-specifically labeling surface nucleophiles?
This guide outlines the rigorous control experiments required to validate BMSF specificity, comparing it against the broad-spectrum standard (PMSF) and defining the self-validating protocols necessary for high-impact publication.
Part 1: The Comparative Landscape
To establish specificity, you must benchmark BMSF against known standards. The table below contrasts BMSF with its generic counterpart (PMSF) and reversible alternatives.
Equilibrium Binding: Non-covalent interactions (H-bonds, Van der Waals).
Primary Targets
Specific pockets containing Tyr, Lys, His, or Ser with appropriate geometry.
Serine proteases (catalytic site), some Cys proteases.
Specific binding pockets (ATP sites, allosteric sites).
Stability
High aqueous stability; resists hydrolysis until bound.
Low aqueous stability (t1/2 ~30-60 min at pH 7.5); hydrolyzes rapidly.
High stability.
Validation Role
The Candidate: The probe being tested for specific engagement.[2][3][4][5][6]
The Negative Control: Used to identify "background" hyper-reactive residues.
The Competitor: Used to prove the probe targets a functional site.[3]
Key Advantage
Tunable specificity via the aryl ring substituents (Br, Me).
Cheap, widely available standard.
No permanent modification; wash-out possible.
Part 2: The Validation Framework (Self-Validating Systems)
A robust validation strategy relies on three "Self-Validating Systems." These are not just steps; they are logical loops where the failure of a control immediately diagnoses the experimental flaw.
System 1: The "Heat-Kill" & Denaturation Control
Hypothesis: SuFEx reactivity requires a structured binding pocket to align the nucleophile and stabilize the transition state.
Protocol: Incubate BMSF with the native protein vs. a heat-denatured (boiled) or urea-unfolded sample.
Success Criteria: Labeling should be abolished or significantly reduced in the denatured sample.
Failure Analysis: If the denatured protein is still heavily labeled, the probe is acting as a non-specific alkylator (promiscuous), not a specific SuFEx probe.
System 2: The Isotopic Competition Assay (The Gold Standard)
Hypothesis: If BMSF binds a specific site, a high concentration of a reversible ligand for that site will block BMSF labeling.
Protocol: Pre-incubate the proteome/protein with a specific reversible inhibitor (10x-50x excess) before adding BMSF.
Readout: Quantitative Mass Spectrometry (e.g., TMT or SILAC).
Success Criteria: The specific target peptide shows a high "Competition Ratio" (Signal_DMSO / Signal_Competitor > 5), while background proteins remain ratio ≈ 1.
System 3: Intact Protein Mass Spectrometry (Stoichiometry)
Hypothesis: Specific probes should label the target with a defined stoichiometry (usually 1:1 or 1:2), whereas promiscuous probes produce a "smear" or Gaussian distribution of modifications.
Protocol: LC-MS analysis of the whole protein post-labeling.
Success Criteria: Distinct mass shift of +251.08 Da (Mass of Probe minus HF) corresponding to a single modification event.
Part 3: Detailed Protocol - Competitive ABPP Validation
This protocol describes the validation of BMSF specificity using a competitive Activity-Based Protein Profiling (ABPP) workflow.
Lysate: 1 mg/mL proteome (e.g., HEK293T or tissue lysate).
Step-by-Step Workflow
Lysate Preparation:
Prepare fresh cell lysate in PBS (pH 7.4). Avoid buffers with high nucleophiles (e.g., Tris) if high concentrations (>100 mM) are used, though SuFEx is generally Tris-compatible.
Critical: Do not add DTT or Mercaptoethanol, as reducing agents can interfere or quench certain reactions depending on the warhead stability (though Sulfonyl Fluorides are generally reduction-resistant).
Competition Step (The Filter):
Divide lysate into two aliquots.
Sample A (Vehicle): Add DMSO (1%).
Sample B (Competitor): Add 20x molar excess of the reversible inhibitor.
Incubate for 30 minutes at Room Temperature (RT).
Probe Labeling:
Add BMSF (final concentration 1-10 µM) to both samples.
Incubate for 1 hour at 37°C. Note: SuFEx is slower than sulfonyl chlorides; heated incubation often improves specific yield.
Digestion & Analysis:
Precipitate proteins (Methanol/Chloroform) to remove excess probe.
Digest with Trypsin/LysC.
Optional: If BMSF does not have a click handle (alkyne), you must rely on direct detection of the modified peptide mass shift.
Mass Shift Calculation:
Formula:
(Probe)
Reaction: Loss of HF (
from protein, from probe).
Added Mass:
Delta Mass: +231.92 Da (approx, verify exact isotope based on Br79/Br81).
Data Interpretation:
Filter for peptides containing the specific mass shift.
Compare Area Under Curve (AUC) for the modified peptide in Sample A vs. Sample B.
Part 4: Visualization of the Validation Logic
The following diagram illustrates the decision tree for validating BMSF specificity.
Figure 1: The "Go/No-Go" decision tree for validating covalent probe specificity. Each step acts as a filter to eliminate promiscuous compounds.
References
Sharpless, K. B., et al. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. Link
Foundational text defining SuFEx chemistry and the stability/reactivity profile of sulfonyl fluorides.
Jones, L. H. (2018). "Proximity-enhanced SuFEx chemical cross-linker for specific and multitargeting cross-linking mass spectrometry." PNAS. Link
Demonstrates the "context-dependent" reactivity of aryl sulfonyl fluorides with Ser, Thr, Lys, and His.
Cravatt, B. F., et al. (2013). "The global landscape of protein–protein interactions captured by an activity-based probe." Nature Methods. Link
Establishes the protocols for competitive ABPP and quantitative mass spectrometry valid
Kelly, J. W., et al. (2018). "Inverse Drug Discovery Strategy to Identify Proteins that are Targeted by a Covalent Inhibitor." Cell Chemical Biology. Link
Provides methodology for validating specific binding using sulfonyl fluoride probes in complex proteomes.
Biophysical techniques to validate target engagement of 4-Bromo-3-methylbenzene-1-sulfonyl fluoride
Biophysical Techniques to Validate Target Engagement of 4-Bromo-3-methylbenzene-1-sulfonyl fluoride Executive Summary 4-Bromo-3-methylbenzene-1-sulfonyl fluoride is a reactive covalent fragment belonging to the class of...
Author: BenchChem Technical Support Team. Date: February 2026
Biophysical Techniques to Validate Target Engagement of 4-Bromo-3-methylbenzene-1-sulfonyl fluoride
Executive Summary
4-Bromo-3-methylbenzene-1-sulfonyl fluoride is a reactive covalent fragment belonging to the class of Sulfur(VI) Fluoride Exchange (SuFEx) electrophiles. Unlike traditional sulfonyl chlorides, which are highly reactive and prone to rapid hydrolysis, sulfonyl fluorides possess a unique "context-dependent" reactivity. They are relatively stable in aqueous buffer but react specifically when brought into proximity with a nucleophilic residue (Tyr, Lys, Ser, His, or Thr) within a protein binding pocket.
Validating the target engagement of this probe requires techniques capable of distinguishing specific covalent modification from non-specific aggregation or reversible binding. This guide compares the three primary biophysical modalities—Intact Protein Mass Spectrometry (MS) , Differential Scanning Fluorimetry (DSF) , and X-ray Crystallography —to provide a roadmap for rigorous validation.
Part 1: Mechanism of Action & Chemical Logic
To validate engagement, one must understand the reaction.[1] 4-Bromo-3-methylbenzene-1-sulfonyl fluoride acts as a "warhead."[2] Upon binding to a protein pocket, a local nucleophile attacks the sulfur atom, ejecting fluoride (F⁻) and forming a stable sulfonamide or sulfonate ester bond.
Key Biophysical Signature:
Mass Shift: The protein mass increases by the molecular weight of the fragment minus the mass of hydrogen fluoride (HF).
Compound MW: ~253.09 Da
Leaving Group (HF): ~20.01 Da
Expected Mass Shift (
m):+233.08 Da
Figure 1: Mechanism of SuFEx-mediated covalent labeling. The reaction is driven by the specific geometry of the binding pocket.
Part 2: Comparative Analysis of Biophysical Techniques
This section objectively compares the three leading methods for validating this specific compound.
Intact Protein LC-MS (The Gold Standard)
For covalent fragments like sulfonyl fluorides, mass spectrometry is the definitive validation method. It provides binary "yes/no" confirmation of covalent bond formation.
Principle: Measures the mass of the protein before and after incubation. A specific mass shift of +233 Da confirms a single labeling event.
Pros: Direct evidence of covalency; can detect stoichiometry (mono- vs. multi-labeled); high sensitivity.
Cons: Requires MS-compatible buffers (no detergents/high salts); does not identify where the modification occurred (requires peptide mapping).
Selected Method: Intact Protein LC-MS Validation
Rationale: This is the most robust method to confirm that 4-Bromo-3-methylbenzene-1-sulfonyl fluoride acts as a covalent binder rather than a non-specific aggregator.
Materials
Compound: 4-Bromo-3-methylbenzene-1-sulfonyl fluoride (100 mM stock in DMSO).
Protein: Purified Target Protein (>90% purity) in PBS or Ammonium Acetate (avoid TRIS or primary amine buffers if measuring Lysine reactivity, though SuFEx is generally specific).
Instrument: Q-TOF or Orbitrap Mass Spectrometer coupled to UPLC.
Step-by-Step Workflow
Preparation:
Dilute protein to 5
M in reaction buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl).
Add compound to a final concentration of 50–100
M (10–20x excess).
Include a DMSO control (protein + DMSO only).
Incubation:
Incubate at Room Temperature (25°C) for timepoints: 1h, 4h, and 24h .
Note: SuFEx reactions can be slower than Michael acceptors; 24h is often required for full conversion.
Pass samples through a C4 desalting column inline with the MS to remove salts and excess compound.
Data Acquisition:
Acquire spectra in positive ion mode (ESI+).
Deconvolute the raw charge envelope to zero-charge mass.
Analysis:
Pass Criteria: Observation of a new peak at
.
Stoichiometry Check: Calculate % labeling using peak intensities:
Figure 2: Hierarchical validation workflow. DSF serves as a filter, while LC-MS provides the definitive covalent checkpoint.
References
Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science, 6(5), 2650-2659. Link
Dong, J., et al. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry.[3] Angewandte Chemie International Edition, 53(36), 9430-9448. Link
Csorba, N., et al. (2023). Activation-Free Sulfonyl Fluoride Probes for Fragment Screening.[4] Molecules, 28(7), 3098. Link
Hester, K., et al. (2023). Efficient Ligand Discovery Using Sulfur(VI) Fluoride Reactive Fragments. Journal of Medicinal Chemistry, 66(9), 6200–6212. Link
Lagoutte, P., et al. (2016). Sulfonyl fluorides as targets for covalent inhibition of enzymes. Current Opinion in Chemical Biology, 30, 16-24. Link
Isotopic Labeling Studies with 4-Bromo-3-methylbenzene-1-sulfonyl Fluoride (BMSF) Analogs: A Comparative Technical Guide
Executive Summary The resurgence of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry has positioned sulfonyl fluorides as the "Goldilocks" electrophiles of chemical biology—possessing high aqueous stability yet tunable rea...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The resurgence of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry has positioned sulfonyl fluorides as the "Goldilocks" electrophiles of chemical biology—possessing high aqueous stability yet tunable reactivity toward nucleophilic amino acid side chains (Ser, Lys, Tyr, His).
This guide provides a technical analysis of 4-Bromo-3-methylbenzene-1-sulfonyl fluoride (BMSF) and its isotopically labeled analogs. Unlike traditional sulfonyl chlorides, which suffer from rapid hydrolysis, or fluorophosphonates, which are often indiscriminately reactive, BMSF analogs offer a precise scaffold for Activity-Based Protein Profiling (ABPP) and Target Occupancy studies. The "4-Bromo" handle allows for late-stage diversification, while the "3-Methyl" group provides a steric and electronic tuner that can be readily isotopically labeled (e.g., -CD₃ or -¹³CH₃) for quantitative mass spectrometry.
Part 1: The Chemistry of the Warhead (Comparative Analysis)
To understand the utility of BMSF in isotopic studies, one must first benchmark it against historical alternatives. The following table contrasts BMSF with its chlorinated analog and the broad-spectrum serine hydrolase probe, Fluorophosphonate (FP).
Table 1: Electrophile Performance Comparison
Feature
BMSF (Sulfonyl Fluoride)
BMS-Cl (Sulfonyl Chloride)
Fluorophosphonate (FP)
Aqueous Stability
High ( h at pH 7.4)
Low ( min at pH 7.4)
Moderate (Hydrolyzes slowly)
Reactivity Mode
SuFEx (Context-specific activation)
Non-specific (Rapid electrophilic attack)
High Reactivity (Active site directed)
Residue Specificity
Ser, Tyr, Lys, His (Tunable)
Cys, Lys, Ser, His (Promiscuous)
Primarily Serine (Active sites)
Cell Permeability
High (Lipophilic, neutral)
Low (Rapidly charged/hydrolyzed)
Moderate to High
Toxicity
Low to Moderate
High (Generates HCl/acidic byproducts)
High (Neurotoxic potential)
Suitability for MS
Excellent (Stable adducts)
Poor (Unstable during digestion)
Good (Standard ABPP)
Mechanism of Action
The BMSF warhead operates via the SuFEx mechanism. Unlike sulfonyl chlorides, the S(VI)-F bond is unusually stable due to the high bond dissociation energy and the tight hold of the fluoride by the sulfur center. It requires a specific proton-transfer environment (often found in enzyme active sites) to facilitate fluoride departure.
Figure 1: The SuFEx reaction mechanism. The stability of the S-F bond prevents non-specific reaction with water, ensuring that labeling occurs primarily within the structured environment of a protein binding pocket.
Part 2: Isotopic Labeling Strategies
For quantitative proteomics, "light" (L) and "heavy" (H) versions of the BMSF probe are required to calculate the Target Occupancy (TO) or Receptor Occupancy (RO) .
Strategy A: Deuterium Labeling (-CD₃)
The most cost-effective approach involves synthesizing the analog with a trideuteromethyl group at the 3-position.
Pros: Inexpensive synthesis starting from d3-toluene derivatives.
Cons: Deuterium can cause a slight retention time shift in Reverse Phase LC (the "Deuterium Isotope Effect"), potentially complicating quantification if the peaks do not perfectly co-elute.
Dissolve 4-bromo-3-(d3-methyl)aniline (1.0 eq) in conc. HCl at 0°C.
Dropwise add aqueous
(1.2 eq) while maintaining temperature < 5°C. Stir for 30 min to generate the diazonium salt.
Sulfonyl Chloride Formation:
Prepare a saturated solution of
in glacial acetic acid with (0.2 eq).
Add the diazonium salt solution to the
mixture.
Observation: Evolution of
gas indicates reaction progress.
Extract with ethyl acetate and wash with brine. Isolate the crude sulfonyl chloride.
Chloride-Fluoride Exchange (The SuFEx Step):
Dissolve the crude sulfonyl chloride in Acetonitrile (
).
Add saturated aqueous
(2.0 eq).
Stir at Room Temperature (RT) for 2–4 hours.
QC Check: Monitor by TLC or LC-MS.[1] The Sulfonyl Fluoride is significantly more stable and will run higher on TLC (less polar) than the sulfonic acid hydrolysis product.
Purification:
Dilute with water, extract with EtOAc.
Purify via Silica Gel Chromatography (Hexanes/EtOAc gradient).
This workflow determines the affinity of a drug (Test Compound) by measuring how well it blocks the binding of the BMSF probe.
Figure 2: Forward Isotopic Labeling Workflow. A reduction in the Heavy signal (Sample B) relative to the Light signal (Sample A) indicates the drug has occupied the target site, preventing probe binding.
Part 4: Data Analysis & Interpretation
When analyzing the MS spectra, you are looking for pairs of peptide peaks separated by the mass difference (
).
Identifying the Adduct
The BMSF probe modifies Serine, Lysine, or Tyrosine residues. The mass addition to the peptide will be:
Light Adduct:
Heavy Adduct:
Note: The Fluoride is the leaving group. The mass added is the Sulfonyl-Aryl moiety.
Calculating Target Occupancy
For a specific peptide belonging to Protein X:
R ≈ 1.0: The drug did not bind to Protein X (Non-target). Both Light and Heavy probes labeled the protein equally.
R << 1.0: The drug bound to Protein X, blocking the Heavy probe. This confirms Protein X is a target.
Troubleshooting "Isotope Effects"
If using Deuterium labeling (Strategy A), the Heavy peptide may elute slightly earlier than the Light peptide on C18 columns.
Solution: Use a wide integration window for precursor ion selection or switch to ¹³C labeling (Strategy B) if peak resolution is compromising quantitation.
References
Sharpless, K. B., et al. (2014).[6] "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. Link
Foundational paper establishing the stability and reactivity profile of sulfonyl fluorides.
Cravatt, B. F., et al. (2017). "Activity-Based Protein Profiling: The Serine Hydrolases." Chemical Reviews. Link
Authoritative review on ABPP methodologies, including the use of fluorophosphon
Kelly, J. W., et al. (2018). "Inverse Drug Discovery for Covalent Proteins." Nature Chemical Biology. Link
Demonstrates the use of aryl sulfonyl fluorides for selective protein labeling and kinetic analysis.
Jones, L. H. (2020). "Sulfonyl Fluorides in Chemical Biology and Drug Discovery." Journal of Medicinal Chemistry. Link
Comprehensive guide on the synthesis and applic
Weerapana, E., et al. (2010). "Quantitative reactivity profiling predicts functional cysteines in proteomes." Nature. Link
Establishes the "isoTOP-ABPP" quantitative workflow logic used in the protocol above.
Status: High-Risk Chemical Reagent (SuFEx Electrophile)
Primary Hazard: Corrosive (Skin/Eye Cat 1B), Releases Hydrogen Fluoride (HF) upon hydrolysis.
Disposal Class: Halogenated Organic Waste (Requires Pre-treatment/Quenching for bulk quantities).
Operational Directive:
Do NOT dispose of this compound down the drain or in standard trash. Do NOT mix with strong oxidizers or acids.[1][2] All disposal pathways must account for the generation of Hydrofluoric Acid (HF) and sulfonic acid byproducts.
PART 2: HAZARD IDENTIFICATION & SAFETY ARCHITECTURE
The Chemical Hazard Profile
To handle 4-Bromo-3-methylbenzene-1-sulfonyl fluoride safely, one must understand its reactivity profile.[1] Unlike its sulfonyl chloride counterparts, sulfonyl fluorides are kinetically stable under neutral conditions (the basis of SuFEx chemistry) but will hydrolyze rapidly under basic conditions or elevated temperatures to release fluoride ions.
Causes irreversible tissue destruction on contact.
Engineering Controls & PPE
Containment: All handling must occur within a certified chemical fume hood.
Respiratory: If handling solids outside a hood (not recommended), use a full-face respirator with acid gas/organic vapor cartridges (P100).
Dermal Protection (Critical):
Primary: Nitrile gloves (minimum 0.11 mm).
Secondary: For spill cleanup or bulk quenching, double-glove or use Silver Shield/Laminate gloves. Sulfonyl fluorides can penetrate standard nitrile over time.
Eye Protection: Chemical splash goggles (ANSI Z87.1) + Face Shield for quenching operations.
PART 3: DISPOSAL & QUENCHING PROTOCOLS
Logic for Disposal Methodology
Direct disposal of active sulfonyl fluorides into waste drums is dangerous because they can react slowly with moisture or other waste constituents, pressurizing the drum with HF gas. Quenching (Controlled Hydrolysis) is the required best practice for pure stocks or concentrated reaction mixtures.
Protocol A: Controlled Quenching (The "Calcium Method")
Why this method? Standard hydrolysis with NaOH neutralizes the acid but leaves soluble Sodium Fluoride (NaF). Using a Calcium-based base precipitates the fluoride as insoluble Calcium Fluoride (
), significantly reducing the toxicity and mobility of the waste.
Reagents Required:
Calcium Hydroxide
or Calcium Carbonate .
Solvent (Acetone or Methanol) to dissolve the sulfonyl fluoride.
Ice bath.
Step-by-Step Procedure:
Preparation: In a fume hood, prepare a slurry of 20% excess Calcium Hydroxide in water. Cool to 0°C.
Dissolution: Dissolve the 4-Bromo-3-methylbenzene-1-sulfonyl fluoride in a minimal amount of acetone or methanol.
Addition: Slowly add the sulfonyl fluoride solution to the stirring calcium slurry dropwise.
Observation: The reaction is exothermic. Monitor temperature.
Hydrolysis Phase: Allow the mixture to warm to room temperature and stir for 2-4 hours.
Verification: Check pH. It should remain basic (pH > 10). If acidic, add more base.
Disposal: The resulting slurry contains the solid calcium salt of the sulfonic acid and calcium fluoride. Label as "Quenched Sulfonyl Fluoride Waste - Contains Solids" and dispose of as Hazardous Chemical Waste (Solid/Sludge).
Do not attempt to wash syringes contaminated with this compound in the open sink.
Rinse: Triple rinse contaminated glassware with Acetone inside the fume hood.
Collect: Collect rinsate into the "Halogenated Organic Waste" container.
Decontaminate: Immerse the rinsed items in a bath of 5% NaOH or KOH for 24 hours before glass disposal.
PART 4: VISUALIZATION OF WORKFLOWS
Figure 1: Waste Stream Decision Logic
Caption: Decision tree for segregating 4-Bromo-3-methylbenzene-1-sulfonyl fluoride waste based on physical state and concentration.
Figure 2: Hydrolysis & Sequestration Mechanism
Caption: Chemical pathway for neutralizing the sulfonyl fluoride and sequestering the fluoride ion.
PART 5: EMERGENCY SPILL PROCEDURES
Scenario: Benchtop Spill (>5 mL/g)
Alert: Announce the spill. Evacuate immediate area if aerosols are present.[8]
PPE Up: Don face shield and double nitrile gloves.
Adsorb: Cover the spill with a Calcium Carbonate or Sodium Bicarbonate powder spill mix. Note: Do not use clay litter alone; neutralization is required.
Collect: Once absorbed, sweep into a plastic container using a plastic dustpan (glass may react with HF if generated).
Clean: Wipe the surface with a dilute ammonia or sodium carbonate solution.
PART 6: REFERENCES
Dong, J., et al. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry. Angewandte Chemie International Edition. (Foundational text on SuFEx stability and hydrolysis).
National Research Council (US) Committee on Hazardous Substances in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]
EHS University of Washington. (n.d.). Hydrofluoric Acid and Fluoride-Releasing Compounds Safety Guidelines. (General protocol for fluoride sequestration).
Personal protective equipment for handling 4-Bromo-3-methylbenzene-1-sulfonyl fluoride
This guide outlines the operational safety, handling, and disposal protocols for 4-Bromo-3-methylbenzene-1-sulfonyl fluoride (CAS: 1030832-29-1). It is designed for researchers utilizing this reagent in SuFEx (Sulfur-Flu...
Author: BenchChem Technical Support Team. Date: February 2026
This guide outlines the operational safety, handling, and disposal protocols for 4-Bromo-3-methylbenzene-1-sulfonyl fluoride (CAS: 1030832-29-1). It is designed for researchers utilizing this reagent in SuFEx (Sulfur-Fluoride Exchange) click chemistry or as an electrophilic warhead in drug discovery (e.g., PROTACs).
Part 1: Emergency Overview & Critical Hazards
While sulfonyl fluorides are kinetically stable compared to their chloride counterparts ("Sleeping Beauty" reactivity), they must be treated as potential corrosives and latent sources of Hydrogen Fluoride (HF) . Upon contact with moisture or biological nucleophiles, they can release HF and alkylating species.
Causes severe skin burns and eye damage.[4] Irreversible effects possible.
Reactivity
Water Reactive (Slow)
Hydrolyzes in moist air/water to release HF (hydrofluoric acid) and sulfonic acid.
Acute Toxicity
Acute Tox. 4 (Oral/Inhal)
Harmful if swallowed or inhaled. Potential serine protease inhibitor activity.
Signal Word
DANGER
Do not handle outside a fume hood.
Part 2: Personal Protective Equipment (PPE) Matrix
Select PPE based on the scale of operation. The primary risk is not just the reagent, but the anhydrous HF generated if the container has been compromised by moisture.
Decision Logic: PPE Selection
Figure 1: PPE selection logic based on operational scale.
Detailed Gear Specifications
Component
Specification
Field Insight
Hand Protection
Double Gloving Strategy :1. Inner: Nitrile (4 mil)2. Outer: Nitrile (8 mil) or Silver Shield™ (Laminate) for >1g handling.
Why? Sulfonyl fluorides can permeate thin nitrile. If hydrolysis occurs, HF passes through nitrile instantly. Laminate provides a barrier against fluoride ions.
Eye/Face
Chemical Splash Goggles (ANSI Z87.1). Face Shield required for synthesis >1g.
Standard safety glasses allow vapors to bypass from the side. Goggles seal the eyes from hydrolytic HF vapors.
Respiratory
Work exclusively in a Class II Fume Hood . If hood failure occurs: Full-face respirator with Acid Gas/Organic Vapor (AG/OV) cartridges.
The "fluoride" moiety requires acid gas protection; organic vapor cartridges alone are insufficient for decomposition products.
Body
100% Cotton Lab Coat (Snap closure) + Chemical Apron (for large scale).
Synthetic blends can melt into skin if a reaction exotherms or fire occurs.
Part 3: Operational Workflow & Engineering Controls
Objective: Prevent hydrolysis and accidental exposure during transfer.
Step-by-Step Handling Protocol
Preparation (The "Dry" Rule):
Ensure all glassware is flame-dried or oven-dried. Moisture triggers the release of HF.
Pre-weigh reagents in a tared vial inside the hood. Do not use spatulas that show signs of corrosion (iron reacts with sulfonyl halides). Use stainless steel or Teflon-coated tools.
Solubilization:
Dissolve the solid immediately in an anhydrous solvent (DCM, THF, or Acetonitrile).
Note: Once in solution, the vapor pressure of the sulfonyl fluoride is reduced, but skin absorption risk increases.
Reaction Monitoring:
When taking TLC or LCMS aliquots, quench the sample immediately in methanol/amine mixture to prevent damage to analytical equipment (corrosion of LCMS lines by HF).
Workflow Diagram
Figure 2: Operational workflow from storage to disposal.
Part 4: Decontamination & Disposal Protocol
Core Principle: Never dispose of active sulfonyl fluorides directly. They must be chemically deactivated (consumed) to prevent downstream toxicity or plumbing corrosion.
Chemical Deactivation (Quenching)
The goal is to convert the electrophilic sulfonyl fluoride into a benign sulfonate salt and neutralize any fluoride ions.
Create Quench Solution:
Prepare a 1M NaOH or KOH solution (alternatively, 10% aqueous ammonia).
Slow Addition:
Dilute the reaction mixture with an organic solvent (e.g., Ethyl Acetate).
Slowly add the basic quench solution. Stir vigorously for 30-60 minutes.
Result: Precipitates fluoride ions as insoluble Calcium Fluoride (
), preventing HF formation in acidic waste streams.
Waste Segregation
Solid Waste: Filter the
precipitate and dispose of as hazardous solid waste.
Liquid Waste: The filtrate (now basic and fluoride-free) can be disposed of in the Basic Organic/Aqueous Waste stream.
Part 5: First Aid & Emergency Response
Immediate Action is Critical. The delay in pain onset from HF burns (if hydrolysis occurred) can lead to deep tissue damage.
Exposure Route
Immediate Action
Medical Treatment
Skin Contact
1. Flush with water for 5 mins.2. Apply Calcium Gluconate Gel (2.5%) immediately. Massage into skin.3.[8] Do not stop until medical help arrives.
Calcium Gluconate neutralizes fluoride ions penetrating the dermis.
Eye Contact
1. Flush with water for 15 minutes, holding eyelids open.2.[4][5] Do not apply calcium gluconate to eyes unless directed by a physician.
Requires immediate ophthalmological assessment for corneal erosion.
Inhalation
1. Move to fresh air immediately.2. If breathing is difficult, give oxygen (trained personnel only).
Monitor for pulmonary edema (fluid in lungs), which can be delayed up to 24 hours.
References
Fujifilm Wako Chemicals. (n.d.). 4-Bromo-3-methylbenzene-1-sulfonyl fluoride Reagent Information. Retrieved from
Sigma-Aldrich (Merck). (2025). Safety Data Sheet: Sulfonyl Fluoride Derivatives & SuFEx Reagents. Retrieved from
National Institutes of Health (NIH). (2022). Sulfonyl fluorides as targets and substrates in the development of new synthetic methods. PubMed. Retrieved from
Royal Society of Chemistry. (2023). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science. Retrieved from
SynQuest Labs. (2016). Safety Data Sheet: Sulfuryl Fluoride and Derivatives. Retrieved from